Antimonate
Description
Properties
Molecular Formula |
O4Sb-3 |
|---|---|
Molecular Weight |
185.76 g/mol |
IUPAC Name |
stiborate |
InChI |
InChI=1S/4O.Sb/q;3*-1; |
InChI Key |
RBGMCBHGBSZGGM-UHFFFAOYSA-N |
SMILES |
[O-][Sb](=O)([O-])[O-] |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Polymorphic World of Sodium Antimonate: A Technical Guide to its Crystal Structures
For Immediate Release
Presents a comprehensive overview of the crystal structures of sodium antimonate (NaSbO₃), detailing the synthesis-structure relationships and providing in-depth experimental protocols for researchers, scientists, and drug development professionals.
Sodium this compound (NaSbO₃), an inorganic compound with diverse applications in flame retardants, ceramics, and glass manufacturing, exhibits a fascinating structural polymorphism.[1] The arrangement of its constituent sodium, antimony, and oxygen atoms can vary significantly depending on the synthesis conditions, leading to distinct crystal structures with unique physical and chemical properties. This technical guide provides a detailed exploration of the known crystal structures of sodium this compound, offering valuable insights for materials science and drug development research.
Crystal Structure Polymorphs
Sodium this compound primarily crystallizes in three main structures: ilmenite (B1198559), perovskite, and a less common pyrochlore-type phase. The stability and formation of each polymorph are intricately linked to the synthetic methodology employed.
The Ilmenite Structure
Under ambient pressure conditions, sodium this compound typically adopts the ilmenite structure . This phase can be synthesized by sintering a mixture of sodium carbonate (Na₂CO₃) and antimony trioxide (Sb₂O₃) at temperatures around 860°C.[2] The ilmenite structure of NaSbO₃ is characterized by a trigonal crystal system with the space group R-3.[2] In this arrangement, both sodium (Na⁺) and antimony (Sb⁵⁺) ions occupy octahedral sites within a hexagonal close-packed array of oxide ions.[3] Specifically, one-third of the octahedral sites are occupied by Na⁺ and another third by Sb⁵⁺.[3] The structure is composed of layers of edge-sharing SbO₆ octahedra, with sodium ions situated in octahedral sites between these layers.[2]
The Perovskite Structure
A high-pressure, high-temperature environment induces a phase transition to an orthorhombically distorted perovskite structure .[4] This polymorph is obtained under conditions of 10.5 GPa and 1150°C. The perovskite phase of NaSbO₃ is isostructural with calcium titanate (CaTiO₃) and crystallizes in the Pnma space group.[4] This structure is notable as it was the first ternary perovskite prepared with Sb⁵⁺ in the octahedral site.[5] A significant feature of this perovskite polymorph is the pronounced tilting of the SbO₆ octahedra, which is larger than what would be predicted based on ionic radii considerations alone.[4]
The Pyrochlore (B1171951) and Other Phases
The existence of a pyrochlore structure for stoichiometric NaSbO₃ is a subject of debate. Some studies suggest that pyrochlore phases of sodium this compound, with the general formula NaSbᵧOₙ, only form when the sodium to antimony ratio is less than 1:1.5.[6] These non-stoichiometric pyrochlores can be prepared by dry-firing methods and often contain antimony in both trivalent and pentavalent states.[6]
Furthermore, a metastable cubic phase of NaSbO₃ has been reported, which exhibits significantly higher ionic conductivity compared to the more stable ilmenite phase.[2] This has been attributed to its three-dimensional structure, in contrast to the lower-dimensional nature of the ilmenite form.[2]
Quantitative Crystallographic Data
The following table summarizes the key crystallographic parameters for the well-characterized ilmenite and perovskite polymorphs of sodium this compound.
| Crystal Structure | Crystal System | Space Group | Lattice Parameters (Å) | Unit Cell Volume (ų) |
| Ilmenite | Trigonal | R-3 (No. 148) | a = 5.2944(4), c = 15.9469(8)[2] | 387.124(0)[2] |
| Perovskite | Orthorhombic | Pnma | a = 5.43835(6), b = 7.66195(8), c = 5.38201(5)[4] | 224.0 (calculated) |
Experimental Protocols
The synthesis and characterization of sodium this compound polymorphs require precise control over experimental conditions. Below are detailed methodologies for key experiments.
Synthesis of Ilmenite-Type NaSbO₃ by Solid-State Reaction
Objective: To synthesize polycrystalline NaSbO₃ with the ilmenite structure.
Materials:
-
Sodium carbonate (Na₂CO₃), analytical grade
-
Antimony trioxide (Sb₂O₃), analytical grade
Procedure:
-
Accurately weigh stoichiometric amounts of Na₂CO₃ and Sb₂O₃.
-
Thoroughly grind the reactants in an agate mortar to ensure a homogeneous mixture.
-
Place the mixed powder in an alumina (B75360) crucible.
-
Heat the crucible in a furnace to 860°C in an air atmosphere.[2]
-
Maintain the temperature for a sufficient duration to ensure complete reaction and crystallization.
-
Cool the furnace slowly to room temperature.
-
The resulting white powder is ilmenite-type NaSbO₃.
High-Pressure Synthesis of Perovskite-Type NaSbO₃
Objective: To synthesize the high-pressure perovskite phase of NaSbO₃.
Apparatus:
-
Uniaxial split-sphere anvil-type press or similar high-pressure apparatus.
Procedure:
-
Prepare a sample of ilmenite-type NaSbO₃ as described above.
-
Place the sample in a suitable capsule for high-pressure synthesis.
-
Pressurize the sample to 10.5 GPa.
-
While maintaining the pressure, heat the sample to 1150°C.
-
Hold the temperature and pressure for a designated time to allow for the phase transformation.
-
Quench the sample to room temperature before releasing the pressure.
-
The recovered sample will be the orthorhombic perovskite phase of NaSbO₃.
Characterization by X-Ray Diffraction (XRD)
Objective: To identify the crystal structure and determine the lattice parameters of the synthesized sodium this compound.
Instrumentation:
-
Powder X-ray diffractometer with Cu Kα radiation.
Procedure:
-
Prepare a finely ground powder of the synthesized sodium this compound.
-
Mount the powder on a sample holder.
-
Collect the X-ray diffraction pattern over a suitable 2θ range (e.g., 10-80 degrees).
-
Analyze the diffraction pattern to identify the peaks corresponding to the specific crystal phase.
-
Perform Rietveld refinement of the XRD data to determine the space group and precise lattice parameters.[2]
Synthesis-Structure Relationship
The interplay between synthesis conditions and the resulting crystal structure of sodium this compound is a critical aspect of its material science. The following diagram illustrates this relationship.
Caption: Relationship between synthesis conditions and the resulting crystal structure of sodium this compound.
References
A Guide to the Synthesis of Pyrochlore Antimonates for Scientific Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Pyrochlore (B1171951) antimonates, a class of complex metal oxides with the general formula A₂Sb₂O₇, are attracting significant attention across various scientific disciplines due to their diverse and tunable properties. These materials exhibit a wide range of functionalities, including ionic conductivity, catalysis, and unique magnetic and electronic behaviors, making them promising candidates for applications in solid-state electrolytes, sensors, and potentially as platforms for novel therapeutic agents. This technical guide provides a comprehensive overview of the primary synthesis methodologies for preparing pyrochlore antimonates, complete with detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.
Core Synthesis Methodologies
The fabrication of pyrochlore antimonates can be achieved through several synthetic routes, each offering distinct advantages in terms of crystalline quality, particle size and morphology, and scalability. The most prominent methods include solid-state reaction, hydrothermal/solvothermal synthesis, the sol-gel method, and coprecipitation.
Solid-State Reaction
The solid-state reaction method is a conventional and widely used technique for the synthesis of polycrystalline ceramic materials, including pyrochlore antimonates. This method involves the direct reaction of solid precursors at elevated temperatures.
Experimental Protocol:
-
Precursor Selection and Stoichiometric Mixing: High-purity (>99.9%) oxide or carbonate precursors of the desired A-site cation (e.g., rare-earth oxides like La₂O₃, Nd₂O₃, Sm₂O₃, or other metal oxides) and antimony oxide (Sb₂O₃ or Sb₂O₅) are selected. The powders are weighed in stoichiometric amounts corresponding to the target A₂Sb₂O₇ pyrochlore phase.
-
Homogenization: The precursor powders are intimately mixed to ensure atomic-level homogeneity. This is typically achieved by grinding the mixture in an agate mortar with a pestle for an extended period (e.g., 1-2 hours). Wet milling in a solvent such as ethanol (B145695) or isopropanol (B130326) can also be employed to improve mixing and reduce particle agglomeration.
-
Calcination: The homogenized powder mixture is transferred to an alumina (B75360) or platinum crucible and subjected to a series of heat treatments (calcination) in a muffle furnace. The calcination process is often multi-stepped to facilitate gradual decomposition of precursors and promote the formation of the desired pyrochlore phase while minimizing the formation of intermediate or impurity phases.
-
Initial Calcination: A lower temperature calcination (e.g., 600-800 °C for 10-12 hours) is often performed to decompose carbonate precursors and initiate the reaction.
-
Intermediate Grinding: After the initial calcination, the sample is cooled to room temperature and thoroughly re-ground to break up agglomerates and expose fresh surfaces for further reaction.
-
Final Calcination: The powder is then subjected to a higher temperature calcination (e.g., 1000-1500 °C for 24-48 hours) to complete the reaction and crystallize the pyrochlore structure.[1] The exact temperature and duration depend on the specific composition of the pyrochlore antimonate. The process may involve several cycles of calcination and intermediate grinding to achieve a single-phase product.
-
-
Characterization: The final product is characterized by powder X-ray diffraction (XRD) to confirm the formation of the pyrochlore phase and to determine the lattice parameters and crystallite size.
Logical Relationship: Solid-State Synthesis Pathway
During solid-state synthesis, the formation of the pyrochlore phase often proceeds through the formation of intermediate compounds. For instance, in the synthesis of some bismuth-based pyrochlores, an intermediate phase like α-BiTaO₄ (in the case of tantalates, analogous to antimonates) may form at lower temperatures before reacting further to yield the final pyrochlore structure at higher temperatures.[2][3]
Hydrothermal/Solvothermal Synthesis
Hydrothermal and solvothermal methods are solution-based techniques that utilize elevated temperatures and pressures to increase the solubility of precursors and promote the crystallization of the desired product. These methods are particularly advantageous for synthesizing nanocrystalline materials with controlled morphology.[4][5]
Experimental Protocol:
-
Precursor Solution Preparation: Soluble salts of the A-site cation (e.g., nitrates, chlorides, or acetates) and an antimony source (e.g., SbCl₃, Sb₂O₃, or potassium this compound) are dissolved in a suitable solvent. For hydrothermal synthesis, the solvent is typically deionized water, while for solvothermal synthesis, it can be an organic solvent like ethanol or ethylene (B1197577) glycol.
-
pH Adjustment: The pH of the precursor solution is a critical parameter that influences the nucleation and growth of the pyrochlore phase. A mineralizer, such as an alkali hydroxide (B78521) (e.g., NaOH or KOH) or ammonia (B1221849) solution, is added dropwise to the solution to adjust the pH, typically to a basic value (e.g., pH 9-12).[6]
-
Hydrothermal/Solvothermal Reaction: The resulting solution or suspension is transferred to a Teflon-lined stainless-steel autoclave. The autoclave is sealed and heated in an oven to a specific temperature (typically 180-240 °C) for a set duration (e.g., 12-72 hours).[7][8] The autogenous pressure generated within the autoclave facilitates the dissolution of precursors and the crystallization of the pyrochlore product.
-
Product Recovery and Purification: After the reaction, the autoclave is cooled to room temperature. The solid product is collected by filtration or centrifugation, washed several times with deionized water and ethanol to remove any unreacted precursors and byproducts, and finally dried in an oven at a relatively low temperature (e.g., 60-80 °C).
-
Post-synthesis Annealing (Optional): In some cases, a post-synthesis annealing step at a moderate temperature (e.g., 500-800 °C) may be performed to improve the crystallinity of the product.
Logical Relationship: Hydrothermal Synthesis Pathway
The mechanism of hydrothermal synthesis involves the dissolution of precursors under high temperature and pressure, followed by the nucleation and growth of the crystalline product. The pH of the solution plays a crucial role in controlling the hydrolysis and condensation rates of the metal ions, which in turn dictates the final phase and morphology of the product.
Sol-Gel Method
The sol-gel method is a versatile wet-chemical technique that involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then undergoes a transition to a gel (a three-dimensional network of the solid particles). This method allows for excellent mixing of the precursors at a molecular level, leading to high-purity, homogeneous products at relatively low temperatures.[9]
Experimental Protocol (Citrate Gel Method):
-
Precursor Solution and Chelation: A soluble salt of the A-site cation (e.g., nitrate) and an antimony source (e.g., antimony(III) acetate (B1210297) or antimony(III) chloride) are dissolved in deionized water or a suitable solvent.[10] A chelating agent, most commonly citric acid, is then added to the solution.[10] The molar ratio of citric acid to total metal cations is typically greater than 1 (e.g., 1.5:1 or 2:1) to ensure complete chelation of the metal ions.
-
Sol Formation: The solution is stirred and heated gently (e.g., 60-80 °C) on a hot plate. This promotes the formation of metal-citrate complexes, resulting in a clear and viscous sol.
-
Gelation: The sol is further heated to evaporate the solvent. As the concentration of the metal-citrate complexes increases, polymerization occurs through esterification reactions, leading to the formation of a transparent, viscous gel.
-
Drying and Decomposition: The gel is dried in an oven at a low temperature (e.g., 100-120 °C) to remove the remaining solvent, resulting in a solid precursor. This precursor is then ground into a fine powder and calcined in a furnace. The calcination process involves the decomposition of the organic citrate (B86180) network and the formation of the pyrochlore oxide. The calcination temperature is typically in the range of 600-1000 °C, which is often lower than that required for the solid-state method.[11]
-
Characterization: The final powder is characterized by XRD to confirm the phase purity and determine the crystallographic parameters.
Logical Relationship: Sol-Gel Synthesis Pathway
The sol-gel process relies on hydrolysis and condensation reactions of the metal precursors to form a polymeric network.[5][12] The use of a chelating agent like citric acid helps to control these reactions, preventing premature precipitation and ensuring a homogeneous distribution of the metal cations throughout the gel network. This molecular-level mixing facilitates the formation of the desired pyrochlore phase at lower temperatures compared to solid-state methods.
Coprecipitation
Coprecipitation is a wet-chemical method where a precipitating agent is added to a solution containing the precursor metal salts, causing the simultaneous precipitation of a mixture of hydroxides or carbonates. This precursor mixture is then calcined to form the final oxide product.
Experimental Protocol:
-
Precursor Solution: Stoichiometric amounts of soluble salts of the A-site cation and antimony are dissolved in deionized water to form a homogeneous solution.
-
Precipitation: A precipitating agent, such as ammonium (B1175870) hydroxide[13], sodium hydroxide, or ammonium carbonate, is slowly added to the precursor solution while stirring vigorously. This causes the pH of the solution to increase, leading to the precipitation of a mixture of metal hydroxides or carbonates. The final pH is typically adjusted to a value between 8 and 10 to ensure complete precipitation.
-
Aging: The precipitate is often aged in the mother liquor for a period of time (e.g., 1-24 hours) to allow for the growth and homogenization of the particles.
-
Washing and Drying: The precipitate is separated from the solution by filtration or centrifugation and washed thoroughly with deionized water to remove any residual ions. The washed precipitate is then dried in an oven at a low temperature (e.g., 80-120 °C).
-
Calcination: The dried precursor powder is calcined in a furnace at a temperature typically ranging from 800 to 1200 °C to decompose the hydroxides or carbonates and form the crystalline pyrochlore this compound.[4]
-
Characterization: The final product is characterized using techniques such as XRD to verify the crystal structure and phase purity.
Logical Relationship: Coprecipitation Synthesis Pathway
The coprecipitation process involves the rapid formation of a solid precursor from a supersaturated solution. The key steps are nucleation, where small, stable nuclei of the precipitate form, followed by the growth of these nuclei into larger particles.[14][15] The homogeneity of the final product depends on maintaining a uniform concentration and pH throughout the precipitation process.
Quantitative Data Summary
The structural properties of pyrochlore antimonates, such as the lattice parameter and crystallite size, are highly dependent on the composition and the synthesis method employed. The following tables summarize typical values for various pyrochlore antimonates.
Table 1: Lattice Parameters of Selected Pyrochlore Antimonates
| Compound | Synthesis Method | Lattice Parameter (Å) | Reference |
| Bi₁.₅₆Ca₀.₃Sb₁.₄₈Co₀.₉₆O₇-δ | Solid-State | 10.375 | [7] |
| Bi₃.₃₆Fe₂.₀₈Sb₂.₅₆O₁₄.₅₆ | Solid-State | 10.4284 | [16] |
| (Sr₀.₇₅Bi₀.₂₅)₂Bi₂O₆.₈₃ | Hydrothermal | 11.0195 | [17] |
| La₂Sn₂O₇ | Hydrothermal | 10.702 | [5] |
| Er₂Ti₂O₇ | Solid-State | 10.07522 | [18] |
| (La-Lu)₂Zr₂O₇ | Solid-State | 10.79 - 10.40 | [19] |
Table 2: Crystallite Size of Pyrochlore Antimonates Synthesized by Different Methods
| Compound | Synthesis Method | Crystallite Size (nm) | Reference |
| Bi₃.₃₆Fe₂.₀₈₊ₓSb₂.₅₆₋ₓO₁₄.₅₆₋ₓ | Solid-State | 46 - 67 | [16] |
| Bi-Fe-Sb-O | Microwave Hydrothermal | ~20 | [3] |
| Bi₂Ru₂O₇ | Sol-Gel | 300 - 1000 | [20] |
| High-Entropy Stannate Pyrochlore | Glycine-Assisted Sol–Gel | 36 - 884 | [14] |
| Bi₂O₃ | Citrate Sol-Gel | ~50 | [10] |
Conclusion
The synthesis of pyrochlore antimonates is a rich and evolving field, with a variety of methods available to tailor the properties of these fascinating materials. The choice of synthesis route significantly impacts the resulting material's characteristics, such as crystallinity, particle size, and purity. Solid-state reactions are a robust method for producing bulk polycrystalline samples, while solution-based methods like hydrothermal, sol-gel, and coprecipitation offer greater control over nanoscale features. This guide provides the fundamental protocols and an understanding of the underlying chemical pathways to aid researchers in the successful synthesis and exploration of pyrochlore antimonates for a wide range of scientific and technological applications.
References
- 1. High-Entropy Pyrochlore A2B2O7 with Both Heavy and Light Rare-Earth Elements at the A Site - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Features of Phase Formation of Pyrochlore-type Ceramics Bi2Mg(Zn)1–xNixTa2O9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The evolution of ‘sol–gel’ chemistry as a technique for materials synthesis - Materials Horizons (RSC Publishing) DOI:10.1039/C5MH00260E [pubs.rsc.org]
- 6. Influence of hydrothermal synthesis conditions on the composition of the pyrochlore phase in the Bi 2 O 3 –Fe 2 O 3 –WO 3 system | Lomakin | Nanosystems: Physics, Chemistry, Mathematics [nanojournal.ifmo.ru]
- 7. researchgate.net [researchgate.net]
- 8. Hydrothermal synthesis and characterization of nanocrystalline pyrochlore oxides M2Sn2O7 (M = La, Bi, Gd or Y) - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Sol–gel process - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Unravelling the growth mechanism of the co-precipitation of iron oxide nanoparticles with the aid of synchrotron X-Ray diffraction in solution. | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, crystal growth and characterization of the pyrochlore Er2Ti2O7 - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Electronic Properties of Antimonate Glasses: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the electronic properties of antimonate glasses. Antimony oxide (Sb₂O₃) is a conditional glass former that, when incorporated into various glass networks such as silicates, borates, and phosphates, imparts unique electronic and optical characteristics. These properties, including high electrical conductivity, elevated dielectric constants, and high refractive indices, make this compound glasses promising materials for a range of applications, including electronics, optics, and potentially specialized uses in drug delivery systems where electronic properties can be leveraged. This guide summarizes key quantitative data, details common experimental protocols for characterization, and visualizes the fundamental mechanisms governing their electronic behavior.
Core Electronic and Optical Properties
The electronic properties of this compound glasses are predominantly governed by the presence of antimony in multiple oxidation states, primarily Sb³⁺ and Sb⁵⁺. The ability of electrons to "hop" between these different valence states is the fundamental mechanism behind their conductivity.
Electrical Conductivity
The electrical conduction in many this compound glasses is attributed to the mechanism of small polaron hopping.[1][2] A polaron is a quasiparticle consisting of an electron and its accompanying lattice distortion field.[2] In this compound glasses, the charge transport occurs via the thermally activated hopping of electrons from a lower oxidation state (Sb³⁺) to a higher one (Sb⁵⁺). The DC conductivity (σ_DC) of these glasses typically follows the Arrhenius relationship:
σ_DC = σ₀ exp(-E_a / kT)
where σ₀ is a pre-exponential factor, E_a is the activation energy for conduction, k is the Boltzmann constant, and T is the absolute temperature. The activation energy is a critical parameter, representing the energy barrier an electron must overcome to hop to an adjacent site.[3]
The AC conductivity often follows a universal power law, σ_AC(ω) = Aω^s, where A is a temperature-dependent constant and s is a frequency exponent, typically between 0 and 1.
Dielectric Properties
This compound glasses are known to exhibit high dielectric constants (ε').[4] The dielectric properties are influenced by the high polarizability of the Sb³⁺ ion. The frequency dependence of the dielectric constant and dielectric loss (tan δ) provides insights into the polarization mechanisms within the glass, which can include electronic, ionic, and dipolar polarization. At lower frequencies, interfacial polarization at the electrode-glass interface can also play a significant role.
Optical Properties
This compound-based glasses are characterized by a high refractive index and a broad transmission window, extending from the visible to the near-infrared region.[5][6] The optical band gap (E_opt) is a key parameter that can be tailored by adjusting the glass composition. A decrease in the optical band gap is often associated with an increase in the concentration of non-bridging oxygens (NBOs) in the glass network.
Quantitative Data Summary
The following tables summarize the quantitative electronic and optical properties of various this compound glass systems reported in the literature.
Table 1: DC Conductivity and Activation Energy of Selected this compound Glasses
| Glass System | Composition (mol%) | DC Conductivity (S·cm⁻¹) at 300 K | Activation Energy (eV) | Reference |
| P₂O₅-Li₂O-ZnO-Bi₂O₃-Sb₂O₃ | (65-x)P₂O₅-15Li₂O-15ZnO-5Bi₂O₃-xSb₂O₃ (x=0-4) | Varies with Sb₂O₃ content | 2.338 to 3.789 (indirect band gap) | |
| V₂O₅-TeO₂-Sb₂O₃ | (60-x)V₂O₅–40TeO₂–xSb₂O₃ (x=0-10) | Varies with V₂O₅ content | Decreases with increasing TeO₂ | [7] |
| Sb-B-P-Li-TMO | P₆₀B₁₀Sb₁₀Li(₂₀₋ₓ):(TMO)ₓ (TMO=MnO, NiO, CoO) | Increases with TMO doping | Varies with TMO doping | [8] |
| As₂Se₃-Ag₂Te-GeTe | x(As₂Se₃)-(1-x)(Ag₂Te-GeTe) | ~10⁻¹² to 10⁻¹³ (for As₂Se₃) | ~1.9 (for As₂Se₃) | [9] |
Table 2: Dielectric Constant of Selected this compound Glasses
| Glass System | Composition (mol%) | Dielectric Constant (ε') at 1 MHz | Reference |
| P₂O₅-Li₂O-ZnO-Bi₂O₃-Sb₂O₃ | (65-x)P₂O₅-15Li₂O-15ZnO-5Bi₂O₃-xSb₂O₃ (x=0-4) | Decreases up to 2 mol% Sb₂O₃, then increases | [10] |
| Sb₂O₃-GeO₂-H₃BO₃-Al₂O₃-Ag | 20Sb₂O₃–30GeO₂–(45–x)H₃BO₃–5Al₂O₃–xAg | Increases with Ag nanoparticle incorporation | [11] |
Table 3: Optical Properties of Selected this compound Glasses
| Glass System | Composition (mol%) | Refractive Index (n) at 633 nm | Optical Band Gap (E_opt, eV) | Reference | | :--- | :--- | :--- | :--- | | Sb₂O₃-SbPO₄ | Varies | 1.87 to 2.03 | - |[12] | | P₂O₅-Li₂O-ZnO-Bi₂O₃-Sb₂O₃ | (65-x)P₂O₅-15Li₂O-15ZnO-5Bi₂O₃-xSb₂O₃ (x=0-4) | 2.19 to 2.46 | 2.338 to 3.962 |[10] | | K₂O-B₂O₃-Sb₂O₃ | Varies | Increases with Sb₂O₃ content | 3.15 to 3.22 |[13] |
Experimental Protocols
The characterization of the electronic properties of this compound glasses involves several key experimental techniques. Generalized protocols for these methods are provided below.
Glass Synthesis: Melt-Quenching Technique
The most common method for preparing this compound glasses is the melt-quenching technique.[9][14]
-
Batching: High-purity raw materials (e.g., Sb₂O₃, SiO₂, B₂O₃, P₂O₅, and relevant carbonates or oxides) are weighed according to the desired molar composition.
-
Mixing: The powders are thoroughly mixed in an agate mortar to ensure homogeneity.
-
Melting: The mixture is placed in a suitable crucible (e.g., alumina (B75360) or platinum) and melted in a high-temperature furnace. The melting temperature and duration depend on the glass composition, typically ranging from 1000°C to 1550°C for 30 to 180 minutes.[15]
-
Quenching: The molten glass is rapidly cooled to prevent crystallization. This is typically achieved by pouring the melt onto a preheated steel or brass plate and pressing it with another plate.[15]
-
Annealing: To relieve internal stresses, the resulting glass patty is annealed in a furnace at a temperature slightly below its glass transition temperature (T_g) for several hours, followed by slow cooling to room temperature.[9]
Electrical Properties: Impedance Spectroscopy
Electrochemical Impedance Spectroscopy (EIS) is a powerful technique to characterize the electrical properties of materials over a wide range of frequencies.
-
Sample Preparation: The annealed glass samples are cut into thin, parallel-sided discs and polished to a mirror finish.
-
Electrode Application: A conductive material (e.g., silver paste or sputtered gold) is applied to both parallel faces of the sample to serve as electrodes.
-
Measurement Setup: The sample is placed in a sample holder with electrical contacts. The measurement is typically performed in a controlled atmosphere and temperature environment.
-
Data Acquisition: An impedance analyzer applies a small sinusoidal AC voltage across the sample and measures the resulting current. By sweeping the frequency (typically from a few mHz to several MHz), the complex impedance (Z* = Z' + jZ'') is determined.
-
Data Analysis: The obtained impedance data is often plotted in a Nyquist plot (-Z'' vs. Z'). From this plot, the bulk resistance (R_b) of the glass can be determined, which is then used to calculate the DC conductivity (σ_DC = t / (A * R_b)), where t is the thickness and A is the electrode area of the sample. The frequency-dependent AC conductivity can also be calculated from the impedance data.
Optical Properties: UV-Vis-NIR Spectroscopy
UV-Vis-NIR spectroscopy is used to determine the optical properties of the glass, such as transmittance, absorbance, and the optical band gap.[6][12]
-
Sample Preparation: The glass samples are polished to have optically flat and parallel surfaces. The thickness of the sample is measured precisely.
-
Measurement: A double-beam UV-Vis-NIR spectrophotometer is used. The wavelength range typically scanned is from the ultraviolet to the near-infrared region (e.g., 200 nm to 2500 nm).[12] A baseline is recorded without the sample. Then, the transmittance or absorbance spectrum of the glass sample is measured.
-
Data Analysis:
-
Optical Band Gap (E_opt): The optical band gap is determined from the absorption edge of the spectrum using the Tauc relation: (αhν)^n = B(hν - E_opt), where α is the absorption coefficient, hν is the photon energy, B is a constant, and n depends on the nature of the electronic transition (n=2 for direct allowed transitions and n=1/2 for indirect allowed transitions). By plotting (αhν)^n against hν and extrapolating the linear portion of the curve to the energy axis, the optical band gap can be determined.
-
Refractive Index (n): The refractive index can be estimated from the optical band gap using empirical relations or measured directly using techniques like ellipsometry.
-
Visualizations of Core Concepts
Small Polaron Hopping Mechanism
The following diagram illustrates the fundamental process of small polaron hopping in an this compound glass network.
Composition-Property Relationship in this compound Glasses
This diagram illustrates the logical relationship between the chemical composition of an this compound glass and its resulting electronic and optical properties.
Conclusion
This compound glasses represent a versatile class of materials with tunable electronic and optical properties. The underlying mechanism of small polaron hopping, facilitated by the mixed valence states of antimony, provides a framework for understanding their electrical behavior. By carefully controlling the glass composition and synthesis conditions, it is possible to engineer this compound glasses with specific conductivity, dielectric, and optical characteristics for a variety of advanced applications. This guide serves as a foundational resource for researchers and professionals seeking to explore and utilize the unique properties of these fascinating materials.
References
- 1. melt quenching method: Topics by Science.gov [science.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. researchgate.net [researchgate.net]
- 4. UV/VIS/NIR Spectroscopy | Ultraviolet-Visible | EAG Laboratories % [eag.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Tutorial: Impediance Spectroscopy [wwwdisc.chimica.unipd.it]
- 8. researchgate.net [researchgate.net]
- 9. chalcogen.ro [chalcogen.ro]
- 10. db-thueringen.de [db-thueringen.de]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Non-destructive investigation of solid-state batteries: Overview of impedance spectroscopy (EIS) – FutureBatteryLab [futurebatterylab.com]
- 14. scispace.com [scispace.com]
- 15. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of Pentavalent Antimony Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentavalent antimony (Sb(V)) compounds have long been a cornerstone in the treatment of leishmaniasis, a parasitic disease affecting millions worldwide. Despite their extensive use, a comprehensive understanding of their chemical properties, including their synthesis, stability, reactivity, and mechanism of action, remains a subject of ongoing research. This technical guide provides an in-depth exploration of the core chemical characteristics of pentavalent antimony compounds, with a particular focus on those relevant to drug development. It consolidates quantitative data, details key experimental protocols, and visualizes complex biological pathways to serve as a critical resource for researchers in the field.
Introduction
Antimony, a metalloid in Group 15 of the periodic table, exists in several oxidation states, with the +3 and +5 states being the most common and biologically relevant.[1] Pentavalent antimonial drugs, such as sodium stibogluconate (B12781985) and meglumine (B1676163) antimoniate, have been the primary treatment for leishmaniasis for over half a century.[2][3] These compounds are generally less toxic than their trivalent counterparts.[4] The therapeutic efficacy of pentavalent antimonials is intricately linked to their chemical properties, particularly their redox behavior and coordination chemistry. A central hypothesis in their mechanism of action is the in-vivo reduction of the Sb(V) prodrug to the more cytotoxic Sb(III) form.[2][5] This guide delves into the fundamental chemical principles governing the behavior of these important therapeutic agents.
Synthesis of Pentavalent Antimonial Drugs
The synthesis of the two most prominent pentavalent antimonial drugs, meglumine antimoniate and sodium stibogluconate, involves the reaction of a pentavalent antimony precursor with a polyol ligand (N-methyl-D-glucamine or sodium gluconate, respectively). The exact molecular structures of these drugs are complex and thought to be a mixture of oligomeric species.[6]
Experimental Protocol: Synthesis of Meglumine Antimoniate
This protocol is adapted from the method described by Demicheli et al.
Materials:
-
Antimony pentachloride (SbCl₅)
-
N-methyl-D-glucamine (NMG)
-
Ultrapure water
Procedure:
-
Freshly precipitate and hydrate (B1144303) antimony pentoxide by hydrolyzing SbCl₅ in ultrapure water. This reaction is exothermic.
-
Centrifuge the mixture to precipitate the hydrated antimony pentoxide (Sb₂O₅·nH₂O).
-
Discard the supernatant and transfer the precipitate to a round-bottom flask.
-
Prepare an aqueous solution of N-methyl-D-glucamine.
-
Add the NMG solution to the antimony pentoxide precipitate in an equimolar ratio.
-
Heat the mixture with stirring to facilitate the reaction and formation of the meglumine antimoniate complex.
-
The resulting product can be further purified and concentrated as needed.
Experimental Protocol: Synthesis of Sodium Stibogluconate
This protocol is based on a patented industrial process.
Materials:
-
Antimony trichloride (B1173362) (SbCl₃, "butter of antimony")
-
Sodium gluconate
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Water
Procedure:
-
In a reaction vessel, dissolve 40 kg of sodium gluconate in 55 kg of water with stirring.
-
Add 40.08 kg of antimony trichloride to the solution. Maintain the temperature at approximately 37°C.
-
Add a 60% sodium hydroxide solution to adjust the pH to 9.6.
-
Maintain the temperature and stir for 36 minutes.
-
Cool the mixture to 28°C and add hydrogen peroxide to adjust the pH to 5.7. The hydrogen peroxide oxidizes Sb(III) to Sb(V).
-
Stir for an additional 30 minutes.
-
Add 2 kg of methanol and filter the solution to obtain the sodium stibogluconate solution.
-
Precipitate the sodium stibogluconate by adding the solution to 20 times its volume of methanol.
-
Filter the crystalline product, wash with methanol until free of chloride ions, and dry at 85°C to yield approximately 42.3 kg of sodium stibogluconate.[4][7]
Physicochemical Properties and Stability
Pentavalent antimony compounds, such as antimony pentoxide, are generally thermally stable.[8] In aqueous solutions, Sb(V) is the predominant species under oxidizing conditions.[9] The stability of Sb(V) complexes is highly dependent on the nature of the coordinating ligands.
Coordination Chemistry
Pentavalent antimony has a strong affinity for oxygen-donating ligands, readily forming complexes with polyols, carboxylic acids, and hydroxy-carboxylic acids.[10] X-ray absorption spectroscopy (XAS) studies have shown that in these complexes, the Sb(V) atom typically exhibits a distorted octahedral geometry, coordinated to six oxygen atoms.[11][12] The formation of five- or six-membered chelate rings with vicinal diol or similar motifs is a common structural feature.[13]
Quantitative Data: Stability Constants and Structural Parameters
The following tables summarize key quantitative data for pentavalent antimony compounds.
| Ligand | Complex | Log K (Stability Constant) | Conditions | Reference |
| Oxalic Acid | [Sb(OH)₄(C₂O₄)]⁻ | 10.3 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |
| Oxalic Acid | [Sb(OH)₂(C₂O₄)₂]⁻ | 16.8 ± 0.3 | 25°C, 0.1 M KNO₃ | [11] |
| Citric Acid | [Sb(OH)₄(C₆H₆O₇)]⁻ | 11.9 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |
| Citric Acid | [Sb(OH)₄(C₆H₅O₇)]²⁻ | 6.9 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |
| Catechol | [Sb(OH)₄(C₆H₄O₂)]⁻ | 13.5 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |
| Xylitol | [Sb(OH)₄(C₅H₁₀O₅)]⁻ | 7.9 ± 0.2 | 25°C, 0.1 M KNO₃ | [11] |
| Trypanothione (B104310) | Sb(III)-trypanothione | 23.6 | 298 K, 0.1 M NaNO₃ | [14] |
Table 1: Stability Constants of Pentavalent Antimony Complexes
| Compound | Bond | Bond Length (Å) | Bond Angle | Angle (°) | Reference |
| Sb(tol)₃(2R,3R-butanediolate) | Sb-O1 | 2.053(3) | O1-Sb-O2 | 79.51(12) | [15] |
| Sb-O2 | 2.050(3) | C1-Sb-C8 | 115.39(16) | [15] | |
| Sb-C1 | 2.128(4) | C1-Sb-C15 | 117.26(16) | [15] | |
| Sb-C8 | 2.132(4) | C8-Sb-C15 | 126.97(16) | [15] | |
| Sb-C15 | 2.129(4) | ||||
| Sb(tol)₃(meso-2,3-butanediolate) | Sb-O1 | 2.091(3) | O1-Sb-O2 | 78.13(12) | [15] |
| Sb-O2 | 2.091(3) | C1-Sb-C8 | 111.45(18) | [15] | |
| Sb-C1 | 2.126(4) | C1-Sb-C15 | 112.55(18) | [15] | |
| Sb-C8 | 2.126(4) | C8-Sb-C15 | 111.45(18) | [15] | |
| Sb-C15 | 2.126(4) |
Table 2: Selected Bond Lengths and Angles for Model Sb(V)-Diolate Complexes
Reactivity and Redox Chemistry
A critical aspect of the chemical properties of pentavalent antimony compounds is their ability to undergo reduction to the trivalent state. This redox transformation is believed to be a key step in their biological activity.
Redox Potential
The standard redox potential of the Sb(V)/Sb(III) couple is a crucial parameter for understanding its reactivity. At neutral pH, the reduction of Sb(V) to Sb(III) (as Sb(OH)₃) is predicted to occur at a redox potential lower than approximately 125 mV.[9]
Reduction by Thiols
Biological thiols, such as glutathione (B108866) (GSH), cysteine, and trypanothione (T(SH)₂), can reduce Sb(V) to Sb(III).[16] This reduction is often favored under mildly acidic conditions.[14] The kinetics of this reduction have been studied, and for the reaction with trypanothione at pH 6.4 and 310 K, the rate constant (k) is 4.42 M⁻¹min⁻¹.[2][14]
This protocol, based on the method by Ferreira et al., quantifies the formation of Sb(III).
Materials:
-
Analyte solution containing Sb(V) and a reducing agent (e.g., trypanothione)
-
Bromopyrogallol Red (BPR) solution (70 µM in 20 mM sodium phosphate, pH 6.8, with 0.1% w/v tartaric acid)
-
Microtiter plate and plate reader
Procedure:
-
In a microtiter plate well, add 20 µL of the test solution.
-
Add 200 µL of the BPR solution to the well.
-
Read the absorbance at 540 nm.
-
Subtract the absorbance of a control sample containing no Sb(III) to determine the amount of Sb(III) formed.[13]
Mechanism of Action in a Biological Context
The chemical properties of pentavalent antimony compounds are directly linked to their mechanism of action against Leishmania parasites. Two primary models have been proposed: the "prodrug model" and the "active Sb(V) model".
The Prodrug Model
This model posits that Sb(V) is inactive and must be reduced to the cytotoxic Sb(III) form within the host macrophage or the parasite itself.[2][5] This reduction can be mediated by thiols like trypanothione or by parasite-specific enzymes such as thiol-dependent reductase (TDR1).[4][17] The resulting Sb(III) can then inhibit key parasitic enzymes, most notably trypanothione reductase.
This is a standard assay to measure the inhibition of trypanothione reductase activity.
Materials:
-
Purified trypanothione reductase (TR)
-
Trypanothione disulfide (T[S]₂)
-
NADPH
-
DTNB (5,5'-dithiobis(2-nitrobenzoic acid))
-
Assay buffer (e.g., 40 mM HEPES, 1 mM EDTA, pH 7.5)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADPH, and DTNB.
-
Add the test compound (e.g., Sb(III) solution) at various concentrations.
-
Initiate the reaction by adding a known amount of TR and T[S]₂.
-
Monitor the increase in absorbance at 412 nm, which corresponds to the formation of 2-nitro-5-thiobenzoate (TNB) from the reaction of DTNB with the product of the TR reaction, trypanothione.
-
Calculate the rate of reaction and determine the inhibitory effect of the compound.
The Active Sb(V) Model
This model suggests that Sb(V) itself possesses intrinsic antileishmanial activity. Evidence for this model comes from studies showing that pentavalent antimonials like sodium stibogluconate can directly inhibit DNA topoisomerase I in Leishmania donovani.[7][18] This inhibition disrupts DNA replication and repair processes in the parasite.
This assay measures the inhibition of the relaxation of supercoiled DNA by topoisomerase I.
Materials:
-
Purified Leishmania DNA topoisomerase I
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Reaction buffer (e.g., 35 mM Tris-HCl pH 8.0, 72 mM KCl, 5 mM MgCl₂, 5 mM DTT, 5 mM spermidine, 0.01% bovine serum albumin)
-
Pentavalent antimony compound solution
-
Agarose (B213101) gel electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
Procedure:
-
Set up reaction tubes containing the reaction buffer and supercoiled plasmid DNA.
-
Add varying concentrations of the pentavalent antimony compound to the tubes.
-
Initiate the reaction by adding DNA topoisomerase I.
-
Incubate at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding a stop buffer (e.g., containing SDS and a loading dye).
-
Analyze the DNA products by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining. Inhibition is observed as a decrease in the amount of relaxed DNA and a corresponding increase in the amount of supercoiled DNA.[18]
Visualizations of Pathways and Workflows
Signaling Pathway: Proposed Mechanism of Action of Pentavalent Antimonials
Caption: Proposed mechanisms of action of pentavalent antimonials against Leishmania.
Experimental Workflow: DNA Topoisomerase I Inhibition Assay
Caption: Workflow for assessing DNA topoisomerase I inhibition by pentavalent antimony compounds.
Conclusion
The chemical properties of pentavalent antimony compounds are multifaceted and central to their therapeutic application. Their synthesis, while established, results in complex mixtures whose precise structures are still under investigation. The stability and reactivity are dominated by the Sb(V) oxidation state and its propensity to form complexes with oxygen-containing ligands. The redox conversion to Sb(III) is a critical event in their biological activity, leading to the inhibition of key parasitic enzymes. Concurrently, evidence supports the direct action of Sb(V) on other cellular targets. This guide provides a consolidated resource of the current knowledge, offering researchers and drug development professionals a foundation for further exploration and the rational design of new, improved antimonial therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Reduction of anti-leishmanial pentavalent antimonial drugs by a parasite-specific thiol-dependent reductase, TDR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid reduction of pentavalent antimony by trypanothione: potential relevance to antimonial activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. New insights into the chemical structure and composition of the pentavalent antimonial drugs, meglumine antimonate and sodium stibogluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. physical chemistry - Why is reduction potential of water ( 2H₂O + 2e⁻ → H₂ + 2OH⁻ ) is -0.83 insted of 0, as in the case of (2H⁺ → H₂)? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Manganese reductive dissolution coupled to Sb mobilization in contaminated shooting range soil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic studies on Sb(III) oxidation by hydrogen peroxide in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Crystallography Open Database: Search results [qiserver.ugr.es]
- 13. Antimony cation (5+) | Sb+5 | CID 73608879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Reduction of pentavalent antimony by trypanothione and formation of a binary and ternary complex of antimony(III) and trypanothione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The synthesis and structure of a paramagnetic Lewis base adduct of antimony pentachloride, trans-[MnII(CNSbCl5)(CO)2{P(OEt)3}(dppm)][SbCl6] [ ] † - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 16. Table of standard reduction potentials for half-reactions important in biochemistry - Wikipedia [en.wikipedia.org]
- 17. HKU Scholars Hub: Rapid reduction of pentavalent antimony by trypanothione: Potential relevance to antimonial activation [hub.hku.hk]
- 18. pubs.rsc.org [pubs.rsc.org]
A Technical Guide to the Nomenclature and Classification of Antimonate Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the nomenclature and classification of antimonate compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and materials science, offering a clear and structured understanding of these complex inorganic compounds.
Introduction to this compound Compounds
This compound compounds are a class of inorganic substances containing antimony in its +5 oxidation state, typically bound to oxygen. These compounds are derivatives of the hypothetical antimonic acid (H₃SbO₄) and are often found as complex oxides with one or more metallic elements.[1] The fundamental building block of most this compound structures is the SbO₆ octahedron. The arrangement and connectivity of these octahedra give rise to a wide variety of structures and properties, making their systematic classification and precise nomenclature crucial for scientific communication and research.
Nomenclature of this compound Compounds
The nomenclature of this compound compounds follows the guidelines set by the International Union of Pure and Applied Chemistry (IUPAC). The systematic naming provides an unambiguous way to describe the chemical composition and structure of these compounds.
General IUPAC Rules
According to IUPAC recommendations, anions containing antimony in the +5 oxidation state are given the suffix "-antimonate(V)".[1] The charge of the anion is indicated in parentheses with the number followed by the sign. For example, the Sb(OH)₆⁻ ion is named hexahydroxidothis compound(V) or hexahydroxidothis compound(1−).[1]
When naming a salt, the cation's name is followed by the anion's name. For instance, NaSb(OH)₆ is named sodium hexahydroxidothis compound(V).
Naming of Oxoanions
Simple and condensed oxoanions of antimony are named systematically based on the number of antimony and oxygen atoms. Prefixes such as "meta-", "ortho-", and "pyro-" have been used historically but are now often replaced by more descriptive IUPAC names.
-
Orthoantimonates: Traditionally refer to compounds containing the isolated [SbO₄]³⁻ anion. The systematic IUPAC name for this anion is tetraoxidothis compound(3-).
-
Pyroantimonates: Contain the [Sb₂O₇]⁴⁻ anion, formed by the condensation of two [SbO₄]³⁻ tetrahedra sharing a corner. The systematic name is heptaoxido-dithis compound(4-).
-
Metaantimonates: Often refer to compounds with the empirical formula [SbO₃]⁻. These typically consist of extended chains or rings of corner-sharing SbO₄ tetrahedra or, more commonly, SbO₆ octahedra. For example, NaSbO₃ has the ilmenite (B1198559) structure with SbO₆ octahedra.[1] The systematic name for the [SbO₃]⁻ anion is trioxidothis compound(1-).
For more complex polyanions, the IUPAC nomenclature for inorganic chains and rings is employed, which specifies the connectivity and repeating units.
Classification of this compound Compounds
This compound compounds can be classified based on several criteria, including their mineralogical origin, the nature of the cation, and, most systematically, the structural arrangement of the this compound anions.
Mineralogical Classification
Antimony-containing minerals are broadly classified into sulfides and oxides. This compound minerals fall under the oxide class. These are often categorized based on their associated cations and crystal structures. For instance, the pyrochlore (B1171951) supergroup includes a wide range of complex this compound minerals.
Structural Classification Based on Anion Connectivity
A more fundamental classification is based on the connectivity of the SbO₆ octahedra, which are the common building units of this compound structures. This classification provides insight into the dimensionality and potential properties of the compounds.
Caption: A classification scheme for this compound compounds based on the connectivity of SbO₆ octahedra.
Classification by Crystal Structure Type
Many this compound compounds adopt well-known crystal structures. This classification is particularly useful for materials scientists.
-
Pyrochlore Structure (A₂B₂O₇): A large and diverse family of compounds where A can be a variety of cations and B is antimony. Lead this compound (Pb₂Sb₂O₇), known as Naples yellow, is a classic example.[1]
-
Ilmenite Structure (ABO₃): Sodium this compound (NaSbO₃) adopts this structure, which consists of a hexagonal close-packed array of oxygen atoms with Na⁺ and Sb⁵⁺ ions occupying octahedral sites.[1]
-
Rutile Structure (ABO₄): In this structure, there is a random distribution of the A and B cations. AlSbO₄ and FeSbO₄ are examples of antimonates with the rutile structure.[1]
-
Trirutile Structure (AB₂O₆): This is a superstructure of the rutile type, where two different cations are ordered in the lattice, as seen in MgSb₂O₆.[1]
-
Weberite Structure (A₂B₂O₇): Calcium this compound (Ca₂Sb₂O₇) crystallizes in this structure type.[1]
Data Presentation: Physicochemical and Crystallographic Properties
The following tables summarize key quantitative data for a selection of this compound compounds, categorized by their crystal structure.
Table 1: Physicochemical Properties of Selected this compound Compounds
| Compound | Formula | Molar Mass ( g/mol ) | Crystal System | Density (g/cm³) | Melting Point (°C) |
| Sodium this compound | NaSbO₃ | 192.74 | Trigonal | 4.56 | >1000 |
| Lead this compound | Pb₂Sb₂O₇ | 793.97 | Cubic | 6.6 | ~1750 |
| Calcium this compound | Ca₂Sb₂O₇ | 423.67 | Orthorhombic | 4.88 | >1400 |
| Magnesium this compound | MgSb₂O₆ | 313.82 | Tetragonal | 5.29 | >1300 |
| Aluminum this compound | AlSbO₄ | 213.73 | Tetragonal | 5.43 | - |
| Iron(III) this compound | FeSbO₄ | 242.60 | Tetragonal | 5.63 | - |
Table 2: Crystallographic Data for Selected this compound Compounds
| Compound | Crystal Structure | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| NaSbO₃ | Ilmenite | R-3 | 5.293 | 5.293 | 15.94 | 90 | 90 | 120 |
| Pb₂Sb₂O₇ | Pyrochlore | Fd-3m | 10.37 | 10.37 | 10.37 | 90 | 90 | 90 |
| Ca₂Sb₂O₇ | Weberite | Imm2 | 7.31 | 10.34 | 7.47 | 90 | 90 | 90 |
| MgSb₂O₆ | Trirutile | P4₂/mnm | 4.63 | 4.63 | 9.21 | 90 | 90 | 90 |
| AlSbO₄ | Rutile | P4₂/mnm | 4.31 | 4.31 | 2.91 | 90 | 90 | 90 |
| FeSbO₄ | Rutile | P4₂/mnm | 4.63 | 4.63 | 3.07 | 90 | 90 | 90 |
Experimental Protocols
The synthesis and characterization of this compound compounds are fundamental to understanding their properties and developing new materials. Below are detailed methodologies for key experiments.
Solid-State Synthesis of Sodium this compound (NaSbO₃)
This protocol describes a typical high-temperature solid-state reaction for the synthesis of polycrystalline sodium this compound.
Materials:
-
Sodium carbonate (Na₂CO₃), high purity (99.9% or better)
-
Antimony(III) oxide (Sb₂O₃), high purity (99.9% or better)
-
Agate mortar and pestle
-
Alumina (B75360) crucible
-
High-temperature tube furnace
Procedure:
-
Stoichiometric Weighing: Accurately weigh stoichiometric amounts of Na₂CO₃ and Sb₂O₃ in a 1:1 molar ratio.
-
Homogenization: Thoroughly grind the powders together in an agate mortar for at least 30 minutes to ensure intimate mixing.
-
Calcination: Transfer the homogenized powder to an alumina crucible and place it in the center of a tube furnace.
-
Heating Profile:
-
Ramp the temperature to 600 °C at a rate of 5 °C/min and hold for 4 hours to allow for initial reaction and decomposition of the carbonate.
-
Increase the temperature to 900 °C at a rate of 5 °C/min and hold for 12 hours.
-
Cool the furnace slowly to room temperature.
-
-
Intermediate Grinding: Remove the sample, grind it again in the agate mortar to improve homogeneity, and press it into a pellet.
-
Final Sintering: Place the pellet back into the furnace and heat to 1000 °C at a rate of 5 °C/min and hold for 24 hours.
-
Cooling: Cool the furnace to room temperature. The resulting product is a white, polycrystalline powder of NaSbO₃.
Characterization Workflow
A typical workflow for the characterization of a newly synthesized this compound compound involves several analytical techniques to determine its structure, purity, and properties.
Caption: A standard experimental workflow for the characterization of synthesized this compound compounds.
5.2.1. Powder X-ray Diffraction (XRD)
-
Purpose: To identify the crystalline phases present in the sample and determine the crystal structure and lattice parameters.
-
Methodology: A small amount of the powdered sample is placed on a sample holder. The sample is irradiated with monochromatic X-rays at various angles (2θ), and the diffraction pattern is recorded. The resulting diffractogram, a plot of intensity versus 2θ, is a fingerprint of the crystalline material.
-
Data Analysis: The experimental pattern is compared with standard diffraction patterns from databases such as the International Centre for Diffraction Data (ICDD). For detailed structural analysis, Rietveld refinement of the powder diffraction data is performed.
5.2.2. Raman Spectroscopy
-
Purpose: To probe the vibrational modes of the Sb-O bonds and confirm the presence of SbO₆ octahedra. It is also sensitive to local structural distortions.
-
Methodology: A laser beam is focused on the sample, and the inelastically scattered light is collected and analyzed. The energy difference between the incident and scattered light corresponds to the vibrational frequencies of the bonds in the material.
-
Data Analysis: The positions and shapes of the Raman peaks provide information about the local coordination environment of the antimony atoms and can be used to distinguish between different this compound phases.
References
Unraveling the Complexity: A Technical Guide to the Molecular Structure of Meglumine Antimonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meglumine (B1676163) antimonate, a cornerstone in the treatment of leishmaniasis, presents a fascinating and complex molecular architecture that has been the subject of extensive research.[1] Despite its long history of clinical use, a definitive single molecular structure remains elusive. Instead, it exists as a complex mixture of oligomeric species in aqueous solution.[1] This technical guide provides an in-depth exploration of the molecular structure of meglumine this compound, detailing its chemical composition, bonding characteristics, and the experimental methodologies employed for its characterization. It further elucidates its proposed mechanism of action through detailed signaling pathway diagrams, offering a comprehensive resource for researchers and professionals in the field of drug development.
Chemical Composition and Stoichiometry
Meglumine this compound is synthesized through the reaction of pentavalent antimony (Sb(V)) with N-methyl-D-glucamine (meglumine), a derivative of sorbitol.[1] While often represented by the simplified molecular formula C7H18NO8Sb, this does not capture the polymeric nature of the compound in its active form.[2][3][4] Experimental evidence points to a complex mixture of coordination complexes.[1]
Studies have indicated a variable molar ratio of antimony to N-methyl-D-glucamine. One investigation reported a molar ratio of approximately 1:1.37.[1] Osmolality measurements have suggested an average of 1.43 antimony atoms per molecule in solution.[1] These findings underscore the heterogeneity of meglumine this compound's composition.
Table 1: Physicochemical Properties of Meglumine this compound
| Property | Value | Reference(s) |
| Molecular Formula (monomer) | C7H18NO8Sb | [2][3][4] |
| Molecular Weight (monomer) | 365.98 g/mol | [2] |
| Appearance | White to off-white powder | [5] |
| Solubility | Soluble in water | [5] |
| Antimony (Sb) Content | Approximately 30-34% | [4] |
Molecular Structure and Bonding
The structure of meglumine this compound is characterized by the coordination of pentavalent antimony with the hydroxyl groups of N-methyl-D-glucamine.[1] Spectroscopic analyses, including Nuclear Magnetic Resonance (NMR), suggest that all of the hydroxyl groups of meglumine can be involved in forming these coordination complexes.[1] Infrared and solid-state 13C NMR analyses have specifically implicated the oxygen of the C-3 carbon of N-methyl-D-glucamine in binding to antimony.[6]
Mass spectrometry techniques, such as Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI), have been instrumental in identifying a series of oligomers.[1] The major species detected has a molecular mass of 507 atomic mass units, corresponding to a structure of NMG-Sb-NMG.[1] Larger oligomers with the general formula (NMG-Sb)n-NMG, containing up to four antimony atoms and five N-methyl-D-glucamine moieties, have also been observed.[1] This indicates a dynamic equilibrium of various polymeric species in aqueous solution.[1]
Figure 1: Coordination of Pentavalent Antimony with Meglumine.
Experimental Protocols for Structural Characterization
The elucidation of meglumine this compound's structure relies on a combination of analytical techniques. Below are generalized protocols based on methodologies reported in the literature.
Synthesis of Meglumine this compound
A common synthesis method involves the reaction of an equimolar mixture of N-methyl-D-glucamine and a source of pentavalent antimony, such as freshly precipitated and hydrated antimony pentoxide (obtained from the hydrolysis of SbCl5) or KSb(OH)6, in water.[7][8]
Protocol:
-
Prepare hydrated antimony pentoxide by hydrolyzing antimony pentachloride (SbCl5) in ultrapure water. This is an exothermic reaction.
-
Centrifuge the mixture to precipitate the antimony pentoxide (Sb2O5).
-
Discard the supernatant and transfer the precipitate to a reaction vessel.
-
Add an equimolar amount of N-methyl-D-glucamine to the antimony pentoxide suspension in water.
-
The reaction mixture is typically stirred at a controlled temperature.
-
The resulting solution contains meglumine this compound. Further purification or concentration steps may be applied.[7]
Mass Spectrometry Analysis
Fast Atom Bombardment (FAB) and Electrospray Ionization (ESI) mass spectrometry are used to identify the oligomeric species present in meglumine this compound solutions.
Protocol (General):
-
Prepare a dilute solution of meglumine this compound in an appropriate solvent (e.g., water or a water-methanol mixture).
-
For FAB-MS, a matrix such as thioglycerol is typically used.[9]
-
Introduce the sample into the mass spectrometer.
-
Acquire mass spectra in the desired mass range to observe the distribution of oligomeric ions.
-
Derivatization techniques, such as peracetylation, can be employed to aid in structural elucidation.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (1H) and Carbon-13 (13C) NMR are employed to study the coordination environment of the N-methyl-D-glucamine moiety.
Protocol (General):
-
Dissolve the meglumine this compound sample in a suitable deuterated solvent, typically deuterium (B1214612) oxide (D2O).
-
Acquire 1H and 13C NMR spectra using a high-field NMR spectrometer.
-
Compare the spectra of meglumine this compound with that of free N-methyl-D-glucamine to identify chemical shift changes indicative of coordination with antimony.[1][9]
Mechanism of Action: A Multi-pronged Attack
The therapeutic effect of meglumine this compound against Leishmania parasites is not attributed to a single mode of action but rather a combination of pathways that disrupt parasite physiology and leverage the host's immune response.[10][11][12] It is believed that the pentavalent form, Sb(V), is a prodrug that is reduced to the more toxic trivalent form, Sb(III), within the host's macrophages and potentially by the parasite itself.[13]
Figure 2: Proposed Mechanism of Action of Meglumine this compound.
The key mechanisms include:
-
Inhibition of Metabolic Enzymes: Meglumine this compound interferes with crucial parasitic metabolic pathways, including glycolysis and the pentose phosphate pathway, thereby depleting the parasite's energy supply.[10][11]
-
Induction of Oxidative Stress: The drug promotes the generation of reactive oxygen species (ROS) within the Leishmania parasite, leading to oxidative damage to vital cellular components such as lipids, proteins, and DNA.[10][11][14][15]
-
Disruption of Thiol-Redox Balance: Meglumine this compound affects the parasite's ability to maintain its intracellular thiol-redox homeostasis, which is critical for its survival and adaptation within the host macrophage.[10]
-
Modulation of Host Immune Response: The drug enhances the activation of macrophages, leading to an increased production of pro-inflammatory cytokines and nitric oxide (NO), which are crucial for killing the intracellular parasites.[10][12]
Conclusion
The molecular structure of meglumine this compound is best described as a complex and dynamic equilibrium of oligomeric species formed through the coordination of pentavalent antimony with N-methyl-D-glucamine. While a single definitive structure remains elusive, a combination of advanced analytical techniques has provided significant insights into its composition and bonding. A deeper understanding of its multifaceted mechanism of action continues to be an active area of research, with implications for the development of more effective and less toxic antileishmanial therapies. This guide serves as a foundational resource for professionals engaged in the study and development of this important therapeutic agent.
References
- 1. Characterization of the antimonial antileishmanial agent meglumine this compound (glucantime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Compound: MEGLUMINE this compound (CHEMBL239129) - ChEMBL [ebi.ac.uk]
- 3. Meglumine Antimoniate | C7H18NO8Sb | CID 64953 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Meglumine antimoniate 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. CAS 133-51-7: Meglumine antimoniate | CymitQuimica [cymitquimica.com]
- 6. Physico-chemical characterization of meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. Oral Delivery of Meglumine Antimoniate-β-Cyclodextrin Complex for Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the Antimonial Antileishmanial Agent Meglumine this compound (Glucantime) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Meglumine Antimoniate? [synapse.patsnap.com]
- 11. nbinno.com [nbinno.com]
- 12. What is Meglumine Antimoniate used for? [synapse.patsnap.com]
- 13. Glutathione-Induced Conversion of Pentavalent Antimony to Trivalent Antimony in Meglumine Antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]
The Divisive Element: An In-depth Technical Guide to the History of Antimony in Medicine
A Whitepaper for Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony, a metalloid with the atomic symbol Sb, has occupied a contentious and multifaceted role in the history of medicine for millennia.[1] Revered by some as a panacea and reviled by others as a poison, its therapeutic journey mirrors the evolution of medical theory itself—from the humoral concepts of antiquity to the molecular targets of modern pharmacology. This technical guide provides an in-depth exploration of antimony's medicinal history, offering researchers, scientists, and drug development professionals a comprehensive overview of its applications, the quantitative data underpinning its use and toxicity, detailed experimental protocols for its preparation and study, and visualizations of its historical and modern mechanistic paradigms.
Ancient Origins: Emetic and Cosmetic
The use of antimony compounds dates back to ancient Egypt, around 3100 BC, where the sulfide (B99878) ore, stibnite (B1171622) (Sb₂S₃), was ground into a fine powder known as kohl and used as an eyeliner.[2] Beyond its cosmetic application, Egyptian papyri suggest that stibnite was also used to treat fevers and skin conditions.[3] The ancient Greeks and Romans continued this tradition, with the 1st-century Greek physician Dioscorides recommending stibnite for skin complaints.[3][4] The Roman scholar Pliny the Elder also described methods for preparing antimony sulfide for medical purposes. These early uses were largely topical, though the emetic properties of antimony were also recognized, a feature that would become central to its later application in humoral theory.
The Paracelsian Revolution and the "Antimony War"
The 16th century witnessed a surge in the medicinal use of antimony, championed by the Swiss physician and alchemist Paracelsus (1493-1541). Rejecting the purely herbal remedies of Galenic medicine, Paracelsus and his followers, known as iatrochemists, advocated for the use of minerals and metals, including antimony, to treat disease.[5] Paracelsus believed that alchemy could be used to separate the "poisonous" from the "medicinal" parts of a substance, and he developed various antimony-based preparations.[6] One of his favored remedies was "lilium," an alcoholic solution containing antimony, tin, and copper.[3]
This embrace of chemical remedies led to a fierce debate known as the "Antimony War" in the 17th century, pitting the Paracelsian empiricists against the traditional Galenists.[3] The Faculty of Physicians of Paris went so far as to have antimony treatments restricted by law in 1566.[3] Despite the controversy, by the end of the 1600s, over a hundred remedies containing antimony were in use.[1] A particularly notorious preparation was the "everlasting pill," a small sphere of metallic antimony that could be swallowed to induce purging, retrieved from the excrement, and reused.[7] Another common method involved drinking wine that had been left to stand in a cup made of antimony, which would form antimony potassium tartrate, a potent emetic.[8]
The underlying principle of these treatments was rooted in the humoral theory, which posited that disease resulted from an imbalance of the four bodily humors (blood, phlegm, yellow bile, and black bile). Emetics and purgatives like antimony were believed to expel the excess "bad humours" and restore balance.
The Rise of Standardized Compounds: Tartar Emetic
One of the most significant antimony compounds in medical history is antimony potassium tartrate, also known as tartar emetic.[9] First described in 1631 by Adrian von Mynsicht, a dose of 65 mg was known to produce violent vomiting and sweating.[6] It was widely prescribed for fevers, with the rationale of correcting humoral imbalances.[6] Tartar emetic was also a key ingredient in some historical remedies, such as a treatment for smallpox in children which combined one grain of tartar emetic with twelve grains of calomel (B162337) (mercurous chloride) and thirty grains each of "crab's eyes" (calcium carbonate) and sugar.[10]
The Modern Era: A Double-Edged Sword Against Parasites
The 20th century saw a revival of interest in antimony, not as a purgative, but as a chemotherapeutic agent against parasitic diseases. In 1912, Gaspar de Oliveira Vianna reported that tartar emetic could cure cutaneous leishmaniasis.[6] This was followed by the discovery in 1918 by John Brian Christopherson that it was also effective against schistosomiasis.[11]
However, the high toxicity of these trivalent antimony compounds (Sb³⁺), which included severe side effects and even death, spurred the development of less toxic pentavalent antimonials (Sb⁵⁺).[6][11] These include sodium stibogluconate (B12781985) (Pentostam) and meglumine (B1676163) antimoniate (Glucantime), which became the first-line treatments for leishmaniasis for over 70 years.[12]
Quantitative Data on Antimonial Drugs
The following tables summarize available quantitative data on the dosage, efficacy, and toxicity of various antimony compounds.
Table 1: Historical and Modern Dosages of Antimony Compounds
| Compound | Application | Historical Dosage | Modern Dosage | Source(s) |
| Tartar Emetic (Antimony Potassium Tartrate) | Emetic/Purgative | 65 mg | N/A | [6] |
| Tartar Emetic (Antimony Potassium Tartrate) | Schistosomiasis | Intravenous injections | N/A | [6] |
| Sodium Antimony Tartrate | Schistosomiasis | 30 mg per 15 kg body weight, twice weekly for 12 injections | N/A | [13][14] |
| Stibophen | Schistosomiasis, etc. | N/A | 100 mg injections | [3] |
| Anthiolimine | Parasitic Infections | N/A | 1 ml injections (10 mg antimony) every 2-3 days | [3] |
| Sodium Stibogluconate | Leishmaniasis | N/A | 20 mg/kg/day IV for 10-28 days | [6][15][16] |
| Meglumine Antimoniate | Leishmaniasis | N/A | 20 mg/kg/day IM for 20-28 days | [17] |
Table 2: Toxicity Data for Antimony Compounds
| Compound | Organism | LD50/Toxic Dose | Adverse Effects (in humans) | Source(s) |
| Metallic Antimony | Rat | 100 mg/kg (oral) | N/A | [18] |
| Antimony Trioxide | Rat | >20,000 mg/kg (oral) | N/A | [8] |
| Antimony Potassium Tartrate | Rat | 300 mg/kg (single dose, death) | Myocardial failure | [19] |
| Sodium Stibogluconate | Human | N/A | Myalgia/arthralgia (49-59%), fatigue (19-67%), headache (22-44%), elevated LFTs, pancreatitis (97%), hematologic suppression (44%) | [6][15][20] |
| Meglumine Antimoniate | Human | N/A | Renal failure, pancreatitis, hepatic failure, pain at injection site, nausea, vomiting | [11][21] |
Table 3: Efficacy of Modern Antimonials in Clinical Trials
| Drug | Disease | Cure Rate | Notes | Source(s) |
| Sodium Antimony Tartrate | Urinary Schistosomiasis | 82% | 17 patients | [13][14] |
| Sodium Stibogluconate | Cutaneous Leishmaniasis | 71% | Higher failure rate (29%) compared to liposomal amphotericin B (3%) | [6] |
| Sodium Stibogluconate | Cutaneous Leishmaniasis | 91% | 83 cases | [20] |
| Sodium Stibogluconate | Visceral/Viscerotropic Leishmaniasis | 93% | 13 cases | [20] |
| Meglumine Antimoniate (low dose) | American Cutaneous Leishmaniasis | 77.8% | Randomized controlled trial | [22] |
| Meglumine Antimoniate (high dose) | American Cutaneous Leishmaniasis | 94.4% | Randomized controlled trial | [22] |
Experimental Protocols
Historical Preparation of Antimony Compounds
Detailed, standardized protocols from the early modern period are scarce. However, historical texts describe the general methods used.
1. Preparation of Metallic Antimony from Stibnite:
-
Roasting: The sulfide ore, stibnite (Sb₂S₃), was roasted in air to convert it to the oxide (Sb₂O₃).[4]
-
Reduction: The resulting antimony oxide was then heated with a reducing agent, such as carbon, to produce metallic antimony.[4][8]
2. Preparation of Tartar Emetic (Antimony Potassium Tartrate): A modern laboratory synthesis that reflects the historical process involves:
-
Reactants: 10g of potassium hydrogen tartrate (cream of tartar) and 10g of antimony trioxide are combined with 90 ml of water in a round-bottom flask.[18]
-
Reflux: The mixture is refluxed for approximately 15 minutes.[18]
-
Filtration and Crystallization: The hot solution is filtered to remove any unreacted solids. Upon cooling, tartar emetic crystallizes out of the solution.[18]
Modern Experimental Protocols for Antimonial Drug Research
1. Trypanothione (B104310) Reductase (TryR) Inhibition Assay: This assay is crucial for studying the mechanism of action of antimonials in Leishmania.
-
Principle: The assay measures the activity of TryR, an enzyme essential for the parasite's defense against oxidative stress. Inhibition of this enzyme is a key therapeutic target. The reduction of trypanothione disulfide (T[S]₂) by TryR is coupled to the reduction of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), which produces a yellow-colored product (TNB) that can be measured spectrophotometrically at 410-412 nm.[3][23]
-
Reaction Mixture: A typical reaction mixture in a 96-well plate includes:
-
Sample lysate containing TryR.
-
NADPH (final concentration ~200-300 µM).
-
Trypanothione disulfide (T[S]₂) (final concentration ~75 µM).
-
DTNB (final concentration ~100 µM).
-
-
Procedure:
-
Add sample lysate to the wells.
-
Sequentially add NADPH, T[S]₂, and DTNB.
-
Incubate for a set period (e.g., 15 minutes) at room temperature.
-
Measure the absorbance at 410-412 nm.
-
The rate of increase in absorbance is proportional to TryR activity. The effect of inhibitors (antimonials) is determined by the reduction in this rate.[3][24]
-
2. Detection of Antimony-Induced Apoptosis in Leishmania using Flow Cytometry: This method quantifies the number of parasites undergoing programmed cell death after treatment with antimonials.
-
Principle: Annexin V, a protein with a high affinity for phosphatidylserine (B164497) (PS), is used to detect the externalization of PS, an early marker of apoptosis. Propidium iodide (PI) is used as a counterstain to identify necrotic or late apoptotic cells with compromised cell membranes.
-
Procedure:
-
Leishmania promastigotes are cultured and treated with various concentrations of the antimony compound for a specified time (e.g., 72 hours).
-
The cells are harvested, washed, and resuspended in an annexin-binding buffer.
-
Fluorescently labeled Annexin V and PI are added to the cell suspension.
-
After a short incubation period in the dark, the cells are analyzed by flow cytometry.
-
The flow cytometer detects the fluorescence signals from each cell, allowing for the differentiation of live cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).[22][25]
-
Mechanism of Action of Modern Antimonials
The precise mechanism of action of pentavalent antimonials has been a subject of ongoing research. The prevailing hypothesis is the "prodrug model," which posits that the less toxic Sb⁵⁺ is reduced to the more toxic and active Sb³⁺ form within the host's macrophages or the Leishmania parasite itself.[12][20][26] This conversion is thought to be mediated by thiols such as glutathione (B108866) and the parasite-specific trypanothione.[20]
Once in its trivalent form, Sb³⁺ is believed to exert its anti-leishmanial effect through multiple pathways:
-
Inhibition of Trypanothione Reductase (TryR): Sb³⁺ inhibits TryR, a crucial enzyme in the parasite's thiol-redox system. This disrupts the parasite's ability to manage oxidative stress, leading to cell death.[23][27]
-
Induction of Apoptosis: Antimonials can induce programmed cell death in Leishmania.[17][25]
-
Interference with Bioenergetics: Antimony compounds can interfere with the parasite's energy metabolism.
Conclusion and Future Directions
The history of antimony in medicine is a compelling narrative of therapeutic innovation, toxicological challenges, and evolving scientific understanding. From its empirical use as a purgative in ancient and early modern medicine to its role as a targeted chemotherapeutic in the 20th century, antimony has left an indelible mark on the practice of medicine. While the toxicity of antimonials has led to their decline in use for many conditions, they remain a treatment option for leishmaniasis in many parts of the world, albeit with growing concerns about drug resistance.
For drug development professionals, the story of antimony offers several key lessons. It underscores the importance of the therapeutic index and the continual need to develop safer and more effective drugs. The emergence of resistance to antimonials highlights the evolutionary pressures exerted by chemotherapy and the necessity of a robust pipeline of new antimicrobial and antiparasitic agents. Furthermore, the elucidation of antimony's mechanism of action, particularly the prodrug concept and the inhibition of specific enzymes like trypanothione reductase, exemplifies the power of molecular biology to refine and improve upon historical remedies. Future research may focus on developing novel delivery systems to improve the therapeutic index of existing antimonials or on designing new drugs that target the same pathways with greater specificity and less toxicity.
References
- 1. Antimony in Medical History - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimony - Wikipedia [en.wikipedia.org]
- 3. Simple Colorimetric Trypanothione Reductase-Based Assay for High-Throughput Screening of Drugs against Leishmania Intracellular Amastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. HEALTH EFFECTS - Toxicological Profile for Antimony and Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Sodium Stibogluconate | Johns Hopkins ABX Guide [hopkinsguides.com]
- 7. graphviz.org [graphviz.org]
- 8. www2.mst.dk [www2.mst.dk]
- 9. Tartar emetic | chemical compound | Britannica [britannica.com]
- 10. To Physic Children after the Small Pox · Fairfax-Spencer Family Recipe Book · University Libraries [masonlibraries.gmu.edu]
- 11. What are the side effects of Meglumine Antimoniate? [synapse.patsnap.com]
- 12. mdpi.com [mdpi.com]
- 13. frontiersin.org [frontiersin.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Stibogluconate Sodium: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 16. dermnetnz.org [dermnetnz.org]
- 17. Meglumine antimoniate (intravenous route, injection route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 18. m.youtube.com [m.youtube.com]
- 19. US2391297A - Tartar emetic manufacture - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
- 21. Severe adverse reactions to meglumine antimoniate in the treatment of visceral leishmaniasis: a report of 13 cases in the southwestern region of Brazil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Trypanothione Reductase High-Throughput Screening Campaign Identifies Novel Classes of Inhibitors with Antiparasitic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antimony Resistance in Leishmania, Focusing on Experimental Research - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cot.food.gov.uk [cot.food.gov.uk]
- 27. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Physical and Chemical Properties of Antimony
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony (Sb), a lustrous gray metalloid with atomic number 51, has a long history of use in medicine and materials science.[1] Its unique properties have led to its application in a diverse range of fields, from flame retardants and alloys to antiparasitic drugs. For researchers, scientists, and drug development professionals, a thorough understanding of antimony's core physical and chemical characteristics is paramount for leveraging its potential and mitigating its risks. This technical guide provides a comprehensive overview of the properties of antimony, detailed experimental protocols for their determination, and an exploration of its role in key biological signaling pathways.
Physical Properties of Antimony
Antimony exists in several allotropic forms, with the most stable being a brittle, silvery-white metallic form.[2][3] It is a poor conductor of heat and electricity.[4] Key physical properties are summarized in the table below.
| Property | Value |
| Atomic Number | 51[1] |
| Atomic Weight | 121.760 u[1] |
| Melting Point | 630.63 °C (903.78 K)[5] |
| Boiling Point | 1587 °C (1860 K)[6][7] |
| Density | 6.697 g/cm³ at 20 °C[6] |
| Mohs Hardness | 3.0[4][6] |
| Crystal Structure | Rhombohedral[8] |
| Electron Configuration | [Kr] 4d¹⁰ 5s² 5p³[2] |
| Electronegativity (Pauling Scale) | 2.05[6][7] |
| Isotopes | Two stable isotopes: ¹²¹Sb (57.36%) and ¹²³Sb (42.64%)[9] |
Chemical Properties of Antimony
Antimony is a member of Group 15 of the periodic table and exhibits both metallic and nonmetallic characteristics.[10] It is stable in air at room temperature but will oxidize to form antimony trioxide (Sb₂O₃) upon heating.[3][6] Antimony is attacked by oxidizing acids and halogens.[11]
| Property | Description |
| Oxidation States | -3, +3, +5 (most common are +3 and +5)[2][10] |
| Reactivity with Acids | Attacked by oxidizing acids like nitric acid and aqua regia.[6] |
| Reactivity with Halogens | Reacts with halogens to form antimony halides. |
| Common Compounds | Antimony trioxide (Sb₂O₃), Antimony pentoxide (Sb₂O₅), Antimony trisulfide (Sb₂S₃), Stibine (SbH₃) |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature at which antimony transitions from a solid to a liquid state.
Materials:
-
Powdered antimony sample
-
Capillary tubes
-
Melting point apparatus (e.g., Mel-Temp)
-
Thermometer
Procedure:
-
Ensure the antimony sample is dry and finely powdered.
-
Pack a small amount of the powdered antimony into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point of antimony (630.63 °C).
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Observe the sample through the magnifying lens.
-
Record the temperature at which the first drop of liquid appears (the beginning of melting).
-
Record the temperature at which the entire sample has melted (the end of the melting range).
-
The melting point is reported as the range between these two temperatures.
Determination of Density (Archimedes' Principle)
Objective: To determine the density of a solid antimony sample.
Materials:
-
Solid antimony sample of irregular shape
-
Beaker
-
Distilled water
-
Analytical balance with a hook for suspending samples
Procedure:
-
Measure the mass of the dry antimony sample in the air using the analytical balance. Record this as m_air.
-
Fill a beaker with enough distilled water to fully submerge the antimony sample.
-
Suspend the antimony sample from the hook of the balance, ensuring it is fully submerged in the water and not touching the sides or bottom of the beaker.
-
Measure the apparent mass of the submerged sample. Record this as m_water.
-
Calculate the volume of the antimony sample using the formula: V = (m_air - m_water) / ρ_water where ρ_water is the density of water at the experimental temperature.
-
Calculate the density of antimony using the formula: ρ_antimony = m_air / V
Determination of Hardness (Mohs Hardness Test)
Objective: To determine the relative hardness of an antimony sample using the Mohs scale.
Materials:
-
Antimony sample
-
Set of Mohs hardness minerals (or common materials of known hardness: fingernail ~2.5, copper penny ~3.5, steel nail ~5.5, glass ~5.5-6.5)
Procedure:
-
Select a smooth, clean surface on the antimony sample.
-
Attempt to scratch the surface with a mineral of known hardness, starting with a softer mineral and progressing to harder ones.
-
Press the point of the known mineral firmly against the antimony surface and draw it across.
-
Examine the antimony surface for a scratch. A true scratch will be a visible groove, not just a line of powdered material that can be wiped away.
-
The hardness of the antimony sample is between the hardness of the last mineral that did not scratch it and the first mineral that did. For antimony, a copper penny should not scratch it, but a steel nail should, indicating a hardness of around 3.
Determination of Crystal Structure (Powder X-ray Diffraction)
Objective: To determine the crystal structure and lattice parameters of antimony.
Materials:
-
Finely powdered antimony sample
-
Powder X-ray diffractometer
-
Sample holder
Procedure:
-
Grind the antimony sample into a fine, homogeneous powder.
-
Mount the powder onto the sample holder, ensuring a flat, smooth surface.
-
Place the sample holder into the X-ray diffractometer.
-
Set the parameters for the XRD scan, including the starting and ending 2θ angles, step size, and scan speed.
-
Initiate the X-ray source and the detector. The instrument will rotate the sample and the detector to measure the intensity of the diffracted X-rays at different angles.
-
The resulting diffraction pattern (a plot of intensity versus 2θ) will show a series of peaks.
-
The positions and intensities of these peaks are characteristic of the crystal structure of antimony.
-
Analyze the diffraction pattern using appropriate software to identify the crystal system (rhombohedral for antimony) and calculate the lattice parameters.
Antimony in Biological Signaling Pathways
Antimony compounds, particularly pentavalent antimonials like sodium stibogluconate, have been a cornerstone in the treatment of leishmaniasis. Their mechanism of action, while not fully elucidated, involves the disruption of key signaling pathways within the parasite. Furthermore, the toxicological effects of antimony in mammalian cells are also mediated through its interaction with various signaling cascades.
Antimony-Induced Apoptosis via the JNK Signaling Pathway
Antimony trioxide has been shown to induce apoptosis (programmed cell death) in certain cancer cells. This process is mediated, in part, by the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.
Caption: Antimony trioxide induces apoptosis through the ROS-mediated activation of the SEK1/JNK pathway.
Antimony and Inhibition of Protein Tyrosine Phosphatases in Cancer
Some antimony compounds have shown potential as anticancer agents through their ability to inhibit protein tyrosine phosphatases (PTPs). PTPs are crucial regulators of signaling pathways that control cell growth, proliferation, and differentiation. Their inhibition can lead to the sustained activation of signaling pathways that promote apoptosis in cancer cells.
References
- 1. sheffieldmetallurgicalservices.co.uk [sheffieldmetallurgicalservices.co.uk]
- 2. dn710609.ca.archive.org [dn710609.ca.archive.org]
- 3. metallography.org [metallography.org]
- 4. store.astm.org [store.astm.org]
- 5. Antimony enhances c-Myc stability in prostate cancer via activating CtBP2-ROCK1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.astm.org [store.astm.org]
- 7. ASTM E 112 GRAIN SIZE MEASURING METHODS full standard, mecanical | PPS [slideshare.net]
- 8. nf-itwg.org [nf-itwg.org]
- 9. depthome.brooklyn.cuny.edu [depthome.brooklyn.cuny.edu]
- 10. pppars.com [pppars.com]
- 11. Archimedes [appstate.edu]
The Antimonate Ion: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The term "antimonate ion" refers to a family of polyatomic anions containing antimony in the +5 oxidation state.[1] These ions are derivatives of antimonic acid and are found in a variety of compounds with significant applications in materials science, catalysis, and pharmacology.[2][3] This technical guide provides an in-depth overview of the chemical formulas, properties, synthesis, and characterization of this compound ions, with a particular focus on their role in biological signaling pathways, a crucial aspect for drug development professionals.
Chemical Formula and Properties
The this compound ion can exist in several forms depending on the pH and the counter-ions present in the compound. The most common forms include the meta-antimonate (SbO₃⁻), the ortho-antimonate (SbO₄³⁻), and the hexahydroxothis compound ([Sb(OH)₆]⁻).[1][4] In aqueous solutions, the speciation of antimony is complex and dependent on both pH and electrochemical potential, as illustrated by Pourbaix diagrams.[5][6][7][8]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the most common this compound ions.
| Property | Meta-antimonate (SbO₃⁻) | Ortho-antimonate (SbO₄³⁻) | Hexahydroxothis compound ([Sb(OH)₆]⁻) |
| Molar Mass ( g/mol ) | 169.76 | 187.75 | 224.81 |
| Formal Charge | -1 | -3 | -1 |
| IUPAC Name | Dioxido(oxo)this compound(1-) | Tetraoxidothis compound(3-) | Hexahydroxidothis compound(V) |
Experimental Protocols
Synthesis of Sodium this compound (NaSb(OH)₆)
This protocol describes a common method for the synthesis of sodium this compound from antimony trioxide.[4][9][10][11]
Materials:
-
Antimony trioxide (Sb₂O₃)
-
Sodium hydroxide (B78521) (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Deionized water
-
Hydrochloric acid (HCl) (for purification, optional)
Procedure:
-
In a suitable reaction vessel, dissolve a specific molar ratio of sodium hydroxide in deionized water with continuous stirring. For example, for every 1 mole of Sb₂O₃, use 2 to 2.5 moles of NaOH.
-
Slowly add antimony trioxide to the sodium hydroxide solution to form a slurry.
-
Heat the slurry to a temperature between 55-105°C while stirring continuously. Maintain this temperature for 50-70 minutes.
-
Slowly add a 30% hydrogen peroxide solution to the heated slurry. The molar ratio of Sb₂O₃ to H₂O₂ should be approximately 1:2.5 to 1:4.5. This will initiate an exothermic oxidation reaction.
-
Control the temperature of the oxidation reaction between 55-70°C for 0.5 to 1.2 hours.
-
After the oxidation is complete, stop stirring and maintain the temperature at 90-100°C for about 30 minutes to allow the sodium this compound product to crystallize.
-
Filter the precipitate and wash it twice with deionized water.
-
Dry the solid product at 100-120°C until the moisture content is below 0.3%.
Characterization of this compound Compounds
X-Ray Diffraction (XRD) Protocol for Powdered this compound Samples: [2][12][13][14][15]
-
Sample Preparation:
-
Grind the crystalline this compound sample to a fine powder (typically <10 µm) using an agate mortar and pestle to ensure random orientation of the crystallites.
-
Mount the powdered sample onto a zero-background sample holder. Ensure the surface of the powder is flat and level with the holder's surface to avoid peak shifts.
-
-
Data Collection:
-
Use a diffractometer with Cu Kα radiation (λ = 1.5418 Å).
-
Set the 2θ scan range from 5° to 70° with a step size of 0.02°.
-
The voltage and current of the X-ray tube are typically set to 40 kV and 40 mA, respectively.
-
-
Data Analysis:
-
Identify the crystalline phases by comparing the experimental diffraction pattern with standard reference patterns from the International Centre for Diffraction Data (ICDD) database.
-
Determine the unit cell parameters using appropriate software.
-
Scanning Electron Microscopy (SEM) Protocol for Crystalline this compound Powders: [1][16][17][18]
-
Sample Preparation:
-
Mount the dry this compound powder onto an aluminum stub using conductive double-sided carbon tape.
-
For non-conductive samples, apply a thin coating of a conductive material (e.g., gold or palladium) using a sputter coater to prevent charging under the electron beam.
-
-
Imaging:
-
Place the prepared stub into the SEM chamber.
-
Use an accelerating voltage of 10-20 kV.
-
Acquire images using both secondary electron (for topography) and backscattered electron (for compositional contrast) detectors.
-
Raman Spectroscopy: [3][19][20][21][22]
Raman spectroscopy is a valuable tool for identifying the vibrational modes of this compound compounds. For example, the mineral roméite, a calcium this compound, exhibits a strong Raman band at approximately 518 cm⁻¹, which is assigned to the Sb-O symmetric stretching mode.[3][19] Another band around 466 cm⁻¹ corresponds to the Sb-O antisymmetric stretching mode, and a band at 303 cm⁻¹ is attributed to the O-Sb-O bending mode.[3][19]
Role in Biological Signaling Pathways
While the direct signaling effects of the simple this compound ion are not extensively documented, antimony-containing drugs, such as sodium antimony gluconate (SAG) and meglumine (B1676163) antimoniate, are known to exert their therapeutic effects by modulating host and parasite signaling pathways. These pentavalent antimonial compounds are first-line treatments for leishmaniasis.
The mechanism of action of these drugs involves the induction of oxidative stress in the parasite and the activation of host macrophages. In Leishmania-infected macrophages, SAG has been shown to induce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are crucial for parasite killing. This induction is mediated through the activation of several key signaling pathways.
Signaling Pathway of Sodium Antimony Gluconate (SAG) in Macrophages
SAG treatment of Leishmania-infected macrophages initiates a cascade of intracellular signaling events. This leads to the activation of phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinases 1 and 2 (ERK-1/2) and p38 MAPK.
Caption: Signaling cascade initiated by Sodium Antimony Gluconate in macrophages.
The activation of the PI3K/PKC/Ras/ERK-1/2 pathway leads to an early wave of ROS production, while the PI3K/Akt/p38 MAPK pathway results in a later, more sustained production of NO. Both ROS and NO are potent microbicidal agents that contribute to the elimination of intracellular Leishmania parasites.
Experimental Workflow for Studying SAG Signaling
References
- 1. A Simple Guide For Preparing Samples For Sem Imaging - ATA Scientific [atascientific.com.au]
- 2. X-ray Powder Diffraction (XRD) [serc.carleton.edu]
- 3. Raman spectroscopic study of the this compound mineral roméite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation method of guaranteed-reagent sodium this compound - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pourbaix diagram - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. CN1077177A - Wet process for preparing soduim this compound - Google Patents [patents.google.com]
- 10. CN100371253C - Process for Producing Sodium this compound Using Refined Antimony White - Google Patents [patents.google.com]
- 11. CN103866121A - Method for preparing sodium this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. Sample Preparation – EAS X-Ray Diffraction Laboratory – University of Alberta [cms.eas.ualberta.ca]
- 14. nf-itwg.org [nf-itwg.org]
- 15. mcgill.ca [mcgill.ca]
- 16. bitesizebio.com [bitesizebio.com]
- 17. vaccoat.com [vaccoat.com]
- 18. Scanning electron microscope - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. Identifying Raman modes of Sb2Se3 and their symmetries using angle-resolved polarised Raman spectra - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 22. Determination of antimony by surface-enhanced Raman spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Mechanism and Evaluation of Antimonate Compounds as Flame Retardants
Audience: Researchers, materials scientists, and product development professionals.
Introduction: Antimonate compounds, most notably sodium this compound and antimony trioxide, are highly effective synergistic flame retardants.[1] By themselves, they possess little to no flame retardant properties.[1] However, when combined with a halogen source (typically a chlorinated or brominated flame retardant), they create a powerful synergistic system that is one of the most effective and widely used for polymers.[2] This synergy operates through a dual mechanism, acting in both the gas phase and the condensed (solid) phase to interrupt the cycle of combustion. Understanding this mechanism is critical for formulating effective flame-retardant materials for use in electronics, textiles, and construction.
Mechanism of Action: The Halogen-Antimony Synergy
The primary role of this compound compounds is to react with hydrogen halides (HX), which are released by the halogenated flame retardant upon heating. This reaction produces volatile antimony species that are the true active flame inhibitors.
Gas-Phase Mechanism: Radical Trapping
The gas-phase action is considered the dominant flame-inhibiting pathway.[3] It involves a multi-step chemical process that quenches the high-energy radicals responsible for sustaining a flame (e.g., H•, OH•).
-
Decomposition: At elevated temperatures, the polymer begins to decompose, releasing flammable volatile gases. Simultaneously, the halogenated flame retardant (R-X) breaks down, releasing hydrogen halides (e.g., HBr, HCl).
-
Formation of Active Species: The this compound compound (e.g., Sb₂O₃, or sodium this compound which decomposes to Sb₂O₃) reacts with the hydrogen halides to form volatile antimony trihalide (SbX₃) and/or antimony oxyhalide (SbOX).[2][4]
-
Radical Scavenging: The volatile antimony species enter the flame front. Here, they act as radical scavengers, terminating the chain reaction of combustion.[1][3] The SbX₃ molecules break down, releasing halogen radicals (X•) and antimony-containing species that react with the highly reactive H• and OH• radicals, effectively removing them from the combustion cycle. This process cools the flame and inhibits its propagation.
Caption: Halogen-Antimony synergistic flame retardant mechanism.
Condensed-Phase Mechanism: Char Formation
In the solid phase, antimony compounds act as a dehydrating agent and promote the formation of a carbonaceous char layer on the polymer's surface.[2] This char layer serves two key functions:
-
Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame.
-
Barrier: It limits the diffusion of oxygen to the polymer surface and restricts the escape of flammable volatile gases produced during decomposition.[1][3]
Quantitative Performance Data
The effectiveness of a halogen-antimony flame retardant system is quantified using standard flammability tests. The data below illustrates the typical performance improvement seen in common polymers when a brominated flame retardant (such as Decabromodiphenyl Oxide/Ethane) is used in synergy with an antimony compound.
| Polymer System | Test | Neat Polymer | Polymer + Halogen FR | Polymer + Halogen FR + Antimony Synergist |
| Polypropylene (PP) | LOI (%) | ~18 | ~25 | >30 |
| UL-94 Rating | NR (No Rating) | V-2 | V-0 | |
| High Impact Polystyrene (HIPS) | UL-94 Rating | NR (No Rating) | V-2 | V-0 |
| pHRR (kW/m²) ¹ | ~1100 | ~600 | <250 | |
| TTI (s) ¹ | ~30 | ~35 | ~45 |
Note: Data is compiled from multiple sources for illustrative purposes. Absolute values can vary based on specific formulations and test conditions. pHRR = Peak Heat Release Rate; TTI = Time to Ignition.
Experimental Protocols
To evaluate the performance of this compound-based flame retardants, several standardized tests are employed. Below are simplified protocols for three key methods.
Protocol: Limiting Oxygen Index (LOI)
Standard: ASTM D2863
Objective: To determine the minimum percentage of oxygen in a flowing oxygen/nitrogen mixture required to support candle-like combustion of a vertically oriented specimen. A higher LOI value indicates better flame resistance.
Methodology:
-
Specimen Preparation: Prepare specimens of a standard size (e.g., 80-150 mm long, 10 mm wide, 4 mm thick for self-supporting plastics).[5]
-
Apparatus Setup: Place the specimen vertically in the center of a heat-resistant glass chimney.
-
Gas Flow: Introduce a controlled, upward flow of an oxygen/nitrogen mixture into the bottom of the chimney.
-
Ignition: Ignite the top edge of the specimen with a pilot flame. Remove the igniter once the specimen is burning.
-
Observation: Observe the burning behavior. The test is a "pass" if the flame self-extinguishes before a specified length is burned or within a specified time.
-
Concentration Adjustment: Sequentially test a series of specimens, adjusting the oxygen concentration in the gas mixture for each. Decrease the oxygen concentration after a "pass" and increase it after a "fail" (sustained burning).
-
Determination: The LOI is the lowest oxygen concentration, in volume percent, at which flaming combustion is just supported under the test conditions.[6]
Protocol: UL-94 Vertical Burn Test
Standard: ASTM D3801, IEC 60695-11-10 (equivalent to UL-94)
Objective: To classify the flammability of a material based on its self-extinguishing characteristics after exposure to a small flame. The highest classification is V-0.
Methodology:
-
Specimen Preparation: Prepare rectangular bar specimens (typically 125 mm x 13 mm) of a specified thickness.
-
Conditioning: Condition two sets of specimens: one at standard lab conditions (23°C, 50% RH) and another in an air-circulating oven (e.g., 70°C for 168 hours).
-
Apparatus Setup: Clamp a specimen vertically from its top end. Place a layer of dry surgical cotton on a horizontal surface 300 mm below the specimen.
-
First Flame Application: Apply a calibrated 20 mm blue flame to the bottom center of the specimen for 10 seconds.
-
First Observation: Remove the flame and record the afterflame time (t1).
-
Second Flame Application: Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds.
-
Second Observation: Remove the flame and record the afterflame time (t2) and the afterglow time (t3). Note if any dripping particles ignite the cotton below.
-
Classification: Classify the material as V-0, V-1, or V-2 based on the afterflame/afterglow times and whether flaming drips occur, according to the criteria in the standard. A V-0 rating requires that burning stops within 10 seconds after each flame application and no flaming drips are allowed.
Protocol: Cone Calorimetry
Standard: ASTM E1354
Objective: To measure the heat release rate (HRR) and other combustion properties of a material under a controlled radiant heat flux. It provides comprehensive data on fire behavior, including peak HRR, total heat released (THR), time to ignition (TTI), and smoke production.
Methodology:
-
Specimen Preparation: Prepare flat specimens (typically 100 mm x 100 mm) with a maximum thickness of 50 mm.[1] Wrap the back and edges in aluminum foil.
-
Apparatus Setup: Place the specimen in the sample holder on a load cell (for mass loss measurement) and position it under the conical radiant heater.
-
Test Parameters: Set the radiant heat flux to a specified level (e.g., 35 kW/m² or 50 kW/m²).[1] Establish a constant exhaust flow rate.
-
Ignition: A spark igniter is positioned over the sample surface to ignite the flammable gases that are evolved.
-
Data Collection: During the test, continuously measure the oxygen concentration in the exhaust stream, mass loss of the specimen, and smoke obscuration.[2]
-
Calculation: The instrument's software calculates key parameters based on the principle of oxygen consumption calorimetry, where the heat released is proportional to the amount of oxygen consumed during combustion.[3] Key outputs include:
-
Rate of Heat Release (RHR): The most important parameter for fire hazard assessment.
-
Time to Ignition (TTI): The time until sustained flaming begins.
-
Mass Loss Rate (MLR): The rate at which the material pyrolyzes.
-
Total Heat Released (THR): The total energy produced.
-
Caption: General workflow for evaluating flame retardant materials.
References
- 1. epublications.marquette.edu [epublications.marquette.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. "Fire Retardant Halogen-Antimony-Clay Synergism in Polypropylene Layere" by Marco Zanetti, Giovanni Camino et al. [epublications.marquette.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Hydrothermal Synthesis of Metal Antimonates: An Application Note and Detailed Protocol
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview and detailed protocols for the hydrothermal synthesis of metal antimonates. The hydrothermal method offers a versatile and straightforward approach to producing crystalline metal antimonate nanoparticles with controlled morphology and properties. This application note covers the synthesis of various metal antimonates, including zinc, sodium, and iron antimonates, and discusses the critical parameters influencing the final product. Detailed experimental procedures, a summary of quantitative data from literature, and graphical representations of the synthesis workflow and influencing factors are presented to guide researchers in this field.
Introduction
Metal antimonates are a class of inorganic compounds with diverse applications, including as flame retardants, photocatalysts, and in energy storage devices.[1][2][3] The hydrothermal synthesis method has emerged as a popular and effective route for the preparation of these materials.[4][5][6] This technique involves a chemical reaction in an aqueous solution above ambient temperature and pressure within a sealed vessel, known as an autoclave. The elevated temperature and pressure facilitate the dissolution and recrystallization of precursors, leading to the formation of crystalline products with desirable characteristics. Key advantages of the hydrothermal method include the ability to control particle size and morphology, high product purity, and the formation of metastable phases not accessible through conventional solid-state reactions.[7][8]
General Principles
The hydrothermal synthesis of metal antimonates typically involves the reaction of a metal salt and an antimony source in an aqueous solution. The reaction is carried out in a Teflon-lined stainless steel autoclave, which is heated to a specific temperature for a defined period. The properties of the resulting metal this compound, such as crystal structure, particle size, and morphology, are highly dependent on several experimental parameters:
-
Temperature and Time: These parameters significantly influence the kinetics of crystal growth and the final phase of the material.[4][6]
-
pH of the Solution: The pH affects the hydrolysis and condensation of the precursors and can be controlled using mineralizers like NaOH.
-
Precursor Concentration: The concentration of the metal and antimony sources can impact the nucleation and growth rates of the crystals.[4]
-
Filling Degree of the Autoclave: This determines the pressure inside the autoclave at a given temperature.
Experimental Protocols
This section provides detailed protocols for the synthesis of specific metal antimonates based on published literature.
Protocol for Hydrothermal Synthesis of Zinc this compound (ZnSb₂O₆)
This protocol is adapted from a single-step hydrothermal synthesis method.[1]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
Sodium this compound (NaSbO₃)
-
Deionized water
Equipment:
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Mortar and pestle
Procedure:
-
Precursor Solution Preparation:
-
Dissolve stoichiometric amounts of zinc nitrate hexahydrate and sodium this compound in deionized water in a beaker.
-
Stir the solution vigorously for 30 minutes to ensure homogeneity.
-
-
Hydrothermal Reaction:
-
Transfer the precursor solution into a Teflon-lined stainless steel autoclave.
-
Seal the autoclave and place it in an oven preheated to 180°C.
-
Maintain the temperature for 24 hours.
-
-
Product Recovery and Purification:
-
After 24 hours, allow the autoclave to cool down to room temperature naturally.
-
Open the autoclave and collect the precipitate by centrifugation.
-
Wash the product repeatedly with deionized water and then with ethanol (B145695) to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 80°C for 12 hours.
-
Grind the dried powder gently using a mortar and pestle to obtain a fine powder of zinc this compound.
-
Protocol for Hydrothermal Synthesis of Sodium this compound (NaSb(OH)₆)
This protocol is based on a wet process for preparing sodium this compound.[9]
Materials:
-
Antimony trioxide (Sb₂O₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂) (30% solution)
-
Tartrate (as a catalyst)
-
Deionized water
Equipment:
-
Reactor with a stirrer
-
Filtration apparatus
-
Drying oven
Procedure:
-
Reaction Mixture Preparation:
-
In a reactor, prepare a 30% sodium hydroxide solution.
-
While stirring, add antimony trioxide and a catalytic amount of tartrate to the NaOH solution.
-
Slowly add hydrogen peroxide solution to the mixture.
-
-
Hydrothermal Reaction:
-
Heat the reaction mixture to a temperature between 65-95°C under normal pressure.
-
Continue stirring and maintain the temperature for 3-5 hours.
-
-
Product Recovery and Purification:
-
After the reaction is complete, filter the resulting slurry.
-
Wash the collected white precipitate thoroughly with deionized water to remove excess NaOH and other soluble impurities.
-
Dry the purified sodium this compound product in an oven.
-
Protocol for Hydrothermal Synthesis of Iron this compound (FeSbO₄)
The synthesis of phase-pure iron this compound via hydrothermal methods can be challenging. Often, calcination of a hydrothermally derived precursor is required.[10]
Materials:
-
Iron(III) chloride (FeCl₃)
-
Antimony(III) chloride (SbCl₃)
-
Ammonium (B1175870) hydroxide (NH₄OH) or other precipitating agent
-
Deionized water
Equipment:
-
Beakers and magnetic stirrer
-
Filtration apparatus
-
Drying oven
-
Furnace for calcination
Procedure:
-
Precipitation of Precursor:
-
Prepare aqueous solutions of iron(III) chloride and antimony(III) chloride in a desired molar ratio.
-
Mix the two solutions and stir vigorously.
-
Slowly add ammonium hydroxide to the mixed solution to co-precipitate iron and antimony hydroxides. The pH should be carefully controlled.
-
-
Washing and Drying:
-
Filter the precipitate and wash it thoroughly with deionized water to remove chloride ions and other soluble byproducts.
-
Dry the resulting precipitate in an oven at a low temperature (e.g., 80-100°C) to obtain the precursor powder.
-
-
Hydrothermal Treatment (Optional) and Calcination:
-
The dried precursor can be subjected to a hydrothermal treatment in an autoclave to improve homogeneity and crystallinity, though this step is not always reported.
-
Calcine the dried precursor powder in a furnace at a high temperature (e.g., 800-1000°C) for several hours. The exact temperature and duration will depend on the desired phase and crystallinity.[10]
-
Data Presentation
The following table summarizes quantitative data for metal antimonates synthesized via hydrothermal methods as reported in the literature.
| Metal this compound | Synthesis Temperature (°C) | Synthesis Time (h) | Crystallite Size (nm) | Surface Area (m²/g) | Application | Reported Efficiency | Reference |
| ZnSb₂O₆ | 180 | 24 | Smaller than solid-state synthesized counterparts | - | Photocatalysis | Active for methylene (B1212753) blue degradation | [1] |
| Antimony-Tin Oxide | - | - | 40-50 | - | Photocatalysis | 88% degradation of rhodamine dye in 240 mins | [2] |
| Fe₂O₃ (for comparison) | - | - | - | - | Photocatalysis | Degradation of Rhodamine-B | [11] |
Note: Quantitative data for hydrothermally synthesized metal antimonates is not always consistently reported across different studies, making direct comparison challenging.
Visualization of Workflow and Influencing Factors
The following diagrams illustrate the general experimental workflow for the hydrothermal synthesis of metal antimonates and the key parameters that influence the final product's characteristics.
Caption: General experimental workflow for the hydrothermal synthesis of metal antimonates.
Caption: Key parameters influencing the properties of hydrothermally synthesized metal antimonates.
Conclusion
The hydrothermal synthesis method provides a robust and adaptable platform for the fabrication of various metal antimonates. By carefully controlling the experimental conditions such as temperature, time, and precursor chemistry, it is possible to tailor the physicochemical properties of the final materials for specific applications. The protocols and data presented in this application note serve as a valuable resource for researchers and scientists working on the synthesis and application of these promising materials. Further research and systematic studies are encouraged to fully explore the potential of hydrothermally synthesized metal antimonates in diverse fields, including drug development where they may serve as novel delivery vehicles or therapeutic agents.
References
- 1. Single step hydrothermal based synthesis of M(II)Sb2O6 (M = Cd and Zn) type antimonates and their photocatalytic properties | Semantic Scholar [semanticscholar.org]
- 2. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor, photocatalyst, and antibacterial agent - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrothermal synthesis of metal nanoparticles@hydrogels and statistical evaluation of reaction conditions’ effects on nanoparticle morphologies - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. maas.edu.mm [maas.edu.mm]
- 9. CN1077177A - Wet process for preparing soduim this compound - Google Patents [patents.google.com]
- 10. Iron this compound - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. Hydrothermal synthesis, characterization and enhanced photocatalytic activity and toxicity studies of a rhombohedral Fe2O3 nanomaterial - RSC Advances (RSC Publishing) [pubs.rsc.org]
Meglumine Antimonate for Leishmaniasis Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Meglumine (B1676163) antimonate, a pentavalent antimonial compound, has been a cornerstone in the treatment of leishmaniasis for decades.[1][2] This document provides detailed application notes and protocols for the preparation, formulation, and evaluation of meglumine this compound for leishmaniasis treatment. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to improve existing therapies and develop new anti-leishmanial agents. The protocols herein cover the chemical synthesis of meglumine this compound, its formulation into parenteral dosage forms, quality control specifications, and methodologies for in vitro and in vivo efficacy and toxicity assessment.
Chemical Synthesis of Meglumine this compound
Meglumine this compound is synthesized through the reaction of pentavalent antimony with N-methyl-D-glucamine (meglumine).[3] The following protocol is a general guideline for its laboratory-scale synthesis.
Materials and Equipment
-
Antimony pentoxide (Sb2O5) or Antimony pentachloride (SbCl5)
-
N-methyl-D-glucamine (Meglumine)
-
Hydrogen peroxide (if starting from antimony trioxide)
-
Hydrochloric acid
-
Purified water
-
Round-bottom flask
-
Magnetic stirrer with heating plate
-
pH meter
-
Centrifuge
-
Rotary evaporator
-
Filtration apparatus
Synthesis Protocol
-
Preparation of Pentavalent Antimony Solution:
-
From Antimony Pentoxide: A colloidal solution of antimony pentoxide can be prepared by the oxidation of antimony trioxide with hydrogen peroxide, using meglumine as a stabilizer.[4]
-
From Antimony Pentachloride: Alternatively, antimony pentachloride can be hydrolyzed in ultrapure water. This is an exothermic reaction that yields hydrochloric acid and antimony pentoxide. The resulting antimony pentoxide is then precipitated by centrifugation.[4]
-
-
Reaction with Meglumine:
-
Reaction Conditions:
-
Purification:
-
The reaction product is subjected to refinement processing, which may include filtration and concentration using a rotary evaporator to obtain the final meglumine this compound product.[4]
-
Reaction Workflow
Caption: Workflow for the synthesis of meglumine this compound.
Formulation of Meglumine this compound for Parenteral Administration
Meglumine this compound is administered parenterally, typically via intramuscular or intravenous injection.[5] The following sections describe the preparation of a standard injection solution and a liposomal formulation.
Standard Injection Solution
The commercial formulation of meglumine this compound (Glucantime®) is a solution for injection.[6]
2.1.1. Composition
A typical formulation contains:
| Component | Function |
| Meglumine this compound | Active Ingredient |
| Potassium Disulphite | Antioxidant |
| Anhydrous Sodium Sulphite | Antioxidant |
| Water for Injection | Vehicle |
2.1.2. Manufacturing Protocol
-
Compounding: In a suitable stainless-steel vessel, dissolve the excipients (potassium disulphite and anhydrous sodium sulphite) in water for injection.
-
Drug Dissolution: Add the calculated amount of meglumine this compound active pharmaceutical ingredient (API) and stir until completely dissolved.
-
Volume Adjustment: Add water for injection to the final volume.
-
Sterile Filtration: Filter the solution through a 0.22 µm sterilizing filter into a sterile receiving vessel.
-
Aseptic Filling: Aseptically fill the sterile solution into pre-sterilized ampoules.
-
Terminal Sterilization (if applicable): Depending on the stability of the formulation, terminal sterilization by autoclaving may be performed.
-
Inspection and Packaging: Inspect the filled ampoules for particulate matter and proper sealing before labeling and packaging.
Liposomal Formulation
Liposomal encapsulation of meglumine this compound can enhance its therapeutic index by targeting the drug to macrophages, where Leishmania parasites reside, and reducing systemic toxicity.[7]
2.2.1. Materials
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol (CHOL)
-
Dihexadecyl phosphate (B84403) (DCP)
-
Meglumine this compound solution
-
Phosphate Buffered Saline (PBS)
2.2.2. Protocol for Liposome Preparation by the Freeze-Drying Method
-
Lipid Film Hydration: Prepare a lipid mixture of DPPC, CHOL, and DCP in a suitable organic solvent. Evaporate the solvent to form a thin lipid film on the wall of a round-bottom flask.
-
Hydration: Hydrate the lipid film with an aqueous solution of sucrose to form multilamellar vesicles (MLVs).
-
Vesicle Sizing: Reduce the size of the MLVs by sonication or extrusion through polycarbonate membranes of defined pore size to obtain small unilamellar vesicles (SUVs).
-
Freeze-Drying: Freeze-dry the SUV suspension to obtain a lyophilized powder of empty liposomes.
-
Rehydration and Drug Encapsulation: Rehydrate the freeze-dried empty liposomes with a solution of meglumine this compound. This process encapsulates the drug within the liposomes.[8]
-
Purification: Remove unencapsulated meglumine this compound by dialysis or size exclusion chromatography.
Quality Control
Ensuring the quality, safety, and efficacy of meglumine this compound preparations is critical. The following table summarizes key quality control tests and specifications for the final parenteral product.
| Parameter | Method | Acceptance Criteria |
| Identification | Infrared (IR) Spectroscopy, Chemical Tests | Conforms to the reference standard spectrum/positive identification |
| Assay (Antimony Content) | Titrimetric or Spectroscopic Methods | 95.0% - 105.0% of the labeled amount of pentavalent antimony |
| pH | Potentiometry | 6.0 - 8.0 |
| Particulate Matter | Light Obscuration or Microscopic Count | Meets USP/Ph. Eur. limits for parenteral preparations |
| Sterility | Membrane Filtration or Direct Inoculation | Sterile |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 0.5 EU/mg of antimony |
| Trivalent Antimony (SbIII) Limit | Chromatographic or Voltammetric Methods | Not more than 2% of the total antimony content |
Mechanism of Action
The precise mechanism of action of meglumine this compound is not fully elucidated but is understood to be multifactorial. It is considered a prodrug that is reduced in vivo to the more toxic trivalent antimony (SbIII), which is responsible for its anti-leishmanial activity.[3]
The key mechanisms include:
-
Inhibition of Metabolic Pathways: SbIII disrupts the parasite's energy metabolism by inhibiting key enzymes in glycolysis and fatty acid β-oxidation.[9]
-
Induction of Oxidative Stress: Meglumine this compound promotes the generation of reactive oxygen species (ROS) within the parasite, leading to damage of cellular components.[9]
-
Disruption of Thiol-Redox Balance: SbIII interferes with the parasite's thiol metabolism, particularly by inhibiting trypanothione (B104310) reductase, an enzyme crucial for the parasite's defense against oxidative stress.[9]
-
Modulation of Host Immune Response: The drug can activate macrophages, leading to increased production of nitric oxide and pro-inflammatory cytokines that contribute to parasite killing.[9]
Caption: Proposed mechanism of action of meglumine this compound.
Experimental Protocols
In Vitro Anti-leishmanial Activity
5.1.1. Macrophage-Amastigote Model
This protocol determines the 50% inhibitory concentration (IC50) of meglumine this compound against the intracellular amastigote stage of Leishmania.
-
Cell Culture: Culture a suitable macrophage cell line (e.g., J774, THP-1) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
Macrophage Plating: Seed the macrophages into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Parasite Infection: Infect the adherent macrophages with stationary-phase Leishmania promastigotes at a parasite-to-macrophage ratio of 10:1. Incubate for 24 hours to allow for phagocytosis.
-
Removal of Extracellular Promastigotes: Wash the wells with pre-warmed PBS to remove non-phagocytosed promastigotes.
-
Drug Treatment: Add fresh culture medium containing serial dilutions of meglumine this compound to the infected macrophages. Include a no-drug control and a positive control (e.g., amphotericin B).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Assessment of Parasite Load:
-
Fix the cells with methanol (B129727) and stain with Giemsa.
-
Determine the number of amastigotes per 100 macrophages by light microscopy.
-
Calculate the IC50 value by non-linear regression analysis of the dose-response curve.
-
In Vivo Efficacy in a Murine Model
This protocol evaluates the efficacy of meglumine this compound in a BALB/c mouse model of cutaneous or visceral leishmaniasis.
-
Animal Model: Use 6-8 week old female BALB/c mice.
-
Parasite Inoculation:
-
Cutaneous Leishmaniasis: Inoculate 1 x 10^6 stationary-phase Leishmania major promastigotes subcutaneously into the footpad.
-
Visceral Leishmaniasis: Inoculate 1 x 10^7 Leishmania donovani or Leishmania infantum amastigotes intravenously via the tail vein.[10]
-
-
Treatment:
-
Begin treatment 1-4 weeks post-infection, depending on the model.
-
Administer meglumine this compound daily for 20-28 days via intramuscular or intraperitoneal injection at a dose of 20 mg SbV/kg/day.[10]
-
Include a vehicle control group and a positive control group (e.g., amphotericin B).
-
-
Efficacy Assessment:
-
Cutaneous Leishmaniasis: Measure the footpad swelling weekly using a caliper. At the end of the experiment, determine the parasite burden in the footpad and draining lymph node by limiting dilution assay or qPCR.
-
Visceral Leishmaniasis: At the end of the treatment period, euthanize the mice and determine the parasite burden in the liver and spleen by preparing Giemsa-stained tissue imprints and calculating Leishman-Donovan Units (LDU), or by limiting dilution assay or qPCR.
-
Quantitative Data Summary
In Vitro Activity
| Leishmania Species | Stage | IC50 (µg SbV/mL) | Reference |
| L. infantum | Promastigote | 112 ± 12.74 | [11] |
| L. amazonensis | Amastigote-like | 15.4 - 22.9 | [11] |
| L. chagasi | Amastigote-like | 10 - 300 | [11] |
| L. braziliensis | Amastigote-like | 12.1 - 24.2 | [11] |
Pharmacokinetic Parameters in Dogs
| Parameter | Intravenous | Intramuscular | Subcutaneous |
| Dose (mg Sb/kg) | 25.65 | 25.65 | 25.65 |
| Half-life (min) | 20.5 | 42.1 | 121.6 |
| Tmax (min) | - | 90 - 120 | 210 - 240 |
| Bioavailability (%) | 100 | >100 | 100 |
Data from a study in dogs.
Acute Toxicity
| Species | Route | LD50 |
| Mouse | Oral | 1.68 g/kg (for meglumine) |
Note: Specific LD50 data for meglumine this compound is limited. The provided value is for meglumine, a component of the drug.
Conclusion
Meglumine this compound remains a critical tool in the fight against leishmaniasis. A thorough understanding of its preparation, formulation, and biological evaluation is essential for both its effective use in the clinic and for the development of improved anti-leishmanial therapies. The protocols and data presented in this document provide a comprehensive resource to guide researchers in their efforts to combat this neglected tropical disease. Further research is warranted to fully elucidate the mechanism of action of meglumine this compound and to develop novel formulations with improved efficacy and safety profiles.
References
- 1. scielo.br [scielo.br]
- 2. Meglumine antimoniate 1,5g/5ml amp/BOX-5 [supply.unicef.org]
- 3. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN101671258A - Method for preparing meglumine this compound - Google Patents [patents.google.com]
- 5. astmh.org [astmh.org]
- 6. astmh.org [astmh.org]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Meglumine Antimoniate? [synapse.patsnap.com]
- 10. Meglumine Antimoniate (Glucantime) Causes Oxidative Stress-Derived DNA Damage in BALB/c Mice Infected by Leishmania (Leishmania) infantum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Colloidal Synthesis of Manganese Antimonate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of manganese antimonate (MnSb₂O₆) nanoparticles via a microwave-assisted colloidal method. This technique offers a rapid and efficient route to produce nanostructured materials with potential applications in catalysis and as gas sensors.
Overview of the Synthesis Method
The microwave-assisted colloidal method provides a facile and economical route for the synthesis of manganese this compound nanoparticles. This approach utilizes microwave irradiation to rapidly and uniformly heat the precursor solution, leading to accelerated reaction times and the formation of homogenous nanoparticles. The general process involves the reaction of manganese and antimony precursors in a suitable solvent in the presence of a stabilizing agent, followed by a calcination step to obtain the crystalline manganese this compound.
Experimental Protocols
Materials and Reagents
-
Manganese(II) nitrate (B79036) tetrahydrate (Mn(NO₃)₂·4H₂O)
-
Antimony(III) chloride (SbCl₃)
-
Anhydrous ethyl alcohol (Ethanol)
-
Deionized water
Synthesis of Manganese this compound (MnSb₂O₆) Nanoparticles
This protocol is adapted from a method described for the synthesis of MnSb₂O₆ nanoparticles for gas sensing applications.[1]
Procedure:
-
Precursor Solution Preparation:
-
In a suitable reaction vessel, dissolve 1.25 g (5 mmol) of manganese(II) nitrate tetrahydrate in anhydrous ethyl alcohol.
-
In a separate container, dissolve a stoichiometric equivalent of antimony(III) chloride in anhydrous ethyl alcohol.
-
Slowly add the antimony chloride solution to the manganese nitrate solution under constant stirring.
-
-
Addition of Stabilizing Agent:
-
To the precursor mixture, add ethylenediamine dropwise while maintaining vigorous stirring. Ethylenediamine acts as a chelating and stabilizing agent.
-
-
Microwave-Assisted Reaction:
-
Place the reaction vessel in a microwave reactor.
-
While specific microwave parameters for this exact synthesis are not widely reported, typical parameters for related metal oxide nanoparticle synthesis can be used as a starting point.[2] It is recommended to perform initial optimization experiments. A suggested starting point is:
-
Power: 300-500 W
-
Ramp Time: 2-5 minutes
-
Hold Time: 10-20 minutes
-
Temperature: 120-150 °C
-
-
Ensure the reaction is carried out under controlled temperature and pressure conditions as provided by the microwave synthesis system.
-
-
Precipitate Collection and Washing:
-
After the microwave reaction is complete and the vessel has cooled to room temperature, collect the resulting precipitate by centrifugation or filtration.
-
Wash the precipitate several times with deionized water and then with ethyl alcohol to remove any unreacted precursors and byproducts.
-
-
Drying:
-
Dry the washed precipitate in an oven at 80-100 °C overnight to obtain a fine powder.
-
-
Calcination:
-
Transfer the dried powder to a furnace for calcination.
-
Heat the powder in air at a rate of 5 °C/min to 800 °C and hold at this temperature for 2-4 hours.[1]
-
Allow the furnace to cool down naturally to room temperature before collecting the final manganese this compound (MnSb₂O₆) nanoparticle powder.
-
Data Presentation
The following table summarizes the key quantitative data obtained from the characterization of manganese this compound nanoparticles synthesized by the microwave-assisted colloidal method.
| Parameter | Value | Reference |
| Crystallographic Properties | ||
| Crystal System | Hexagonal | [1] |
| Space Group | P321 | [1] |
| Lattice Parameters | a = b = 8.8054 Å, c = 4.7229 Å | [1] |
| Physical Properties | ||
| Average Nanoparticle Size (TEM) | ~29.5 nm | [1] |
| Surface Area (BET) | 14.6 m²/g | [1] |
| Optical Properties | ||
| Optical Energy Band Gap (E_g) | ~1.79 eV | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted colloidal synthesis of manganese this compound nanoparticles.
Caption: Experimental workflow for manganese this compound synthesis.
Characterization of Synthesized Nanoparticles
To confirm the successful synthesis and determine the properties of the manganese this compound nanoparticles, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To identify the crystalline phase and determine the lattice parameters.
-
Transmission Electron Microscopy (TEM): To visualize the morphology and determine the size and size distribution of the nanoparticles.
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the nanoparticle powder.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area of the nanoparticles.
-
UV-Vis Spectroscopy: To determine the optical band gap of the material.
These detailed notes and protocols provide a comprehensive guide for the successful synthesis and characterization of manganese this compound nanoparticles using a microwave-assisted colloidal method. Researchers can adapt and optimize the provided parameters to suit their specific experimental setup and desired material properties.
References
Application Notes and Protocols for Toluene Degradation using Antimony-Based Photocatalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Volatile organic compounds (VOCs) are a significant class of air pollutants, with toluene (B28343) being a prevalent example found in industrial emissions and various consumer products. Photocatalysis has emerged as a promising advanced oxidation process for the degradation of such pollutants. Antimony-based materials, particularly antimony oxides, are gaining attention as potential photocatalysts due to their stability and electronic properties.[1] This document provides a detailed overview of the application of antimony-based photocatalysts for the degradation of toluene, including synthesis protocols, experimental setups, and data presentation guidelines.
Data Presentation
Effective data presentation is crucial for comparing the performance of different photocatalysts. The following tables provide a structured format for presenting quantitative data from toluene degradation experiments.
Table 1: Photocatalyst Characterization
| Photocatalyst | Synthesis Method | Crystal Phase | Particle Size (nm) | Surface Area (m²/g) | Band Gap (eV) |
| Sb₂O₃ | Solvothermal | α-Sb₂O₃ (Senarmontite) | ~21 | [Data to be filled] | [Data to be filled] |
| [Example 2] | [e.g., Hydrothermal] | [e.g., β-Sb₂O₃ (Valentinite)] | [e.g., 50-100] | [e.g., 15.4] | [e.g., 3.8] |
| [Example 3] | [e.g., Co-precipitation] | [e.g., Mixed phase] | [e.g., 30-60] | [e.g., 25.1] | [e.g., 3.5] |
Table 2: Toluene Degradation Performance
| Photocatalyst | Toluene Degradation Efficiency (%) | Reaction Time (min) | Rate Constant (k, min⁻¹) | Mineralization to CO₂ (%) | Light Source |
| Sb₂O₃ | [Data to be filled] | [Data to be filled] | [Data to be filled] | [Data to be filled] | [e.g., UV-C Lamp] |
| [Example 2] | [e.g., 85] | [e.g., 120] | [e.g., 0.015] | [e.g., 60] | [e.g., Xenon Lamp] |
| [Example 3] | [e.g., 92] | [e.g., 180] | [e.g., 0.021] | [e.g., 75] | [e.g., Visible Light LED] |
Experimental Protocols
Synthesis of Sb₂O₃ Nanoparticles (Solvothermal Method)
This protocol is adapted from a method for synthesizing Sb₂O₃ nanoparticles, which have shown photocatalytic activity for dye degradation and can be tested for toluene degradation.[2]
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Ethanol (B145695) (absolute)
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
Procedure:
-
Prepare a 0.1 M solution of SbCl₃ in absolute ethanol.
-
Prepare a 0.5 M aqueous solution of NaOH.
-
Slowly add the NaOH solution dropwise to the SbCl₃ solution under vigorous stirring until a pH of 10 is reached.
-
Transfer the resulting white suspension to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at 180°C for 12 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation, wash it several times with deionized water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in an oven at 80°C for 6 hours.
Characterization of the Photocatalyst
To understand the physicochemical properties of the synthesized antimony-based photocatalyst, the following characterization techniques are recommended:
-
X-ray Diffraction (XRD): To determine the crystal phase and crystallite size.
-
Scanning Electron Microscopy (SEM): To observe the morphology and particle size distribution.
-
Transmission Electron Microscopy (TEM): For high-resolution imaging of the nanoparticle structure.
-
Brunauer-Emmett-Teller (BET) Analysis: To measure the specific surface area.
-
UV-Vis Diffuse Reflectance Spectroscopy (DRS): To determine the band gap energy.
-
X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical states.
Photocatalytic Degradation of Gaseous Toluene
This protocol describes a general setup for evaluating the photocatalytic performance of antimony-based catalysts for the degradation of toluene in the gas phase.
Experimental Setup:
-
A continuous-flow or batch reactor made of quartz or Pyrex.
-
A gas delivery system with mass flow controllers to regulate the flow of air, nitrogen, and toluene vapor.
-
A light source (e.g., UV lamp, Xenon lamp) positioned to illuminate the catalyst.
-
A gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) for analyzing toluene concentration.
-
An infrared gas analyzer for measuring CO₂ concentration to determine mineralization.
Procedure:
-
Coat a known amount of the synthesized antimony-based photocatalyst onto a suitable substrate (e.g., glass slide, ceramic foam) and place it inside the reactor.
-
Generate a stream of gas with a specific concentration of toluene by passing a carrier gas (e.g., air) through a toluene bubbler.
-
Pass the toluene gas stream through the reactor in the dark until adsorption-desorption equilibrium is reached (i.e., the outlet concentration of toluene is stable and equal to the inlet concentration).
-
Turn on the light source to initiate the photocatalytic reaction.
-
Monitor the concentration of toluene at the reactor outlet at regular intervals using the GC-FID.
-
Simultaneously, measure the concentration of CO₂ produced to assess the degree of mineralization.
-
The degradation efficiency (η) can be calculated using the following formula: η (%) = [(C₀ - C) / C₀] × 100 where C₀ is the initial concentration of toluene and C is the concentration at a given time.
Visualizations
Caption: Experimental workflow for the synthesis, characterization, and testing of antimony-based photocatalysts.
Caption: General mechanism of photocatalytic toluene degradation.
References
Application Notes and Protocols for the Preparation of Sodium Antimonate from Antimony Residue
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of sodium antimonate from various antimony-containing residues. The methodologies covered include both hydrometallurgical and pyrometallurgical approaches, offering flexibility based on the starting material and desired product purity.
Introduction
Sodium this compound (NaSbO₃) and its hydrated forms are crucial inorganic compounds with a wide range of industrial and scientific applications. They serve as flame retardants in plastics, paints, and textiles, decolorizing and fining agents in the glass and ceramics industry, and as catalysts in chemical synthesis.[1][2][3][4] In the field of drug development, pentavalent antimony compounds, such as sodium stibogluconate (B12781985) and sodium antimony gluconate (SAG), have been frontline treatments for leishmaniasis.[5] The synthesis of sodium this compound from industrial residues, such as those from lead, copper, and tin smelting, represents a sustainable approach to resource utilization and waste management.[6][7][8]
These protocols are designed to guide researchers in the laboratory-scale synthesis of sodium this compound from antimony-rich residues.
Experimental Protocols
Two primary routes for the preparation of sodium this compound from antimony residues are detailed below: a hydrometallurgical process and a pyrometallurgical process.
Protocol 1: Hydrometallurgical Preparation of Sodium this compound via Alkaline Leaching and Oxidation
This protocol is adapted from methodologies involving the leaching of antimony from residues using a sodium sulfide-sodium hydroxide (B78521) system, followed by oxidation to precipitate sodium this compound.[1][9][10] This method is particularly effective for residues containing antimony sulfides or oxides.
Objective: To extract antimony from a residue and convert it into sodium this compound through a wet chemical process.
Materials and Equipment:
-
Antimony-containing residue (e.g., from copper anode slime, lead smelting dust)
-
Sodium hydroxide (NaOH) pellets
-
Sodium sulfide (B99878) (Na₂S) flakes
-
Catalyst/Oxidant: Potassium permanganate (B83412) (KMnO₄), Catechol, Hydrogen Peroxide (H₂O₂)[1][11]
-
Hydrochloric acid (HCl) for pH adjustment and refining
-
Deionized water
-
Laboratory reactor with heating and stirring capabilities
-
Filtration apparatus (e.g., Buchner funnel, filter press)
-
Drying oven
-
pH meter
-
Analytical equipment for determining antimony concentration (e.g., ICP-AES)
Procedure:
Step 1: Leaching
-
Characterize the antimony residue to determine its composition, particularly the antimony content.
-
Prepare a leaching solution of sodium hydroxide and sodium sulfide in deionized water. A typical concentration might be 50 g/L NaOH.[1]
-
Add the antimony residue to the leaching solution in the reactor. The solid-to-liquid ratio should be optimized based on the residue's antimony content.
-
Heat the mixture to a temperature between 75°C and 95°C while stirring continuously.[1][12]
-
Maintain these conditions for a leaching time of 1 to 8 hours to dissolve the antimony, forming sodium thioantimonite in the solution.[1][7] Leaching efficiencies can exceed 98%.[1][9]
-
After leaching, filter the slurry to separate the pregnant leach solution from the solid residue.
Step 2: Oxidation
-
Transfer the pregnant leach solution to a clean reactor.
-
Heat the solution to approximately 75°C.[1]
-
Introduce an oxidizing agent. For catalytic air oxidation, a combination of catechol (0.75 g/L) and KMnO₄ (0.75 g/L) can be used while bubbling air through the solution.[1][10] Alternatively, pressure oxidation can be employed.[13]
-
Continue the oxidation process for several hours (e.g., 8 hours for catalytic air oxidation) to precipitate crude sodium this compound.[1] The oxidation rate of antimony can be greater than 98%.[1][10]
-
Filter the solution to collect the crude sodium this compound precipitate.
Step 3: Refining
-
To purify the crude product, dissolve it in concentrated hydrochloric acid at around 70°C.[1]
-
Filter any insoluble impurities.
-
Neutralize the filtrate with a NaOH solution, adjusting the pH to between 12 and 14 at room temperature.[1]
-
Allow the reaction to proceed for about 30 minutes to re-precipitate a refined sodium this compound product.[1]
-
Filter, wash the precipitate with deionized water to remove soluble impurities, and dry it in an oven.
-
The final product should be a refined sodium this compound meeting industry standards, with an antimony recovery rate potentially exceeding 95.6%.[1][9]
Quantitative Data Summary: Hydrometallurgical Process
| Parameter | Value | Reference |
| Leaching Stage | ||
| Leaching Efficiency | >98% | [1][9] |
| NaOH Concentration | 50 g/L | [1] |
| Temperature | 75 - 95°C | [1][12] |
| Time | 1 - 8 hours | [1][7] |
| Oxidation Stage | ||
| Oxidation Rate | >98% | [1][10] |
| Temperature | 75°C | [1] |
| Catalyst Concentration | 0.75 g/L Catechol + 0.75 g/L KMnO₄ | [1] |
| Air Flow Rate | 1.415 m³/min⁻¹ | [1] |
| Time | 8 hours | [1] |
| Refining Stage | ||
| Final Antimony Recovery | >95.60% | [1][9] |
Protocol 2: Pyrometallurgical Preparation of Sodium this compound
This protocol describes a high-temperature method for producing sodium this compound. It is suitable for residues that are primarily antimony oxides. The process involves the reaction of antimony oxide with sodium nitrate (B79036).[1][2]
Objective: To synthesize sodium this compound from antimony oxide residue via a high-temperature solid-state reaction.
Materials and Equipment:
-
Antimony oxide (Sb₂O₃) containing residue
-
Sodium nitrate (NaNO₃)
-
High-temperature furnace or kiln
-
Crucibles (ceramic or other refractory material)
-
Grinding and mixing equipment (e.g., ball mill)
-
Leaching tanks
-
Filtration apparatus
-
Drying oven
Procedure:
Step 1: Raw Material Preparation
-
Ensure the antimony residue is in a fine powder form. If necessary, grind the material.
-
Mix the antimony oxide residue with sodium nitrate powder. The stoichiometry of the reaction should be considered, though an excess of the sodium salt may be used.
Step 2: Roasting/Smelting
-
Place the mixture in a crucible and transfer it to a high-temperature furnace.
-
Heat the mixture under alkaline and high-temperature conditions.[1] The reaction involves the oxidation of antimony and its combination with sodium.
-
This process can generate harmful gases like NOx, so proper ventilation and off-gas treatment are essential.[1]
Step 3: Product Recovery and Purification
-
After cooling, the reacted mass (clinker) is removed from the furnace.
-
The clinker, containing crude sodium this compound, is crushed.
-
The crushed material is leached with water to dissolve the sodium this compound and separate it from insoluble impurities.
-
Filter the solution.
-
The sodium this compound can be recovered from the aqueous solution by precipitation (e.g., by changing temperature or pH) or by evaporation and crystallization.
-
The recovered product is then washed, filtered, and dried.[1]
Quantitative Data Summary: Pyrometallurgical Process
Quantitative data for this process is less detailed in the provided search results, as it is noted to be less commonly used due to high energy consumption and generation of harmful gases.[1]
| Parameter | Description | Reference |
| Raw Materials | Metal antimony or antimony oxide and sodium nitrate. | [1] |
| Process Conditions | High-temperature, alkaline environment. | [1] |
| Disadvantages | High energy consumption, low product purity, generation of NOx gases. | [1] |
Visualizations
Experimental Workflow and Signaling Pathways
Below are diagrams illustrating the key processes described.
Caption: Hydrometallurgical workflow for sodium this compound production.
References
- 1. Selective Separation of Antimony and Preparation of Sodium this compound by Sodium Salt Leaching-Synergistic Oxidation from High Arsenic Antimony Residue | MDPI [mdpi.com]
- 2. SODIUM this compound - Ataman Kimya [atamanchemicals.com]
- 3. Sodium this compound Market Growth, Analysis & Forecast, 2031 [transparencymarketresearch.com]
- 4. Sodium this compound Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [hdinresearch.com]
- 5. Sodium Antimony Gluconate Induces Generation of Reactive Oxygen Species and Nitric Oxide via Phosphoinositide 3-Kinase and Mitogen-Activated Protein Kinase Activation in Leishmania donovani-Infected Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. web.mit.edu [web.mit.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Method for preparing sodium pyrothis compound by using waste antimony pentachloride as raw material - Eureka | Patsnap [eureka.patsnap.com]
- 12. CN103866121A - Method for preparing sodium this compound from antimony oxide ore via alkaline approach - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Nanoscale Antimony Powder Using an Aluminum Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanoscale antimony (Sb) powder has garnered significant attention in various advanced technological fields due to its unique chemical and physical properties.[1][2] These properties make it a promising material for applications in energy storage (particularly in high-capacity potassium and sodium batteries), thermoelectrics, optoelectronics, and catalysis.[1][2][3] The synthesis of high-purity nanoscale antimony powder through a cost-effective and efficient method is crucial for its practical application. This document outlines a detailed protocol for the synthesis of nanoscale antimony powder via the reduction of antimony trichloride (B1173362) (SbCl₃) using aluminum (Al) powder as the reducing agent. This single-step redox process is known for its simplicity and effectiveness in producing high-purity antimony nanoparticles.[1][4][5]
Applications
Nanoscale antimony powder exhibits a wide range of potential applications stemming from its high surface-area-to-volume ratio and enhanced reactivity.[3] Key application areas include:
-
Energy Storage: As a promising anode material for high-capacity sodium-ion and potassium-ion batteries.[1][4][5]
-
Biomedical Applications: Potential uses in drug delivery, cancer therapy, and medical imaging.[3]
-
Catalysis: Acts as a catalyst in various oxidation and reduction reactions.[3]
-
Sensors: Investigated for use in sensors for detecting gases and other substances.[3]
-
Flame Retardants: Studied for its ability to reduce the flammability of materials.[3]
-
Antimicrobial Agents: Shows potential as an antimicrobial agent against bacteria and fungi.[3]
-
Photovoltaics: Explored for its potential use in solar cells.[3]
Quantitative Data Summary
The following table summarizes the key quantitative data for nanoscale antimony powder synthesized using the described protocol.
| Parameter | Value | Characterization Technique(s) |
| Average Particle Size | 50 nm | Scanning Electron Microscopy (SEM) |
| Crystallite Size | 25 nm | X-ray Diffraction (XRD) |
| Purity | Nearly 100% | SEM/Energy-Dispersive X-ray Spectroscopy (EDS), XRD |
| Sintered Pellet Relative Density | 99% | N/A |
Experimental Protocol
This protocol details a single-step synthesis of nanoscale antimony powder by reducing antimony trichloride with aluminum powder in an acetone (B3395972) medium.[1][4]
Materials:
-
Antimony trichloride (SbCl₃)
-
Aluminum (Al) powder
-
Acetone
-
2% diluted solution of 37% Hydrochloric acid (HCl)
-
Distilled water
Equipment:
-
Beaker
-
Magnetic stirrer with stirring bar
-
Ice bath
-
Buchner funnel and filter paper
-
Drying oven
Procedure:
-
Preparation of Aluminum Powder: Initially, wash the sieved aluminum powder with a 2% diluted solution of 37% HCl to remove the passive aluminum oxide (Al₂O₃) layer from the surface. Subsequently, wash the powder with distilled water and ethanol and then dry it.
-
Reaction Setup: Dissolve a specific amount of antimony trichloride in 100 mL of acetone in a beaker. Place the beaker in an ice bath on a magnetic stirrer to ensure continuous cooling and stirring. This is crucial to control the highly exothermic nature of the reaction.[1][4]
-
Reduction Reaction: Gradually add a stoichiometric amount of the prepared aluminum powder to the SbCl₃-acetone solution. The redox reaction is as follows: SbCl₃ + Al → Sb + AlCl₃.[4] Based on molar masses, approximately 2.7 g of Al reacts with SbCl₃ to yield about 12 g of Sb powder.[4]
-
Precipitation and Washing: As the reaction proceeds, nanoscale antimony powder will precipitate. After the reaction is complete, wash the precipitate successively with distilled water and ethanol to remove any unreacted precursors and byproducts.[4]
-
Drying: Dry the final product to obtain the nanoscale antimony powder.
Characterization
The synthesized nanoscale antimony powder can be characterized using various analytical techniques to determine its physical and chemical properties:
-
X-ray Diffraction (XRD): To confirm the crystal structure and estimate the crystallite size using the Scherrer equation.[1][2]
-
Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS): To observe the particle morphology and average particle size, and to confirm the elemental composition and purity.[1][2]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds and confirm the structural similarity with commercial antimony powders.[1]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of nanoscale antimony powder.
Chemical Reaction Pathway
Caption: Chemical reaction for the synthesis of nanoscale antimony.
References
Spectrophotometric Determination of Antimony in Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony and its compounds are of significant interest across various scientific disciplines, including environmental science, toxicology, and pharmaceutical development. Accurate and sensitive quantification of antimony in different matrices is crucial. Spectrophotometry offers a rapid, cost-effective, and widely accessible analytical approach for this purpose. This document provides detailed application notes and experimental protocols for two robust and commonly employed spectrophotometric methods for the determination of antimony in solutions: the Rhodamine B method and the Iodide method.
Principle of Methods
1. Rhodamine B Method: This method is based on the formation of an ion-association complex between the colored Rhodamine B dye and the hexachloroantimonate (V) ion (SbCl₆⁻) in a strongly acidic medium. Antimony (III) is first oxidized to Antimony (V) using an oxidizing agent like sodium nitrite (B80452). The resulting colored complex is then extracted into an organic solvent, and the absorbance is measured at a specific wavelength. The intensity of the color is directly proportional to the concentration of antimony.
2. Iodide Method: In an acidic medium, antimony (III) reacts with an excess of iodide ions to form a stable yellow-colored iodo-antimonite complex. The absorbance of this complex is measured in the visible or ultraviolet region of the spectrum. This method is valued for its simplicity and is applicable to the determination of antimony in various samples.[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the Rhodamine B and Iodide methods for antimony determination.
| Parameter | Rhodamine B Method | Iodide Method |
| Wavelength of MaximumAbsorbance (λmax) | 565 nm[2] | 425 nm or 331 nm[1] |
| Molar Absorptivity (ε) | High (specific value varies with conditions) | (4.1–6.8) × 10³ L mol⁻¹ cm⁻¹ (with amidines)[3] |
| Linear Range | Typically in the sub-ppm to ppm range | 0.1 - 6.0 µg of antimony[4] |
| Limit of Detection (LOD) | ~0.5 ppm in rock samples; 0.1 µg in pure solutions[5][6] | 0.2 µg/mL[3] |
| Limit of Quantification (LOQ) | Data not readily available | Data not readily available |
| Primary Interferences | Gold, Thallium | Bismuth (Bi(III)), Molybdenum[1][3] |
Experimental Workflow
The general workflow for the spectrophotometric determination of antimony involves several key steps from sample preparation to data analysis.
Caption: General workflow for the spectrophotometric determination of antimony.
Experimental Protocols
Method 1: Rhodamine B Method
This protocol is designed for the determination of trace amounts of antimony.
1. Reagents and Solutions:
-
Standard Antimony Solution (100 µg/mL): Dissolve 0.1000 g of pure antimony metal in 25 mL of hot, concentrated sulfuric acid. Cool and carefully dilute to 1 L with deionized water.
-
Working Antimony Standard (1 µg/mL): Dilute 10 mL of the 100 µg/mL standard antimony solution to 1 L with deionized water.
-
Rhodamine B Solution (0.02% w/v): Dissolve 0.02 g of Rhodamine B in 100 mL of deionized water.
-
Hydrochloric Acid (HCl), Concentrated.
-
Sulfuric Acid (H₂SO₄), Concentrated.
-
Sodium Nitrite Solution (1% w/v): Dissolve 1 g of sodium nitrite in 100 mL of deionized water. Prepare this solution fresh daily.
-
Benzene (B151609) or Toluene (B28343) (Solvent).
2. Preparation of Calibration Curve:
-
Pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the working antimony standard solution (1 µg/mL) into a series of 125 mL separatory funnels.
-
To each funnel, add 5 mL of concentrated hydrochloric acid and 2 mL of concentrated sulfuric acid.
-
Add 0.5 mL of 1% sodium nitrite solution to each funnel and mix well. Allow the solution to stand for 3 minutes to ensure complete oxidation of antimony.
-
Add 1 mL of 0.02% Rhodamine B solution and mix.
-
Add 10 mL of benzene or toluene to each funnel. Shake vigorously for 1 minute.
-
Allow the layers to separate. Discard the lower aqueous layer.
-
Transfer the organic layer to a clean, dry cuvette.
-
Measure the absorbance of each solution at 565 nm against a reagent blank (the "0 mL" standard).
-
Plot a calibration curve of absorbance versus the amount of antimony (in µg).
3. Sample Analysis:
-
Take a known aliquot of the sample solution and transfer it to a 125 mL separatory funnel.
-
Follow steps 2-8 as described in the "Preparation of Calibration Curve" section.
-
Determine the amount of antimony in the sample from the calibration curve.
-
Calculate the concentration of antimony in the original sample.
Method 2: Iodide Method
This protocol is suitable for the determination of antimony in solutions with fewer interfering ions.
1. Reagents and Solutions:
-
Standard Antimony Solution (100 µg/mL): Prepare as described in the Rhodamine B method.
-
Working Antimony Standard (10 µg/mL): Dilute 10 mL of the 100 µg/mL standard antimony solution to 100 mL with deionized water.
-
Potassium Iodide (KI) Solution (30% w/v): Dissolve 30 g of potassium iodide in 70 mL of deionized water. Prepare this solution fresh weekly and store in a dark bottle.
-
Sulfuric Acid (H₂SO₄), 5 M.
-
Ascorbic Acid Solution (5% w/v): Dissolve 5 g of ascorbic acid in 100 mL of deionized water. Prepare fresh daily.
2. Preparation of Calibration Curve:
-
Pipette 0, 1.0, 2.0, 4.0, 6.0, and 8.0 mL of the working antimony standard solution (10 µg/mL) into a series of 50 mL volumetric flasks.
-
To each flask, add 10 mL of 5 M sulfuric acid.
-
Add 5 mL of 30% potassium iodide solution to each flask and mix well.
-
Add 2 mL of 5% ascorbic acid solution to prevent the liberation of free iodine.
-
Dilute to the mark with deionized water and mix thoroughly.
-
Allow the solutions to stand for 10 minutes for full color development.
-
Measure the absorbance of each solution at 425 nm against a reagent blank (the "0 mL" standard).
-
Plot a calibration curve of absorbance versus the concentration of antimony (in µg/mL).
3. Sample Analysis:
-
Take a known aliquot of the sample solution and transfer it to a 50 mL volumetric flask.
-
Follow steps 2-7 as described in the "Preparation of Calibration Curve" section.
-
Determine the concentration of antimony in the sample from the calibration curve.
-
Calculate the concentration of antimony in the original sample.
Logical Relationships in Spectrophotometric Analysis
The following diagram illustrates the logical relationship between the key components and steps in a typical spectrophotometric analysis based on Beer-Lambert Law.
Caption: Logical flow of spectrophotometric quantification.
Concluding Remarks
The choice between the Rhodamine B and Iodide methods will depend on the expected concentration of antimony, the sample matrix, and the potential for interfering ions. The Rhodamine B method is generally more sensitive but involves an extraction step and can be prone to interferences from other metal ions that form colored complexes. The Iodide method is simpler and faster but may be less sensitive and is susceptible to interference from bismuth and molybdenum. It is recommended to perform spike and recovery experiments to validate the chosen method for a specific sample matrix. Proper laboratory safety precautions should be followed when handling concentrated acids and organic solvents.
References
- 1. Determination of antimony in concentrates, ores and non-ferrous materials by atomic-absorption spectrophotometry after iron-lanthanum collection, or by the iodide method after further xanthate extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. scribd.com [scribd.com]
- 5. Spectrophotometric procedure using rhodamine B for determination of submicrogram quantities of antimony in rocks [pubs.usgs.gov]
- 6. Spectrophotometric procedure using rhodamine B for determination of submicrogram quantities of antimony in rocks - PubMed [pubmed.ncbi.nlm.nih.gov]
Ligand-Guided Growth Strategy for Antimony Nanoparticle Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antimony nanoparticles (SbNPs) are emerging as promising materials in various biomedical applications, including drug delivery and bioimaging, owing to their unique physicochemical properties. A critical aspect of synthesizing SbNPs with desired characteristics lies in the effective control of their size, morphology, and stability. The ligand-guided growth strategy offers a robust approach to achieving this control. By employing specific ligands during the synthesis process, it is possible to modulate the nucleation and growth of nanoparticles, leading to monodisperse populations with tailored surface functionalities.
This document provides detailed application notes and experimental protocols for the synthesis of antimony-based nanoparticles using two common ligands: polyvinyl alcohol (PVA) for the synthesis of antimony oxide nanoparticles and polyacrylic acid (PAA) for the functionalization of antimony nanoparticles for drug delivery applications.
Part 1: Polyvinyl Alcohol (PVA) Guided Synthesis of Antimony Oxide Nanoparticles
Polyvinyl alcohol (PVA) is a water-soluble polymer that can act as a capping agent during the synthesis of nanoparticles. It adsorbs onto the surface of the growing nanoparticles, preventing aggregation and controlling their final size.
Experimental Protocol: PVA-Capped Antimony Oxide Nanoparticle Synthesis
This protocol describes the synthesis of antimony oxide (Sb₂O₃) nanoparticles using a chemical precipitation method with PVA as a stabilizing agent.
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Sodium hydroxide (B78521) (NaOH)
-
Polyvinyl alcohol (PVA, MW 30,000-70,000)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Preparation of PVA Solution: Prepare a 1% (w/v) PVA stock solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring until the solution is clear.
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, add 100 mL of the 1% PVA solution.
-
Precursor Addition: While stirring vigorously, slowly add a predetermined amount of SbCl₃ to the PVA solution to achieve the desired final concentration (see Table 1).
-
pH Adjustment: Prepare a 1 M NaOH solution. Slowly add the NaOH solution dropwise to the SbCl₃/PVA mixture until the pH of the solution reaches approximately 10. A white precipitate of antimony hydroxide will form.
-
Reaction and Aging: Continue stirring the suspension at room temperature for 2 hours to ensure complete reaction and aging of the precipitate.
-
Washing: Collect the precipitate by centrifugation at 8000 rpm for 15 minutes. Discard the supernatant.
-
Purification: Resuspend the pellet in 50 mL of deionized water and centrifuge again. Repeat this washing step three times to remove unreacted precursors and byproducts. Finally, wash the pellet twice with 50 mL of ethanol.
-
Drying: After the final wash, resuspend the purified nanoparticles in a minimal amount of deionized water and freeze-dry to obtain a fine powder of PVA-capped Sb₂O₃ nanoparticles.
Data Presentation: Effect of PVA Concentration on Nanoparticle Size
The concentration of the ligand plays a crucial role in controlling the final size of the nanoparticles. The following table summarizes the expected particle size distribution based on varying concentrations of PVA in the reaction mixture.
| PVA Concentration (w/v %) | Average Particle Size (nm) | Size Range (nm) | Polydispersity Index (PDI) |
| 0.5 | 150 | 100-250 | 0.45 |
| 1.0 | 80 | 50-120 | 0.25 |
| 2.0 | 50 | 30-80 | 0.15 |
Note: The data presented in this table is a representative example based on typical outcomes and may vary depending on specific experimental conditions.
Part 2: Polyacrylic Acid (PAA) Functionalization of Antimony Nanoparticles for Doxorubicin (B1662922) Delivery
Polyacrylic acid (PAA) is a biocompatible polymer that can be used to coat the surface of nanoparticles. The carboxylic acid groups on PAA provide a negative surface charge, which is ideal for the electrostatic attachment of positively charged drug molecules like doxorubicin hydrochloride (DOX). This functionalization also enhances the colloidal stability and biocompatibility of the nanoparticles.
Experimental Protocol: PAA-Functionalized Antimony Nanoparticle Synthesis and Doxorubicin Loading
This protocol outlines a two-step process: first, the synthesis of antimony nanoparticles, and second, their functionalization with PAA and subsequent loading with doxorubicin.
Materials:
-
Antimony(III) chloride (SbCl₃)
-
Sodium borohydride (B1222165) (NaBH₄) (Caution: Reacts violently with water)
-
Polyacrylic acid (PAA, MW ~1,800)
-
Doxorubicin hydrochloride (DOX)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Deionized water
-
Ethanol
-
Magnetic stirrer
-
Centrifuge
-
UV-Vis Spectrophotometer
Procedure:
Step 1: Synthesis of Antimony Nanoparticles
-
Precursor Solution: Prepare a 0.1 M solution of SbCl₃ in ethanol.
-
Reducing Agent Solution: Prepare a fresh 0.2 M solution of NaBH₄ in ethanol.
-
Reaction: In a flask under inert atmosphere (e.g., nitrogen or argon), rapidly inject the NaBH₄ solution into the SbCl₃ solution with vigorous stirring. A black precipitate of antimony nanoparticles will form immediately.
-
Purification: Allow the reaction to proceed for 30 minutes. Collect the SbNPs by centrifugation at 10,000 rpm for 20 minutes. Wash the nanoparticles three times with ethanol to remove unreacted reagents.
Step 2: PAA Functionalization and Doxorubicin Loading
-
PAA Coating: Resuspend the purified SbNPs in a 1 mg/mL solution of PAA in deionized water. Sonicate the mixture for 15 minutes to ensure proper dispersion and coating. Stir the suspension for 24 hours at room temperature.
-
Purification of PAA-SbNPs: Centrifuge the PAA-coated SbNPs at 10,000 rpm for 20 minutes and wash twice with deionized water to remove excess PAA.
-
Doxorubicin Loading: Resuspend the PAA-SbNPs in a PBS solution (pH 7.4). Add a solution of DOX in PBS to the nanoparticle suspension to achieve the desired final concentration (see Table 2).
-
Incubation: Stir the mixture at room temperature in the dark for 24 hours to allow for the electrostatic binding of DOX to the PAA-coated nanoparticles.
-
Purification of DOX-PAA-SbNPs: Centrifuge the suspension at 12,000 rpm for 30 minutes to pellet the drug-loaded nanoparticles.
-
Quantification of Loading: Carefully collect the supernatant and measure the concentration of free DOX using a UV-Vis spectrophotometer at a wavelength of 480 nm. The amount of loaded DOX can be calculated by subtracting the amount of free DOX from the initial amount added.
Data Presentation: Doxorubicin Loading Efficiency
The loading of doxorubicin onto the PAA-functionalized antimony nanoparticles is dependent on the initial concentration of the drug used.
| Initial DOX Concentration (µg/mL) | Drug Loading Capacity (µg DOX / mg NP) | Loading Efficiency (%) |
| 50 | 45 | 90 |
| 100 | 80 | 80 |
| 200 | 130 | 65 |
Note: The data presented in this table is a representative example and can be influenced by factors such as the nanoparticle concentration and the specific surface area of the PAA-SbNPs.
Visualizations
Ligand-Guided Growth Mechanism
The following diagram illustrates the general principle of a ligand-guided growth strategy for nanoparticle synthesis.
Caption: Ligand-guided nanoparticle growth process.
Workflow for Synthesis and Drug Loading of PAA-Functionalized Antimony Nanoparticles
This diagram outlines the experimental workflow for preparing doxorubicin-loaded, PAA-functionalized antimony nanoparticles.
Caption: Workflow for DOX-loaded PAA-SbNPs.
Application Notes and Protocols for Transition Metal Antimonates in Oxygen Reduction Reaction
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of first-row transition metal antimonates (MSb₂O₆, where M = Mn, Fe, Co, Ni) as promising, cost-effective electrocatalysts for the oxygen reduction reaction (ORR). The information compiled herein, including detailed experimental protocols and comparative performance data, is intended to facilitate further research and development in areas such as fuel cells, metal-air batteries, and biosensors where the ORR is a critical process.
Introduction to Transition Metal Antimonates for ORR
The development of efficient, durable, and inexpensive catalysts for the oxygen reduction reaction is crucial for the widespread adoption of various clean energy technologies.[1][2][3] Transition metal antimonates have emerged as a promising class of non-precious metal catalysts.[1][3] Theoretical and experimental studies have shown that first-row transition metal antimonates (MSb₂O₆, where M = Mn, Fe, Co, and Ni) are not only active towards the ORR but also possess high electrical conductivity and stability in aqueous environments.[1][3]
Computational studies, utilizing Density Functional Theory (DFT), have identified the transition metal as the active site for the ORR in these antimonate structures. The theoretical activity of these materials can be predicted using a 4e⁻ ORR kinetic volcano plot, which suggests that MnSb₂O₆ possesses the highest theoretical ORR activity among the first-row transition metal antimonates.[1][3] Experimental results have corroborated these theoretical predictions, demonstrating that nanoparticulate transition metal antimonates exhibit significantly enhanced intrinsic mass activity compared to their corresponding transition metal oxides in alkaline media.[1][3] Specifically, MnSb₂O₆ has been shown to be the most active catalyst under these conditions.[1][3]
Data Presentation: ORR Performance of Transition Metal Antimonates
The following table summarizes the key performance metrics for first-row transition metal antimonates in the oxygen reduction reaction, primarily in alkaline electrolytes (0.1 M KOH). It is important to note that direct comparison of data from different studies should be approached with caution due to potential variations in experimental conditions.
| Catalyst | Onset Potential (V vs. RHE) | Half-Wave Potential (E₁/₂) (V vs. RHE) | Limiting Current Density (jL) (mA/cm²) | Electron Transfer Number (n) |
| MnSb₂O₆ | ~0.82 | Data not consistently reported | Data not consistently reported | Approaching 4 |
| FeSb₂O₆ | Data not consistently reported | Data not consistently reported | Data not consistently reported | Approaching 4 |
| CoSb₂O₆ | Data not consistently reported | Data not consistently reported | Data not consistently reported | Approaching 4 |
| NiSb₂O₆ | Data not consistently reported | Data not consistently reported | Data not consistently reported | Approaching 4 |
Note: While specific values for half-wave potential and limiting current density are not consistently available across the literature for all four antimonates in a single comparative study, the general trend in activity follows Mn > Co > Ni > Fe based on theoretical predictions and experimental observations of mass activity enhancement. The electron transfer number for all is reported to be close to 4, indicating a desirable direct 4-electron reduction pathway for oxygen to water.
Experimental Protocols
Protocol 1: Synthesis of Transition Metal Antimonates (MSb₂O₆) via a Colloidal Method
This protocol is adapted from literature describing the synthesis of CoSb₂O₆ and can be generalized for other first-row transition metals.
Materials:
-
Transition Metal (II) Nitrate (B79036) Hexahydrate (e.g., Mn(NO₃)₂·6H₂O, Fe(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O, Ni(NO₃)₂·6H₂O)
-
Antimony (III) Chloride (SbCl₃)
-
Ethanol (B145695) (Absolute)
-
Deionized Water
Procedure:
-
Precursor Solution A: Dissolve the transition metal (II) nitrate hexahydrate in absolute ethanol to form a solution of desired molarity (e.g., 0.1 M).
-
Precursor Solution B: In a separate container, dissolve antimony (III) chloride in absolute ethanol to create a solution with a 1:2 molar ratio of Metal:Sb (e.g., 0.2 M SbCl₃).
-
Mixing and Precipitation: Slowly add precursor solution A to precursor solution B under vigorous stirring.
-
Addition of Ethylenediamine: Add ethylenediamine dropwise to the mixture. Ethylenediamine acts as a complexing and precipitating agent. A colored precipitate should form.
-
Aging: Allow the mixture to stir at room temperature for several hours to ensure complete reaction and precipitation.
-
Washing: Centrifuge the mixture to collect the precipitate. Wash the solid product multiple times with absolute ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the washed precipitate in a vacuum oven at a low temperature (e.g., 60-80 °C) overnight.
-
Calcination: Calcine the dried powder in a tube furnace under an air atmosphere. A typical calcination temperature to form the crystalline this compound phase is 600 °C for several hours. The optimal temperature and duration may vary depending on the specific transition metal.
Protocol 2: Electrochemical Evaluation of ORR Activity using a Rotating Disk Electrode (RDE)
This protocol outlines the standard procedure for preparing a catalyst ink and performing RDE measurements to evaluate the ORR performance of the synthesized transition metal this compound catalysts.
Materials and Equipment:
-
Synthesized MSb₂O₆ catalyst powder
-
High-conductivity carbon black (e.g., Vulcan XC-72)
-
5 wt% Nafion® dispersion
-
Deionized water
-
Glassy carbon rotating disk electrode (RDE)
-
Polishing materials (alumina slurries of decreasing particle size, e.g., 1.0, 0.3, and 0.05 µm)
-
Potentiostat with a three-electrode setup (working electrode: catalyst-modified RDE, counter electrode: platinum wire or graphite (B72142) rod, reference electrode: Ag/AgCl or Calomel)
-
Electrochemical cell
-
0.1 M KOH electrolyte
-
High-purity oxygen and nitrogen gas
Procedure:
-
Catalyst Ink Preparation:
-
Weigh a specific amount of the MSb₂O₆ catalyst and carbon black (a common ratio is 4:1 catalyst to carbon).
-
Disperse the powders in a mixture of deionized water and isopropanol (e.g., 4:1 v/v).
-
Add a small volume of 5 wt% Nafion® dispersion (typically 20-40 µL per mg of catalyst/carbon mixture).
-
Sonicate the mixture for at least 30 minutes to form a homogeneous ink.
-
-
Working Electrode Preparation:
-
Polish the glassy carbon RDE to a mirror finish using alumina (B75360) slurries of decreasing particle size.
-
Rinse the electrode thoroughly with deionized water and ethanol and allow it to dry.
-
Drop-cast a precise volume of the catalyst ink onto the glassy carbon surface to achieve a specific catalyst loading (e.g., 0.1 - 0.25 mg/cm²).
-
Dry the electrode at room temperature or in a low-temperature oven.
-
-
Electrochemical Measurements:
-
Assemble the three-electrode cell with the catalyst-modified RDE as the working electrode, a platinum wire as the counter electrode, and a reference electrode.
-
Fill the cell with 0.1 M KOH electrolyte.
-
Saturate the electrolyte with high-purity O₂ by bubbling the gas for at least 30 minutes before the measurement. Maintain an O₂ blanket over the electrolyte during the experiment.
-
Perform cyclic voltammetry (CV) in N₂-saturated electrolyte to characterize the catalyst's electrochemical behavior in the absence of oxygen.
-
Perform linear sweep voltammetry (LSV) in O₂-saturated electrolyte at various rotation speeds (e.g., 400, 900, 1600, 2500 rpm) with a slow scan rate (e.g., 5-10 mV/s).
-
-
Data Analysis (Koutecky-Levich Analysis):
-
The number of electrons transferred (n) per oxygen molecule can be determined using the Koutecky-Levich (K-L) equation: 1/j = 1/jₖ + 1/jₗ = 1/jₖ + 1/(Bω¹/²) where j is the measured current density, jₖ is the kinetic current density, jₗ is the diffusion-limiting current density, ω is the electrode rotation rate in rad/s, and B is the Levich constant.
-
The B factor is given by: B = 0.62nF(Dₒ)^(2/3)ν^(-1/6)Cₒ where n is the number of electrons transferred, F is the Faraday constant (96485 C/mol), Dₒ is the diffusion coefficient of O₂ in the electrolyte, ν is the kinematic viscosity of the electrolyte, and Cₒ is the bulk concentration of O₂.
-
By plotting 1/j vs. ω⁻¹/² at different potentials, a series of parallel lines should be obtained. The slope of these lines can be used to calculate the electron transfer number, n. The intercept gives the inverse of the kinetic current density, 1/jₖ.
-
Visualizations
Caption: Generalized associative (4e⁻) and dissociative (2e⁻) pathways for the oxygen reduction reaction.
Caption: Experimental workflow for the synthesis and electrochemical evaluation of transition metal this compound ORR catalysts.
References
Cobalt Antimonate Nanostructures for Gas Sensing Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cobalt antimonate (CoSb₂O₆) nanostructures have emerged as promising materials for the fabrication of highly sensitive and selective gas sensors. Their p-type semiconductor nature, coupled with the unique properties of their nanostructured forms, allows for significant changes in electrical resistance upon exposure to various gases. This makes them ideal candidates for applications in environmental monitoring, industrial safety, and potentially even in medical diagnostics through breath analysis. This document provides detailed application notes and experimental protocols for the synthesis, fabrication, and characterization of cobalt this compound nanostructure-based gas sensors.
Data Presentation: Gas Sensing Performance
The gas sensing performance of cobalt this compound nanostructures is influenced by the synthesis method, nanostructure morphology, operating temperature, and the target gas. The following tables summarize key quantitative data from various studies to facilitate comparison.
| Target Gas | Concentration (ppm) | Operating Temp. (°C) | Sensitivity/Response | Response Time (s) | Recovery Time (s) | Synthesis Method | Reference |
| LPG | 5000 | Room Temp. (25) | 1.96 | 21 | - | Sol-gel spin-coating | [1][2] |
| CO | 300 | 300 | ~4.14 | - | - | Microwave-assisted colloidal | [3] |
| CO₂ | 100 | - | Good dynamic response | - | - | Microwave-assisted colloidal | [3] |
| Propane (C₃H₈) | 300 | 350 | 4.8 | - | - | Nonaqueous method | [4] |
| Propane (C₃H₈) | 300 | 250 | 2.7 | - | - | Nonaqueous method | [4] |
| Propane (C₃H₈) | 5 | 150 | 0.12 | - | - | Nonaqueous method | [4] |
Experimental Protocols
Detailed methodologies for the synthesis of cobalt this compound nanostructures and the fabrication and testing of gas sensors are provided below.
Protocol 1: Synthesis of Cobalt this compound (CoSb₂O₆) Nanospheres via Sol-Gel Spin-Coating
This protocol describes the synthesis of CoSb₂O₆ nanospheres for thin-film gas sensor applications.[1][2][5]
Materials:
-
Cobaltous acetate (B1210297) tetrahydrate ((CH₃COO)₂Co·4H₂O)
-
Antimony trichloride (B1173362) (SbCl₃)
-
Polyethylene (B3416737) glycol (PEG)
-
Deionized (DI) water
Procedure:
-
Precursor Solution A Preparation: Dissolve cobaltous acetate in 2-methoxyethanol with a molar ratio of 1:20. Add ethanolamine as a stabilizer in a 2:1 molar ratio with cobaltous acetate. Stir the solution vigorously for 2 hours at room temperature.
-
Precursor Solution B Preparation: Dissolve antimony trichloride in 2-methoxyethanol in a 1:10 molar ratio.
-
Sol-Gel Formation: Mix precursor solutions A and B in a 1:2 molar ratio (Co:Sb). Add polyethylene glycol (PEG) as a structure-directing agent. Adjust the pH of the solution to ~7 using ammonium hydroxide. Stir the final solution for 24 hours at room temperature to form a homogeneous sol.
-
Thin Film Deposition:
-
Clean the substrate (e.g., glass or alumina) thoroughly using a standard cleaning procedure.
-
Deposit the sol onto the substrate using a spin-coater. A typical spin-coating process involves a two-step program: 500 rpm for 10 seconds followed by 3000 rpm for 30 seconds.
-
Dry the coated substrate at 100°C for 10 minutes to evaporate the solvent.
-
Repeat the coating and drying steps multiple times to achieve the desired film thickness.
-
-
Annealing: Anneal the fabricated thin films in a furnace at 600°C for 2 hours with a heating and cooling rate of 5°C/min. This step is crucial for the formation of the crystalline CoSb₂O₆ phase.[5]
Protocol 2: Synthesis of Cobalt this compound (CoSb₂O₆) Nanostructures via Microwave-Assisted Colloidal Method
This method allows for the rapid synthesis of CoSb₂O₆ powders.[3]
Materials:
-
Cobalt nitrate (B79036) hexahydrate (Co(NO₃)₂·6H₂O)
-
Antimony trichloride (SbCl₃)
-
Ethyl alcohol
Procedure:
-
Precursor Solution Preparation: Prepare a solution by dissolving cobalt nitrate and antimony trichloride in ethyl alcohol. The molar ratio of Co:Sb should be 1:2.
-
Addition of Complexing Agent: Add ethylenediamine to the solution while stirring. Ethylenediamine acts as a complexing agent.
-
Microwave Irradiation: Place the solution in a domestic microwave oven and heat at a power of 140 W. Continue irradiation until the solvent has completely evaporated.
-
Drying and Calcination:
-
Dry the resulting precursor powder at 200°C in a static air oven.
-
Calcine the dried powder at 600°C in a furnace to obtain the crystalline CoSb₂O₆ phase. The calcination temperature can be varied to control the crystallite size.[3]
-
Protocol 3: Fabrication and Testing of a Thick Film Gas Sensor
This protocol details the fabrication of a thick film sensor from the synthesized CoSb₂O₆ powder and the subsequent gas sensing measurements.
Fabrication:
-
Paste Formation: Mix the synthesized CoSb₂O₆ powder with an organic binder (e.g., ethyl cellulose) and a solvent (e.g., terpineol) to form a thick paste.
-
Deposition: Deposit the paste onto an alumina (B75360) substrate with pre-printed electrodes (e.g., gold or platinum) using screen printing or drop-casting.
-
Drying and Sintering: Dry the thick film at a low temperature (e.g., 100-150°C) to remove the solvent. Subsequently, sinter the film at a higher temperature (e.g., 500-700°C) to ensure good adhesion to the substrate and to burn out the organic binder.
-
Contact Wiring: Attach platinum or gold wires to the electrode pads using a conductive paste and heat treat to establish good electrical contacts.
Gas Sensing Measurement:
-
Sensor Placement: Place the fabricated sensor in a sealed test chamber equipped with a gas inlet and outlet.
-
Heating and Stabilization: Heat the sensor to the desired operating temperature using a heater controlled by a power source. Allow the sensor's resistance to stabilize in a flow of a reference gas (e.g., dry air).
-
Gas Exposure: Introduce the target gas at a specific concentration into the test chamber.
-
Data Acquisition: Record the change in the sensor's resistance over time using a data acquisition system.
-
Recovery: Purge the chamber with the reference gas to allow the sensor's resistance to return to its baseline.
-
Parameter Calculation:
-
Sensitivity (S): For a p-type semiconductor, the sensitivity to a reducing gas is typically defined as S = R_g / R_a, where R_g is the resistance in the target gas and R_a is the resistance in the reference gas (air).
-
Response Time: The time taken for the sensor to reach 90% of the total resistance change upon exposure to the target gas.
-
Recovery Time: The time taken for the sensor's resistance to return to 90% of its baseline value after the target gas is removed.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the fabrication and testing of cobalt this compound nanostructure-based gas sensors.
Caption: Experimental workflow for cobalt this compound nanostructure-based gas sensor development.
Gas Sensing Mechanism
The diagram below illustrates the gas sensing mechanism of p-type cobalt this compound nanostructures when exposed to a reducing gas.
Caption: Gas sensing mechanism of p-type CoSb₂O₆ for a reducing gas.
Conclusion
Cobalt this compound nanostructures exhibit significant potential for the development of high-performance gas sensors. The choice of synthesis method directly influences the morphology and, consequently, the sensing properties of the material. The provided protocols offer a starting point for researchers to fabricate and test CoSb₂O₆-based sensors. The performance data and the mechanistic diagrams serve as a valuable resource for understanding and optimizing these promising sensing materials for a variety of applications. Further research into doping and surface functionalization of cobalt this compound nanostructures could lead to even greater enhancements in sensitivity, selectivity, and response times.
References
- 1. [PDF] Nanostructured cobalt this compound: a fast responsive and highly stable sensing material for liquefied petroleum gas detection at room temperature | Semantic Scholar [semanticscholar.org]
- 2. Nanostructured cobalt this compound: a fast responsive and highly stable sensing material for liquefied petroleum gas detection at room temperature - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. The Application of a Simple Synthesis Process to Obtain Trirutile-Type Cobalt this compound Powders and the Study of Their Electrical Properties in Propane Atmospheres for Use in Gas Sensors [mdpi.com]
- 5. Nanostructured cobalt this compound: a fast responsive and highly stable sensing material for liquefied petroleum gas detection at room temperature - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06208A [pubs.rsc.org]
Application Notes and Protocols: Titanate Nanotubes for Antimonite and Antimonate Removal from Water
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of titanate nanotubes (TNTs) in the removal of antimonite (Sb(III)) and antimonate (Sb(V)) from aqueous solutions. Titanate nanotubes have emerged as a promising and environmentally friendly adsorbent for antimony species due to their large surface area and unique surface chemistry.
Introduction
Antimony (Sb) is a toxic pollutant of increasing environmental concern. Its presence in water sources, primarily in the form of antimonite (Sb(III)) and this compound (Sb(V)), necessitates efficient removal technologies. Titanate nanotubes (TNTs), synthesized through a straightforward alkaline hydrothermal method, offer a high-performance solution for the remediation of antimony-contaminated water. These materials exhibit a high specific surface area and a strong affinity for both Sb(III) and Sb(V) species. The primary removal mechanisms involve electrostatic interactions and surface complexation, with hydroxyl groups on the TNT surface playing a crucial role in the adsorption process.
Quantitative Data Summary
The adsorption performance of titanate nanotubes for antimonite and this compound is summarized in the tables below. The data highlights the maximum adsorption capacities and removal efficiencies under various conditions.
Table 1: Maximum Adsorption Capacities of Titanate Nanotubes for Antimony Species
| Adsorbent | Antimony Species | Maximum Adsorption Capacity (mg/g) | Temperature (°C) | Optimal pH | Reference |
| Titanate Nanotubes (TNTs) | Antimonite (Sb(III)) | 250.0 | 25 | 2.2 ± 0.1 | |
| Titanate Nanotubes (TNTs) | This compound (Sb(V)) | 56.3 | 25 | 2.2 ± 0.1 | |
| Titanate Nanosheets (TNS) | Antimonite (Sb(III)) | 232.56 | Not Specified | 2 | |
| TiO2 Nanoparticles | Antimonite (Sb(III)) | 12.0 | 25 | Not Specified | |
| TiO2 Nanoparticles | This compound (Sb(V)) | 8.6 | 25 | Not Specified |
Table 2: Removal Efficiency of Titanate Nanotubes in Different Water Matrices
| Water Matrix | Antimony Species | Initial Concentration (µg/L) | Adsorbent Dosage | Removal Efficiency (%) | Reference |
| Tap Water | Antimonite (Sb(III)) | 200 | 5 mg / 50 mL | ~100 | |
| Tap Water | This compound (Sb(V)) | 200 | 5 mg / 50 mL | 100 | |
| Natural Surface Water | Antimonite (Sb(III)) | 200 | 5 mg / 50 mL | ~100 | |
| Natural Surface Water | This compound (Sb(V)) | 200 | 5 mg / 50 mL | 98 | |
| Wastewater | Antimonite (Sb(III)) | 200 | 5 mg / 50 mL | ~100 | |
| Wastewater | This compound (Sb(V)) | 200 | 5 mg / 50 mL | 56 |
Experimental Protocols
This section provides detailed methodologies for the synthesis of titanate nanotubes and their application in antimony removal experiments.
Synthesis of Titanate Nanotubes (Alkaline Hydrothermal Method)
This protocol describes the synthesis of titanate nanotubes from a TiO2 precursor.
Materials:
-
Titanium dioxide (TiO2) powder (e.g., P25)
-
Sodium hydroxide (B78521) (NaOH) solution (10 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Deionized water
-
Teflon-lined stainless steel autoclave
-
Magnetic stirrer
-
Oven
-
Centrifuge
-
Freeze-dryer
Procedure:
-
Disperse a specific amount of TiO2 powder in a 10 M NaOH solution in a Teflon-lined autoclave.
-
Stir the suspension vigorously for 30 minutes to ensure homogeneity.
-
Seal the autoclave and heat it in an oven at a temperature between 110-150°C for 24-48 hours.
-
After the hydrothermal reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white precipitate by centrifugation.
-
Wash the precipitate repeatedly with deionized water until the pH of the supernatant is neutral (pH ~7).
-
Subsequently, wash the precipitate with a 0.1 M HCl solution to facilitate the exchange of Na+ ions with H+.
-
Again, wash the product with deionized water until the pH is neutral.
-
Finally, freeze-dry the resulting white powder to obtain titanate nanotubes.
Batch Adsorption Experiments for Antimony Removal
This protocol outlines the procedure to evaluate the adsorption capacity of the synthesized titanate nanotubes for Sb(III) and Sb(V).
Materials:
-
Synthesized titanate nanotubes (adsorbent)
-
Stock solutions of Sb(III) and Sb(V) of known concentrations
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Conical flasks or centrifuge tubes
-
Shaker or orbital incubator
-
Syringe filters (0.45 µm)
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for antimony concentration analysis
Procedure:
-
Prepare a series of Sb(III) and Sb(V) solutions with varying initial concentrations by diluting the stock solutions.
-
Add a fixed amount of titanate nanotubes (e.g., 0.1 g/L) to a known volume of the antimony solutions (e.g., 50 mL) in conical flasks.
-
Adjust the initial pH of the solutions to the desired value (e.g., optimal pH of 2.2 ± 0.1) using 0.1 M HCl or 0.1 M NaOH.
-
Place the flasks in a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).
-
After equilibration, collect the samples and filter them using 0.45 µm syringe filters to separate the adsorbent.
-
Analyze the final concentration of antimony in the filtrate using ICP-MS or AAS.
-
Calculate the amount of antimony adsorbed per unit mass of the adsorbent (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:
-
q_e is the adsorption capacity at equilibrium (mg/g)
-
C_0 is the initial antimony concentration (mg/L)
-
C_e is the equilibrium antimony concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
-
-
To determine the removal efficiency, use the following equation: Removal Efficiency (%) = ((C_0 - C_e) / C_0) * 100
Visualizations
The following diagrams illustrate the experimental workflow and the proposed adsorption mechanism.
Caption: Experimental workflow for the synthesis of titanate nanotubes and their application in antimony removal.
Caption: Proposed adsorption mechanism of antimonite and this compound on titanate nanotubes.
Troubleshooting & Optimization
Technical Support Center: Antimony-Doped Tin Oxide (ATO)
Welcome to the technical support center for Antimony-Doped Tin Oxide (ATO). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the conductivity of their ATO materials.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ATO nanoparticles/thin film exhibits poor electrical conductivity. What are the primary factors I should investigate?
A1: Low conductivity in ATO materials typically stems from one or more of the following factors:
-
Suboptimal Doping Concentration: The concentration of antimony (Sb) is critical. Conductivity generally increases with Sb doping up to an optimal point, after which it may decrease.
-
Inadequate Annealing/Calcination: The temperature and atmosphere of the post-synthesis heat treatment are crucial for improving crystallinity and activating the dopant.
-
Crystal Structure and Defects: Poor crystallinity, small grain size, and the presence of defects can impede electron transport.
-
Incorrect Antimony Oxidation State: The presence of Sb⁵⁺ is essential for donating free electrons and increasing conductivity. A high ratio of Sb³⁺ can be detrimental.
-
Presence of Impurities: Contaminants introduced during synthesis can negatively impact electrical properties.
Q2: How does the antimony (Sb) doping concentration affect the conductivity of ATO?
A2: The relationship between Sb doping concentration and conductivity is not linear. Initially, as the doping concentration increases, the resistivity of the ATO material decreases (conductivity increases). This is because Sb⁵⁺ ions substitute Sn⁴⁺ ions in the tin oxide lattice, contributing free electrons to the conduction band. However, beyond an optimal concentration, the resistivity may start to increase again. This can be attributed to factors such as the formation of antimony oxides that do not contribute to conductivity or an increase in scattering centers that impede electron mobility. The optimal doping concentration is often found to be in the range of 4-13 at% Sb.[1][2]
Q3: What is the recommended annealing/calcination temperature to improve ATO conductivity?
A3: Annealing or calcination is a critical step to enhance the conductivity of ATO. The optimal temperature can vary depending on the synthesis method and desired material form (nanoparticles vs. thin film). Generally, temperatures in the range of 450°C to 700°C are effective.[3] For instance, ATO thin films annealed at 600°C have shown a significant decrease in electrical resistivity.[4][5] Increasing the annealing temperature can lead to better crystallization and a stronger (101) preferred orientation in the crystal structure, which is favorable for conductivity.[4] One study found an optimal resistivity of 2.7×10⁻³ Ω cm at an annealing temperature of 550°C.[6]
Q4: My ATO thin film is transparent but not conductive enough. How can I improve conductivity without sacrificing transparency?
A4: This is a common challenge. Here are some strategies:
-
Optimize Annealing Conditions: Post-deposition annealing in a controlled atmosphere (e.g., vacuum or nitrogen) can significantly improve conductivity by reducing defects and enhancing crystallinity, often with a concurrent increase in optical transmittance.[4][5][7]
-
Fine-Tune Doping Level: Systematically vary the Sb doping concentration to find the optimal balance. An optimal doping level enhances carrier concentration without creating an excessive number of scattering centers that would reduce mobility.
-
Consider the Synthesis Method: Techniques like mist chemical vapor deposition (CVD) have been shown to produce ATO films with both low electrical resistivity (6.58 x 10⁻⁴ Ω cm) and high transmittance (90%).[8][9]
Q5: I am synthesizing ATO nanoparticles. Which synthesis method is recommended for achieving high conductivity?
A5: Several methods can yield highly conductive ATO nanoparticles. The ammonia-diffusion co-precipitation method is a facile technique that has been used to produce ATO nanoparticles with high conductivity.[10][11] Another effective approach is the hydrothermal synthesis method.[12][13] The key to success with these methods is precise control over parameters such as precursor concentrations, pH, temperature, and subsequent calcination conditions.
Quantitative Data Summary
The following table summarizes the impact of different experimental parameters on the electrical properties of ATO.
| Parameter | Variation | Resulting Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Hall Mobility (cm²/V·s) | Reference |
| Annealing Temperature | 300°C | - | - | - | [4] |
| 400°C | - | - | - | [4] | |
| 500°C | - | - | - | [4] | |
| 600°C | 5.6 x 10⁻³ | 1.74 x 10²⁰ | 6.05 | [4][5] | |
| Sb Doping Concentration | 1 at% | Increased resistivity | - | - | [14] |
| 2 at% | 5.4 x 10⁻³ | - | - | [15] | |
| 4 at% | 4.7 x 10⁻⁴ | 1.2 x 10²¹ | 11.4 | [1][14] | |
| Synthesis Method | Mist CVD | 6.58 x 10⁻⁴ | 3.26 x 10²¹ | - | [8][9] |
| RF Magnetron Sputtering | 5.6 x 10⁻³ (at 600°C annealing) | 1.74 x 10²⁰ | 6.05 | [4][5] |
Experimental Protocols
Protocol 1: Synthesis of Highly Conductive ATO Nanoparticles via Ammonia-Diffusion Co-Precipitation
This protocol is based on the facile ammonia-diffusion co-precipitation method.[10][11]
Materials:
-
Tin (IV) chloride pentahydrate (SnCl₄·5H₂O)
-
Antimony (III) chloride (SbCl₃)
-
Anhydrous ethanol (B145695)
-
Ammonium (B1175870) carbonate ((NH₄)₂CO₃)
Procedure:
-
Precursor Solution Preparation:
-
Dissolve SnCl₄·5H₂O and SbCl₃ in anhydrous ethanol in a sealed beaker. The molar ratio of Sb to Sn should be systematically varied (e.g., 0.05:1, 0.07:1, 0.1:1) to find the optimal doping concentration.
-
-
Co-Precipitation:
-
Place the beaker containing the precursor solution inside a larger, sealed container.
-
In the larger container, place an open vessel containing ammonium carbonate. The ammonium carbonate will slowly release ammonia (B1221849) gas.
-
Allow the ammonia gas to diffuse into the precursor solution, which will gradually increase the pH and induce the co-precipitation of tin and antimony hydroxides.
-
Maintain the reaction at room temperature for 24 hours.
-
-
Washing and Drying:
-
Collect the precipitate by centrifugation.
-
Wash the precipitate multiple times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
-
Dry the washed precipitate in an oven at 80°C for 12 hours.
-
-
Calcination:
-
Calcine the dried powder in a furnace at 600°C for 2 hours in an air atmosphere to convert the hydroxides to antimony-doped tin oxide and improve crystallinity.
-
-
Characterization:
-
Characterize the resulting ATO nanoparticles for their crystal structure (XRD), morphology (SEM/TEM), and electrical conductivity (four-point probe measurement of a pressed pellet).
-
Protocol 2: Deposition of Conductive ATO Thin Films using RF Magnetron Sputtering
This protocol describes the deposition of ATO thin films with subsequent annealing to improve conductivity.[4][5]
Materials and Equipment:
-
ATO sputtering target (e.g., 6 wt% Sb₂O₃ doped SnO₂)
-
Substrate (e.g., 7059 Corning glass)
-
RF magnetron sputtering system
-
Rapid Thermal Annealing (RTA) equipment
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the glass substrate by sonicating in acetone, followed by methanol, and finally in deionized water.
-
Dry the substrate with a nitrogen gun.
-
-
Sputtering Deposition:
-
Mount the substrate in the sputtering chamber.
-
Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.
-
Introduce argon as the sputtering gas and maintain a working pressure of 5 mTorr.
-
Set the RF power to 175 W.
-
Deposit the ATO film to the desired thickness (e.g., 150 nm), which can be monitored using a quartz crystal microbalance.
-
-
Post-Deposition Annealing:
-
Transfer the deposited film to an RTA system.
-
Anneal the film in a vacuum ambient at temperatures ranging from 300°C to 600°C. A step of 100°C is recommended for optimization studies.
-
-
Characterization:
-
Analyze the structural properties of the annealed films using X-ray diffraction (XRD).
-
Measure the electrical resistivity, carrier concentration, and Hall mobility using Hall effect measurements.
-
Evaluate the optical transmittance using a UV-Vis spectrophotometer.
-
Visualizations
Caption: Key factors influencing the electrical conductivity of ATO.
Caption: Troubleshooting workflow for low conductivity in ATO.
References
- 1. Enhanced electrical properties of antimony doped tin oxide thin films deposited via aerosol assisted chemical vapour deposition - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. jkps.or.kr [jkps.or.kr]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Annealing Treatment on Electrical and Optical Properties of ATO Thin Films by Pulsed Laser Deposition | Scientific.Net [scientific.net]
- 7. scielo.br [scielo.br]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Characterization and study of high conductivity antimony-doped tin oxide thin films grown by mist chemical vapor deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Enhanced thermoelectric performance of tin oxide through antimony doping and introducing pore structures - ProQuest [proquest.com]
- 14. Enhanced electrical properties of antimony doped tin oxide thin films deposited via aerosol assisted chemical vapour deposition - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/C8TC01929K [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Antimonate Battery Anode Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of antimonate-based battery anodes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and electrochemical testing of this compound anodes.
Problem 1: Low Initial Coulombic Efficiency (ICE)
Q: My initial coulombic efficiency is below 80%. What are the likely causes and how can I improve it?
A: A low initial coulombic efficiency is a common issue in this compound anodes, primarily attributed to the formation of a thick and unstable solid electrolyte interphase (SEI) layer on the large surface area of nanostructured materials.[1][2] Irreversible reactions between the electrode material and the electrolyte during the first cycle also contribute to this capacity loss.[3][4]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Excessive SEI Formation | 1. Optimize Particle Size: While nanomaterials offer high capacity, an excessively large surface area leads to more SEI formation.[1] Synthesize particles in a controlled size range (e.g., between nano- and bulk-materials) to balance capacity and ICE.[1] 2. Surface Coating: Apply a conductive coating, such as carbon, to the this compound particles. This can help stabilize the SEI layer. 3. Electrolyte Additives: Introduce electrolyte additives (e.g., fluoroethylene carbonate, FEC) known to form a more stable and thinner SEI layer. |
| Irreversible Reactions | 1. Pre-sodiation/Pre-lithiation: Electrochemically or chemically pre-sodiate/pre-lithiate the anode to compensate for the initial sodium/lithium loss.[5] 2. Alloying with Bismuth: Alloying antimony with bismuth can prevent irreversible interfacial reactions during the initial sodiation process, thereby improving ICE.[3] |
| Residual Impurities or Surface Contamination | 1. Ensure High Purity Precursors: Use high-purity starting materials to avoid side reactions. 2. Controlled Synthesis Atmosphere: Conduct the synthesis and electrode preparation in an inert atmosphere (e.g., argon-filled glovebox) to prevent oxidation or contamination. |
Problem 2: Rapid Capacity Fading
Q: The capacity of my this compound anode drops significantly within the first 50-100 cycles. How can I improve the cycling stability?
A: Rapid capacity fading is a major challenge for this compound anodes, primarily caused by the large volume changes (around 135% for Li3Sb and up to 390% for Na3Sb) during alloying/de-alloying, which leads to pulverization of the active material, loss of electrical contact, and an unstable SEI layer.[6][7]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Volume Expansion and Pulverization | 1. Nanostructuring: Synthesize nanostructured materials such as nanorods, nanosheets, or hollow spheres to better accommodate the strain from volume changes.[7] 2. Composite with Carbon: Create a composite of this compound with a carbon matrix (e.g., graphene, carbon nanotubes). The carbon matrix acts as a buffer to cushion the volume expansion and maintain electrical conductivity.[8][9][10] 3. Yolk-Shell Structures: Design yolk-shell structures where the this compound core has space to expand within a conductive shell without compromising the electrode's integrity. |
| Unstable SEI Layer | 1. Stable Electrolyte: Use an electrolyte system that forms a robust and flexible SEI layer capable of withstanding the volume changes of the anode. 2. Binder Selection: Optimize the binder used in the electrode slurry. A binder with good adhesion and mechanical properties can help maintain the integrity of the electrode during cycling. |
| Particle Agglomeration | 1. Dispersing Agents: Use appropriate dispersing agents during slurry preparation to prevent agglomeration of the active material particles. 2. Controlled Electrode Loading: Avoid excessively high active material loading, which can exacerbate mechanical stress and capacity fading.[11] |
Frequently Asked Questions (FAQs)
Synthesis
Q: What is the effect of precursor concentration on the morphology of synthesized this compound nanoparticles?
A: The initial precursor concentration significantly influences the nucleation and growth of nanoparticles, thereby affecting their final morphology and size.[12][13][14][15] Generally, a lower precursor concentration leads to smaller, more uniform particles, while a higher concentration can result in larger particles, agglomerates, or different morphologies like nanoflowers or platelets.[12] It is crucial to optimize the precursor concentration for the desired particle size and shape.
Q: During the hydrothermal synthesis of antimony oxides/oxychlorides, how does pH affect the final product?
A: The pH of the reaction solution is a critical parameter in the hydrothermal synthesis of antimony compounds, as it can determine the phase and morphology of the final product. For instance, in the synthesis of antimony oxychlorides and oxides, varying the pH can lead to the formation of different crystalline phases such as Sb₄O₅Cl₂, Sb₈O₁₁Cl₂, cubic Sb₂O₃ (senarmontite), or orthorhombic Sb₂O₃ (valentinite).[16][17]
Q: I am using a sol-gel method to synthesize antimony anodes. What are the key parameters to control?
A: In a sol-gel synthesis, key parameters to control include the ratio of the antimony precursor to the chelating agent (e.g., citric acid) and the oxidizing agent (e.g., ammonium (B1175870) nitrate), as well as the calcination temperature and duration.[1][18] The precursor ratio can influence the degree of reduction to metallic antimony, while the temperature affects the crystallinity and particle size.[18] For example, high temperatures during self-combustion can lead to melting and agglomeration of antimony particles.[4]
Electrochemical Characterization
Q: How can I interpret the cyclic voltammetry (CV) curve of my this compound anode?
A: A typical CV curve for an this compound anode will show distinct cathodic (reduction) and anodic (oxidation) peaks corresponding to the alloying and de-alloying processes with lithium or sodium ions.[19][20][21][22][23][24] For sodium-ion batteries, you may observe cathodic peaks around 0.5 V and 0.65 V, which are associated with the multi-step alloying of Sb with Na to form amorphous NaxSb and crystalline Na3Sb.[19] The corresponding anodic peak for de-sodiation is typically a single broad peak around 0.8 V.[19] The shape and separation of the peaks can provide information about the reversibility of the reaction.[24]
Q: What information can I get from Electrochemical Impedance Spectroscopy (EIS) for my this compound anode?
A: EIS is a powerful technique to study the electrochemical processes occurring at the electrode-electrolyte interface.[25][26][27][28] By fitting the impedance data to an equivalent circuit model, you can determine parameters such as the solution resistance, the charge transfer resistance, and the impedance related to the SEI layer and ion diffusion.[29] Changes in these parameters over cycling can help diagnose failure mechanisms like an increase in internal resistance or degradation of the SEI layer.
Quantitative Data Summary
The following tables summarize key performance metrics for various this compound-based anode materials.
Table 1: Electrochemical Performance of this compound-Based Anodes for Sodium-Ion Batteries (SIBs)
| Anode Material | Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Capacity after Cycles (mAh g⁻¹) | Cycle Number | Current Density (A g⁻¹) | Initial Coulombic Efficiency (%) |
| Sb/C Composite | Alginate precursor | - | 423 | - | 0.1 | - |
| Sb/C Composite | Alginate precursor | - | ~344 (81.4% retention) | 200 | 2 | - |
| Sb₈Bi₁ | Electrochemical reduction | - | 625 | 200 | 0.1 | 87.1 |
| Sb-graphite | Ball-milling | - | 380 | 100 | C/20 | 82 |
| Sb₂O₄/RGO | Solvothermal | 842 ± 5 | 551 ± 5 | 100 | 0.05 | - |
Table 2: Electrochemical Performance of this compound-Based Anodes for Lithium-Ion Batteries (LIBs)
| Anode Material | Synthesis Method | Initial Discharge Capacity (mAh g⁻¹) | Capacity after Cycles (mAh g⁻¹) | Cycle Number | Current Density (A g⁻¹) | Initial Coulombic Efficiency (%) |
| Sb/Cu₂Sb/C | Thermolysis | 602 | 461 | 60 | - | - |
| Sb₂O₃/TiO₂ | - | - | 536 | 100 | 0.1 | - |
| Antimony Oxychloride | Hydrothermal | 1355.6 | 402 | 100 | 0.05 | - |
Experimental Protocols
Protocol 1: Hydrothermal Synthesis of Antimony-Tin Oxide (ATO) Nanoparticles
This protocol is adapted from a method for synthesizing ATO nanoparticles.[30]
Materials:
-
Tin chloride (SnCl₂)
-
Antimony chloride (SbCl₃)
-
Distilled water
-
Polyvinylpyrrolidone (PVP)
-
Polyvinyl alcohol (PVA)
-
Ethylene (B1197577) glycol
Procedure:
-
Prepare a solution by dissolving 0.06 M of tin chloride and 0.04 M of antimony chloride in 100 mL of a 1:1 ethanol/distilled water mixture.
-
Heat the solution with vigorous stirring for 30 minutes to ensure a homogenous mixture.
-
Gradually add 1 g of PVP and 1 g of PVA to the solution dropwise while stirring.
-
Add 10 mL of ethylene glycol to the solution and continue stirring for 30 minutes.
-
Transfer the resulting solution to a Teflon-lined stainless-steel autoclave.
-
Seal the autoclave and heat it at a specified temperature (e.g., 180°C) for a designated time (e.g., 12 hours).
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation, wash it several times with distilled water and ethanol to remove any unreacted precursors and byproducts.
-
Dry the final product in a vacuum oven at a specified temperature (e.g., 60°C) for 12 hours.
Protocol 2: Synthesis of Antimony Hydroxide (B78521) from Antimony Trichloride (B1173362)
This protocol provides a method for synthesizing antimony hydroxide, a common precursor for other antimony compounds.[31]
Materials:
-
Antimony trichloride (SbCl₃)
-
Deionized water
-
Hydrochloric acid (HCl, optional)
-
Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)
-
pH meter
Procedure:
-
Preparation of Antimony Trichloride Solution: Dissolve a known amount of antimony trichloride in a minimal volume of deionized water. If the solution is cloudy, add a small amount of hydrochloric acid dropwise until the solution becomes clear to prevent premature hydrolysis to antimony oxychloride.
-
Preparation of Basic Solution: Prepare a 1 M solution of NaOH or a 10% solution of NH₄OH.
-
Precipitation:
-
Place the antimony trichloride solution in a beaker with a magnetic stirrer.
-
Begin stirring and slowly add the basic solution dropwise. A white precipitate of antimony hydroxide will form.
-
Continuously monitor the pH of the solution. Continue adding the base until the pH reaches 8-9.
-
Maintain the reaction temperature below 40°C using an ice bath to prevent dehydration of the antimony hydroxide to antimony trioxide.
-
-
Aging the Precipitate: Once the desired pH is reached, stop adding the base and continue stirring the mixture for an additional 30 minutes to allow the precipitate to age.
-
Washing the Precipitate:
-
Allow the precipitate to settle, then decant the supernatant liquid.
-
Wash the precipitate by re-suspending it in deionized water and allowing it to settle again. Repeat this washing step several times to remove chloride ions.
-
-
Drying:
-
Collect the washed precipitate by filtration.
-
Dry the antimony hydroxide at a low temperature (e.g., below 60°C) in a vacuum oven to prevent dehydration.
-
Visualizations
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Initial Coulombic Efficiency of Sodium-Storage Antimony Anodes via Electrochemically Alloying Bismuth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sol-Gel Synthesized Antimony Anodes for Sodium-Ion Batteries: Identifying Key Parameters for Optimization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. musabbesbadem.com [musabbesbadem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Comparative study on the effect of precursors on the morphology and electronic properties of CdS nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Hydrothermal synthesis of antimony oxychloride and oxide nanocrystals: Sb{sub 4}O{sub 5}Cl{sub 2}, Sb{sub 8}O{sub 11}Cl{sub 2}, and Sb{sub 2}O{sub 3} (Journal Article) | OSTI.GOV [osti.gov]
- 18. researchgate.net [researchgate.net]
- 19. diva-portal.org [diva-portal.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Cyclic voltammetry - Wikipedia [en.wikipedia.org]
- 22. ossila.com [ossila.com]
- 23. d-nb.info [d-nb.info]
- 24. m.youtube.com [m.youtube.com]
- 25. Faradaic electrochemical impedance spectroscopy for enhanced analyte detection in diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. Electrochemical Impedance Spectroscopy-A Tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Hydrothermal synthesis and characterization of the antimony–tin oxide nanomaterial and its application as a high-performance asymmetric supercapacitor, photocatalyst, and antibacterial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 31. benchchem.com [benchchem.com]
reducing trivalent antimony impurities in meglumine antimonate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of meglumine (B1676163) antimonate, with a specific focus on minimizing trivalent antimony (Sb(III)) impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of trivalent antimony (Sb(III)) impurities in meglumine this compound synthesis?
A1: Trivalent antimony (Sb(III)) impurities in meglumine this compound, a pentavalent antimony (Sb(V)) drug, can originate from two main sources:
-
Incomplete oxidation of the antimony starting material: If the initial antimony source, such as antimony trioxide, is not fully oxidized to the pentavalent state during the synthesis of the Sb(V) precursor (e.g., antimony pentoxide), residual Sb(III) will be carried through the process.
-
Reduction of Sb(V) to Sb(III) during the reaction or storage: The pentavalent form of antimony is unstable under certain conditions and can be reduced to the more toxic trivalent form.[1] Factors such as pH, temperature, and the presence of reducing agents can contribute to this reduction.[2][3]
Q2: Why is it critical to control Sb(III) levels in meglumine this compound?
A2: Controlling the concentration of Sb(III) is crucial because it is significantly more toxic than Sb(V).[4] The side effects associated with meglumine this compound treatment for leishmaniasis are largely attributed to the presence of this trivalent impurity.[5][6] Therefore, minimizing Sb(III) content is essential for the safety and efficacy of the drug.
Q3: Which synthetic route for meglumine this compound generally yields lower Sb(III) impurities?
A3: Studies have shown that the synthetic route utilizing antimony pentachloride (SbCl5) as the Sb(V) source can be optimized to produce meglumine this compound with significantly lower levels of Sb(III) impurities compared to the route using potassium hexahydroxothis compound (KSb(OH)6).[5][6][7] Through multivariate optimization, the SbCl5 route has achieved Sb(III) content as low as 0.172%.[6][7]
Q4: What analytical methods are suitable for quantifying Sb(III) impurities in meglumine this compound?
A4: Several analytical techniques can be employed for the specific determination of Sb(III) in the presence of a large excess of Sb(V). These include:
-
Differential Pulse Polarography: A sensitive electrochemical method for Sb(III) determination.[8]
-
Hydride Generation-Atomic Absorption Spectrometry (HG-AAS): This technique can be made selective for Sb(III) by using a complexing agent like citric acid to mask Sb(V).[1]
-
Colorimetric Methods: Based on the specific reaction of Sb(III) with a chromogenic agent, such as bromopyrogallol red (BPR).[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Sb(III) content in the final product. | 1. Incomplete oxidation of the antimony starting material.2. Suboptimal reaction conditions (pH, temperature).3. Degradation of the product during storage. | 1. Ensure complete oxidation of the Sb(III) starting material (e.g., using hydrogen peroxide as described in patent CN101671258A).[9]2. Optimize the synthesis parameters. A study using multivariate optimization found that factors like the source of antimony, temperature, water volume, and pH are critical.[5][6]3. Store the final product under appropriate conditions to prevent the reduction of Sb(V). |
| Variability in Sb(III) levels between batches. | Inconsistent control over reaction parameters. | Implement strict process controls for pH, temperature, and reaction time. Utilize multivariate optimization techniques to identify and control the most influential variables.[5][6] |
| Difficulty in accurately quantifying low levels of Sb(III). | The chosen analytical method lacks the required sensitivity or selectivity. | Employ a validated, sensitive, and selective analytical method such as differential pulse polarography or HG-AAS with selective complexation.[1][8] |
Experimental Protocols
Protocol 1: Synthesis of Meglumine this compound via the SbCl5 Route
This protocol is based on the methodology described in studies focusing on minimizing Sb(III) content.[5][10]
Materials:
-
Antimony pentachloride (SbCl5)
-
N-methyl-D-glucamine (Meglumine)
-
Ultra-pure water
Procedure:
-
Carefully perform the hydration of SbCl5 with ultra-pure water in an exothermic reaction. This step yields hydrochloric acid and antimony pentoxide.
-
Centrifuge the mixture to precipitate the antimony pentoxide (e.g., at 4,600 x g for 7 minutes).
-
Discard the supernatant and transfer the antimony pentoxide precipitate to a round-bottom flask equipped with a magnetic stirrer and immersed in a water bath.
-
Once the solution reaches the desired bath temperature, add an equimolar amount of N-methyl-D-glucamine.
-
Control the reaction temperature and pH according to optimized parameters.
-
After the reaction is complete, cool the solution to room temperature.
-
Analyze the final product for Sb(III) content.
Protocol 2: Quantification of Sb(III) using a Colorimetric Method
This protocol is adapted from the procedure described for the determination of Sb(III) using bromopyrogallol red (BPR).[4]
Materials:
-
Meglumine this compound sample
-
Phosphate (B84403) buffer (0.1 M)
-
Tartrate solution (5% w/v)
-
Bromopyrogallol red (BPR) solution (350 µM in 1:1 water-ethanol)
-
Deionized water
Procedure:
-
Prepare an analyte solution by mixing 0.5 mL of 0.1 M phosphate buffer, 0.05 mL of 5% tartrate solution, 0.25 mL of 350 µM BPR solution, and 1.7 mL of water.
-
Adjust the pH of the analyte solution to 6.8.
-
Measure the absorbance of the solution at 560 nm (A0).
-
Add a small, precise volume (5 to 25 µL) of the meglumine this compound sample to the analyte solution to achieve a final antimony concentration of approximately 20 µM.
-
Measure the absorbance again at 560 nm (Am).
-
The decrease in absorbance is proportional to the amount of Sb(III) in the sample, which can be quantified using a calibration curve prepared with a known Sb(III) standard (e.g., potassium antimony tartrate).
Quantitative Data Summary
Table 1: Influence of Synthesis Route on Sb(III) Content
| Antimony Source | Minimum Sb(III) Content (%) | Reference |
| SbCl5 | 0.172 | [6][7] |
| KSb(OH)6 | Higher than SbCl5 route (specific minimum value not stated in the same study) | [5] |
Visualizations
Caption: Workflow for meglumine this compound synthesis with an integrated optimization loop.
Caption: Troubleshooting logic for addressing high Sb(III) impurities.
References
- 1. scielo.br [scielo.br]
- 2. Glutathione-Induced Conversion of Pentavalent Antimony to Trivalent Antimony in Meglumine Antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glutathione-induced conversion of pentavalent antimony to trivalent antimony in meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. scielo.br [scielo.br]
- 8. Antimony oxidation states in antileishmanial drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN101671258A - Method for preparing meglumine this compound - Google Patents [patents.google.com]
- 10. scielo.br [scielo.br]
Technical Support Center: Antimony Coagulation in Water Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the influence of pH on antimony (Sb) coagulation in water treatment.
Troubleshooting Guides
This section addresses specific issues that may arise during antimony coagulation experiments.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Sb(V) Removal at Alkaline pH (>8) | 1. Coagulant (Fe-based) Dissolution: At higher pH, ferric hydroxide (B78521) precipitates can become more soluble, reducing the available surfaces for Sb(V) adsorption.[1][2][3][4] 2. Electrostatic Repulsion: Sb(V) predominantly exists as the anion Sb(OH)₆⁻.[5] At alkaline pH, the surface charge of ferric hydroxide flocs becomes more negative, leading to electrostatic repulsion and reduced adsorption.[2][6] | 1. Adjust pH: Lower the pH to the optimal range of 6.0-8.0 for Sb(V) removal with ferric coagulants.[1][7] 2. Increase Coagulant Dose: A higher coagulant dose can sometimes compensate for reduced efficiency at non-optimal pH, but this should be tested to avoid excessive sludge production.[6][8][9] 3. Consider Cation Addition: The presence of divalent cations like Mg²⁺ can help by making the ζ-potential of the precipitates less negative, which can improve Sb(V) removal at alkaline pH.[2][10] |
| Poor Sb(III) Removal at Acidic pH (<4) | Unstable Ferric Hydroxide Precipitates: Amorphous ferric hydroxide precipitates, which are crucial for adsorbing antimony, are less stable under acidic conditions.[8] | 1. Increase pH: Adjust the pH to the optimal range for Sb(III) removal, which is broad but generally effective between pH 4 and 10 with ferric chloride.[7][8][11] A range of 6.5-8.5 is often cited as optimal for overall antimony removal.[8] 2. Verify Coagulant Dose: Ensure the coagulant dose is sufficient for the initial antimony concentration. |
| Inconsistent Results Between Sb(III) and Sb(V) Removal | Different Removal Mechanisms and Speciation: Sb(III) typically exists as a neutral molecule [Sb(OH)₃] between pH 2 and 12, and its removal is less dependent on electrostatic interactions and more on adsorption and coprecipitation.[5][12] Sb(V) exists as an anion [Sb(OH)₆⁻] and its removal is highly sensitive to pH and surface charge.[5][13] Sb(III) is generally easier to remove with ferric coagulants than Sb(V).[5][14][15] | 1. Optimize for the Target Species: Adjust the pH according to the primary antimony species you are trying to remove. For Sb(V), a pH of 6-8 is critical.[1] For Sb(III), a wider pH range is acceptable.[7] 2. Consider Pre-oxidation/Reduction: If treating a mix of species, you might consider a pre-oxidation step to convert Sb(III) to Sb(V) or a pre-reduction step, though pre-oxidation of Sb(III) with chlorine has been shown to decrease removal efficiency by ferric chloride.[15] |
| Reduced Removal Efficiency in the Presence of Other Ions | Competitive Adsorption: Ions like phosphate (B84403) and humic acid can compete with antimony for adsorption sites on the coagulant flocs.[14][16] | 1. Increase Coagulant Dose: A higher coagulant dose may be necessary to provide sufficient adsorption sites for both antimony and competing ions.[16] 2. Characterize Water Matrix: Understand the composition of your water sample. High concentrations of competing ions may require specific pre-treatment steps. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for removing antimony using ferric chloride (FeCl₃) coagulation?
The optimal pH depends on the antimony species. For Sb(V), the optimal pH range is typically between 6.0 and 8.0.[1][7] For Sb(III), a broader pH range of 4.0 to 10.0 is effective, with an optimal range often cited as 6.5 to 8.5.[7][8][11] For mixed species, a pH of 6.5 to 7.5 is a good target for efficient removal of both.[8][9]
2. Why is Sb(III) generally easier to remove than Sb(V) with ferric coagulants?
Sb(III) is easier to remove primarily because it exists as a neutral species, Sb(OH)₃, over a wide pH range.[5][12] Its removal is mainly driven by adsorption and coprecipitation with ferric hydroxide flocs and is less affected by the surface charge of the flocs.[2] In contrast, Sb(V) exists as a negatively charged ion, Sb(OH)₆⁻, which can be electrostatically repelled by the negatively charged surface of ferric flocs at higher pH values.[2][5]
3. How does pH affect the ferric coagulant itself?
pH is a critical factor in the formation of ferric hydroxide precipitates. In acidic conditions (pH < 4), the precipitates are less stable.[8] As the pH increases into the optimal range (around 6-8), near-complete precipitation of iron occurs, forming the amorphous ferric hydroxide flocs that are essential for adsorbing antimony.[7] At very high alkaline pH, the solubility of these precipitates can increase again, reducing their effectiveness.[1][2]
4. What is the primary mechanism for antimony removal by coagulation?
The primary mechanism is adsorption of antimony species onto the surface of the freshly formed hydrous ferric oxide (HFO) flocs.[5][14] Coprecipitation, where antimony is incorporated into the structure of the forming precipitates, also plays a significant role, particularly for Sb(III).[8][16]
5. Can I use aluminum-based coagulants for antimony removal?
While aluminum coagulants can be used, iron-based coagulants like ferric chloride are generally more effective for antimony removal.[2][7][15] Studies have shown that ferric chloride achieves significantly higher removal rates for both Sb(III) and Sb(V) compared to polyaluminum chloride (PACl).[15]
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the effect of pH on antimony removal using ferric coagulants.
Table 1: Optimal pH Ranges for Antimony Removal by Ferric Coagulation
| Antimony Species | Optimal pH Range | Coagulant | Reference |
| Sb(III) | 6.5 - 8.5 | Ferric Chloride (FC) | [8] |
| Sb(V) | 6.5 - 7.5 | Ferric Chloride (FC) | [8] |
| Sb(V) | 6.0 - 8.0 | Ferric Chloride (FC) | [1][7] |
| Sb(III) | 4.0 - 10.0 (Broad) | Ferric Chloride (FC) | [7] |
| Sb(V) | 5.0 - 6.0 | Polymeric Ferric Sulfate (PFS) & FC | [5] |
Table 2: Removal Efficiency of Antimony Species with Ferric Coagulants at Optimal pH
| Antimony Species | Initial Conc. (µg/L) | Coagulant | Coagulant Dose (mg/L) | pH | Removal Efficiency (%) | Reference |
| Sb(III) | 100 - 1000 | FC | 40.39 - 50 | 6.5 - 7.5 | 92 - 98 | [8] |
| Sb(V) | 100 - 1000 | FC | 50 | 6.5 - 7.5 | 88 - 93 | [8] |
| Sb(III) | 200 | FC | 10 (as Fe) | 5 | 98 | [5] |
| Sb(V) | 200 | FC | 10 (as Fe) | 5 | 93 | [5] |
| Sb(III) | ~6 | FC | 10.5 (as Fe) | 5.0 | > Removal of Sb(V) | [15] |
Experimental Protocols
Standard Jar Test Protocol for Antimony Coagulation
This protocol is a standard methodology for evaluating the effectiveness of coagulants for antimony removal.
Objective: To determine the optimal pH and coagulant dosage for antimony removal from a water sample.
Materials:
-
Jar testing apparatus with multiple paddles and beakers (e.g., 1L or 2L beakers).[8][17][18]
-
Stock solutions of Sb(III) and Sb(V).
-
Coagulant stock solution (e.g., Ferric Chloride).
-
pH meter.
-
Solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH).[5][8]
-
Syringes or pipettes for accurate dosing.
-
Turbidimeter (optional).
-
Sample collection vials.
-
0.45 µm filters for sample filtration post-sedimentation.[8]
Procedure:
-
Sample Preparation: Fill each beaker of the jar tester with a known volume of the antimony-spiked water sample (e.g., 500 mL or 1000 mL).[8][17]
-
Initial pH Adjustment: Measure the initial pH of the water. For each beaker, adjust the pH to the desired experimental value using dilute HCl or NaOH while mixing.
-
Coagulant Dosing: While the paddles are stirring at a high speed (rapid mix), add the predetermined dose of the coagulant to each beaker simultaneously.
-
Rapid Mix: Stir at a high speed (e.g., 140-200 rpm) for a short period (e.g., 1-3 minutes) to ensure complete dispersion of the coagulant.[5][8][19]
-
Slow Mix (Flocculation): Reduce the stirring speed (e.g., 40 rpm) and continue to mix for a longer period (e.g., 20 minutes) to promote floc formation.[5][8]
-
Sedimentation: Stop the stirrers and allow the flocs to settle for a specified time (e.g., 30 minutes).[5][8]
-
Sample Collection: Carefully withdraw a supernatant sample from a consistent depth in each beaker using a syringe or siphon.[5]
-
Sample Analysis: Filter the collected samples through a 0.45 µm filter. Analyze the filtrate for residual antimony and iron concentrations using appropriate analytical methods (e.g., ICP-MS).[5]
Visualizations
Logical Relationship of pH's Influence on Antimony Coagulation
Caption: Influence of pH on antimony speciation and coagulant properties.
Experimental Workflow for Jar Testing
Caption: Standard experimental workflow for a jar test.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Water Chemistry on Antimony Removal by Chemical Coagulation: Implications of ζ-Potential and Size of Precipitates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Coagulation Behavior of Antimony Oxyanions in Water: Influence of pH, Inorganic and Organic Matter on the Physicochemical Characteristics of Iron Precipitates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Removal of Sb(III) and Sb(V) by Ferric Chloride Coagulation: Implications of Fe Solubility | MDPI [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Comparing polyaluminum chloride and ferric chloride for antimony removal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. dober.com [dober.com]
- 18. ocw.tudelft.nl [ocw.tudelft.nl]
- 19. waterboards.ca.gov [waterboards.ca.gov]
Technical Support Center: Optimizing Iron-Loaded Biochar for Antimony Removal
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions for the synthesis and application of iron-loaded biochar for antimony removal.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental process.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Antimony Removal Efficiency | 1. Suboptimal Synthesis Temperature: The pyrolysis temperature directly influences the biochar's surface area, porosity, and the chemical state of the iron, all of which are critical for antimony adsorption.[1][2][3] 2. Incorrect Iron Precursor or Loading Method: The type of iron salt and the method of incorporation (e.g., impregnation vs. co-pyrolysis) can affect the distribution and form of iron particles on the biochar.[4][5] 3. Inappropriate pH of the Solution: The pH of the aqueous solution affects both the surface charge of the biochar and the speciation of antimony, influencing the adsorption process.[1] 4. Insufficient Contact Time or Adsorbent Dosage: Equilibrium may not have been reached, or the amount of biochar may be insufficient for the antimony concentration. | 1. Optimize Pyrolysis Temperature: Systematically vary the synthesis temperature (e.g., 500°C, 600°C, 800°C) to determine the optimal condition for your specific biomass and iron precursor. Higher temperatures often lead to a larger specific surface area.[1][6][7] For instance, iron-loaded biochar synthesized at 800°C (FPBC800) has shown a significantly larger specific surface area (515.49 m²·g⁻¹) compared to that produced at 500°C.[1] 2. Select Appropriate Iron Loading Method: Co-pyrolysis of biomass with an iron precursor like potassium ferrate can create highly porous biochar with well-dispersed iron particles.[1] Impregnation of pre-made biochar with iron salts is another common method.[4] 3. Adjust Solution pH: The optimal pH for antimony removal can vary. Experiment with a range of pH values (e.g., 3-10) to find the most effective condition for your material. For example, optimal adsorption of trivalent antimony has been noted at a solution pH of 3.[8] 4. Optimize Adsorption Parameters: Conduct kinetic studies to determine the equilibrium time. Vary the adsorbent dosage to find the minimum amount of biochar required for maximum removal. |
| Poor Biochar Yield After Pyrolysis | 1. High Pyrolysis Temperature: Higher pyrolysis temperatures generally result in lower biochar yield due to increased volatilization of organic matter.[6] 2. Fast Heating Rate: A rapid heating rate can favor the production of bio-oil and syngas over biochar. | 1. Lower the Pyrolysis Temperature: If a higher yield is critical, consider a lower pyrolysis temperature, but be aware of the potential trade-off with surface area and adsorption capacity. 2. Use a Slower Heating Rate: A slower heating rate during pyrolysis can increase the biochar yield. |
| Inconsistent Results Between Batches | 1. Variability in Biomass Feedstock: Differences in the source, age, and preparation of the biomass can lead to variations in the final biochar product. 2. Inconsistent Heating and Cooling Profiles: Variations in the pyrolysis heating rate, holding time, or cooling process can affect the biochar's properties. 3. Uneven Iron Distribution: Inadequate mixing of the iron precursor with the biomass can result in a non-homogeneous distribution of iron on the biochar. | 1. Standardize Biomass Feedstock: Use a consistent source of biomass and ensure uniform particle size through grinding and sieving. 2. Control Pyrolysis Conditions: Precisely control the heating rate, final temperature, and holding time using a programmable furnace. Ensure a consistent cooling procedure. 3. Ensure Homogeneous Mixing: Thoroughly mix the iron precursor and biomass before pyrolysis to ensure a uniform loading of iron. |
| Difficulty in Separating Biochar After Treatment | 1. Non-magnetic Iron Species: The synthesis conditions may have favored the formation of non-magnetic iron oxides or insufficient loading of magnetic iron. For example, at 500°C, Fe₃O₄ is often formed, while at 800°C, Fe⁰ and Fe₃C can be generated.[1] | 1. Synthesize Magnetic Biochar: Utilize synthesis conditions that promote the formation of magnetic iron species like magnetite (Fe₃O₄) or zero-valent iron (Fe⁰).[1][2] This allows for easy separation from the solution using an external magnetic field. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal synthesis temperature for iron-loaded biochar for antimony removal?
A1: The optimal synthesis temperature is not a single value and depends on the target antimony species (Sb(III) or Sb(V)) and the desired biochar properties. Research indicates that higher temperatures, such as 800°C, can lead to a larger specific surface area and the formation of zero-valent iron (ZVI) and Fe₃C, which are highly effective for Sb(III) removal.[1] For instance, one study found that iron-biochar composite pyrolyzed at 800°C (FBC800) had the optimal removal efficiency for Sb(III) (52.30 mg/g), while the composite prepared at 500°C (FBC500) showed the maximum absorbance for Sb(V) (30.47 mg/g).[2][3]
Q2: How does the synthesis temperature affect the properties of the iron-loaded biochar?
A2: The synthesis temperature significantly influences the physicochemical properties of the biochar.
-
Specific Surface Area and Porosity: Generally, increasing the pyrolysis temperature leads to a higher specific surface area and greater porosity, which provides more active sites for antimony adsorption.[6][7] For example, iron-loaded porous biochar synthesized at 800°C had a specific surface area that was 5.48 times larger than that of the biochar synthesized at 500°C.[1]
-
Iron Speciation: The temperature determines the chemical form of iron on the biochar. Lower temperatures (e.g., 500°C) tend to form magnetite (Fe₃O₄), while higher temperatures (e.g., 800°C) can lead to the formation of zero-valent iron (Fe⁰) and iron carbide (Fe₃C).[1][2]
-
Surface Functional Groups: Higher pyrolysis temperatures can lead to a decrease in the abundance of certain oxygen-containing functional groups on the biochar surface.[9]
Q3: What are the primary mechanisms for antimony removal by iron-loaded biochar?
A3: The removal of antimony by iron-loaded biochar is a complex process involving multiple mechanisms:
-
Adsorption: Antimony species are adsorbed onto the large surface area of the biochar.
-
Complexation and Ligand Exchange: Antimony can form complexes with the functional groups on the biochar surface and with the iron oxides.[2]
-
Oxidation/Reduction: For Sb(III), oxidation to the less toxic Sb(V) can occur, especially in the presence of zero-valent iron.[1][2]
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Co-precipitation: The oxidized antimony can co-precipitate with iron oxides on the biochar surface.[2]
-
Electrostatic Interaction: The surface charge of the biochar, which is influenced by pH, can attract charged antimony species.[2]
Q4: What characterization techniques are essential for evaluating iron-loaded biochar?
A4: To thoroughly evaluate the properties of iron-loaded biochar, the following characterization techniques are recommended:
-
Scanning Electron Microscopy (SEM): To observe the surface morphology and porous structure.[10]
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the specific surface area, pore volume, and pore size distribution.[10]
-
X-ray Diffraction (XRD): To identify the crystalline structure of the iron species present on the biochar (e.g., Fe₃O₄, Fe⁰).[10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups on the biochar surface.[10]
-
Zeta Potential Analysis: To determine the surface charge of the biochar at different pH values.[10]
Quantitative Data Summary
The following table summarizes the effect of synthesis temperature on the properties and antimony adsorption capacity of iron-loaded biochar based on literature data.
| Synthesis Temperature (°C) | Biochar Designation | Specific Surface Area (m²/g) | Key Iron Species | Sb(III) Adsorption Capacity (mg/g) | Sb(V) Adsorption Capacity (mg/g) | Reference |
| 500 | FPBC500 | 94.07 | Fe₃O₄ | - | - | [1] |
| 800 | FPBC800 | 515.49 | Fe⁰, Fe₃C | 144.48 | 45.29 | [1] |
| 500 | FBC500 | - | Fe₃O₄ | - | 30.47 | [2] |
| 800 | FBC800 | - | FeOOH, ZVI | 52.30 | - | [2] |
| 300, 600, 900 | FeBC | - | Fe₃O₄ | Effective removal | Effective removal | [8] |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
Synthesis of Iron-Loaded Biochar via Co-Pyrolysis
This protocol is based on the synthesis of iron-loaded porous biochar as described in the literature.[1]
Materials:
-
Biomass feedstock (e.g., sawdust)
-
Potassium ferrate (K₂FeO₄)
-
Deionized water
-
Tube furnace
-
Crucibles
Procedure:
-
Preparation of Precursor Mixture:
-
Thoroughly mix the dried biomass feedstock with potassium ferrate powder in a predetermined mass ratio.
-
Add a small amount of deionized water to form a homogeneous paste.
-
-
Drying:
-
Dry the mixture in an oven at 105°C for 12 hours to remove moisture.
-
-
Pyrolysis:
-
Place the dried mixture in a crucible and transfer it to a tube furnace.
-
Purge the furnace with an inert gas (e.g., N₂) to create an oxygen-free environment.
-
Heat the furnace to the desired synthesis temperature (e.g., 500°C or 800°C) at a controlled heating rate.
-
Maintain the temperature for a specified duration (e.g., 2 hours).
-
-
Cooling and Washing:
-
Allow the furnace to cool down to room temperature under the inert gas flow.
-
Wash the resulting iron-loaded biochar with deionized water to remove any residual impurities.
-
Dry the washed biochar in an oven at 80°C for 24 hours.
-
-
Storage:
-
Store the final product in a desiccator for future use.
-
Batch Adsorption Experiment for Antimony Removal
This protocol outlines a standard procedure for evaluating the antimony adsorption capacity of the synthesized biochar.
Materials:
-
Synthesized iron-loaded biochar
-
Antimony standard solution (Sb(III) or Sb(V))
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Conical flasks
-
Shaker
-
Syringe filters
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS)
Procedure:
-
Preparation of Antimony Solutions:
-
Prepare a series of antimony solutions of known concentrations by diluting the standard solution with deionized water.
-
-
Adsorption Test:
-
Add a specific amount of iron-loaded biochar (e.g., 0.05 g) to a series of conical flasks.
-
Add a fixed volume of the antimony solution (e.g., 50 mL) to each flask.
-
Adjust the initial pH of the solutions to the desired value using HCl or NaOH.
-
-
Equilibration:
-
Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium.
-
-
Sample Collection and Analysis:
-
After shaking, allow the biochar to settle or separate it using a magnet if it is magnetic.
-
Withdraw an aliquot of the supernatant and filter it through a syringe filter.
-
Analyze the final antimony concentration in the filtrate using ICP-MS or AAS.
-
-
Calculation of Adsorption Capacity:
-
Calculate the amount of antimony adsorbed per unit mass of biochar (qₑ, in mg/g) using the following equation: qₑ = (C₀ - Cₑ) * V / m where:
-
C₀ is the initial antimony concentration (mg/L)
-
Cₑ is the equilibrium antimony concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the biochar (g)
-
-
Visualizations
References
- 1. Promotion of higher synthesis temperature for higher-efficient removal of antimonite and antimonate in aqueous solution by iron-loaded porous biochar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of co-pyrolysis temperature for iron-biochar composites on their adsorption behavior of antimonite and this compound in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. en.front-sci.com [en.front-sci.com]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Pyrolysis Temperature on the Heavy Metal Sorption Capacity of Biochar from Poultry Manure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Influence of pyrolysis temperature on biochar property and function as a heavy metal sorbent in soil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iwaponline.com [iwaponline.com]
Technical Support Center: Multivariate Optimization of Meglumine Antimonate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of meglumine (B1676163) antimonate. The following information is designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical variables to control during the synthesis of meglumine this compound to minimize toxicity?
A1: The most critical variable to control is the presence of trivalent antimony (Sb(III)), a known toxic residue.[1][2] Multivariate optimization studies have shown that four key variables significantly influence the final Sb(III) content: the source of pentavalent antimony (Sb(V)), reaction temperature, water volume, and pH.[1][2][3] Careful control of these parameters is essential for synthesizing a safer and more effective drug.
Q2: Which pentavalent antimony source is better to use, Antimony Pentachloride (SbCl₅) or Potassium Hexahydroxythis compound (KSb(OH)₆)?
A2: Both SbCl₅ and KSb(OH)₆ can be used as sources of pentavalent antimony.[4][5] However, studies have shown that the synthetic route using SbCl₅ can be optimized to achieve a minimum Sb(III) content of 0.172%.[1][2][6] The synthetic route via KSb(OH)₆, under the conditions studied, did not yield a statistically significant model for minimizing Sb(III).[2] Therefore, for achieving the lowest possible levels of toxic Sb(III), SbCl₅ is the recommended starting material based on current optimization data.
Q3: What is the optimal pH and temperature for the reaction?
A3: The optimal pH and temperature are interdependent and also depend on the chosen antimony source. For the synthesis using SbCl₅, a central composite design has been used to determine the optimal conditions to minimize Sb(III).[1][2] A Chinese patent suggests a pH range of 5.0-8.0 and a reaction temperature of 50-100 °C.[7] It is crucial to perform a design of experiments (DoE) to identify the optimal set points for your specific laboratory conditions and desired product attributes.
Q4: My final product has a high level of Sb(III). What are the likely causes and how can I troubleshoot this?
A4: High levels of Sb(III) are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to the reduction of Sb(V) to Sb(III). Review and optimize these parameters using a multivariate approach.[1][2]
-
Antimony Source Purity: The purity of your Sb(V) starting material is critical. Impurities in the antimony source can contribute to higher than expected Sb(III) levels.
-
Atmospheric Conditions: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent unwanted side reactions that may lead to the formation of Sb(III).
-
Storage and Handling: Improper storage of the final product can lead to degradation and an increase in Sb(III) over time. Store in a cool, dark, and dry place.
Q5: How can I characterize the final meglumine this compound product?
A5: A comprehensive characterization of meglumine this compound should include:
-
Quantification of Antimony: Use techniques like electrothermal atomic absorption spectrophotometry to determine the total antimony content.[8]
-
Determination of Sb(III) Content: Differential pulse polarography is a suitable method for quantifying the toxic Sb(III) residue.
-
Structural Analysis: Proton NMR (¹H NMR) can be used to characterize the carbohydrate species and confirm the complexation of meglumine with antimony.[8][9]
-
Molecular Weight Distribution: Electrospray ionization mass spectrometry (ES-MS) can provide information on the oligomeric species present in the final product.[8][9]
-
Physicochemical Properties: Potentiometric titration can be used to study the behavior of the compound at different pH values.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield | - Incomplete reaction. - Suboptimal stoichiometry. - Product loss during workup/purification. | - Increase reaction time or temperature (monitor for Sb(III) increase). - Verify the molar ratio of meglumine to antimony. An equimolar mixture is a common starting point.[1] - Optimize the precipitation and washing steps. Acetone is often used for precipitation.[4] |
| Poor Solubility of Final Product | - Incorrect polymerization state. - Presence of insoluble impurities. | - The polymerization state can be influenced by the synthesis conditions. Less polymerized forms have been shown to have different properties.[4][5] Consider modifying reaction conditions to target a lower polymerization state. - Ensure complete removal of unreacted starting materials and side products through proper washing and purification. |
| Batch-to-Batch Inconsistency | - Poor control over reaction parameters. - Variability in raw material quality. | - Implement a robust process control strategy, precisely controlling temperature, pH, addition rates, and mixing. - Qualify your raw material suppliers and test incoming materials for purity and identity. |
| Product Discoloration | - Presence of impurities. - Degradation of the product. | - Analyze for trace impurities using appropriate analytical techniques. - Investigate potential degradation pathways. Ensure the reaction and storage are performed in the absence of light and reactive atmospheric components. |
Experimental Protocols
Key Experiment: Synthesis of Meglumine this compound via the SbCl₅ Route
This protocol is based on methodologies described in the literature for synthesizing meglumine this compound with a focus on minimizing Sb(III) content.[1]
Materials:
-
Antimony pentachloride (SbCl₅)
-
N-methyl-D-glucamine (Meglumine)
-
Ultra-pure water
-
Hydrochloric acid (HCl) solution (1.0 M)
-
Potassium hydroxide (B78521) (KOH) solution (1.0 M)
Procedure:
-
Hydration of SbCl₅: In a fume hood, carefully carry out the hydration of a predetermined amount of SbCl₅ with ultra-pure water. This reaction is exothermic and produces hydrochloric acid and antimony pentoxide.
-
Precipitation of Antimony Pentoxide: Centrifuge the mixture at 4,600 x g for 7 minutes to precipitate the antimony pentoxide (Sb₂O₅).
-
Washing: Discard the supernatant and wash the Sb₂O₅ precipitate with ultra-pure water to remove residual hydrochloric acid. Repeat the centrifugation and washing steps as necessary.
-
Reaction Setup: Transfer the washed Sb₂O₅ precipitate to a round-bottom flask equipped with a magnetic stirrer and place it in a temperature-controlled water bath.
-
Addition of Meglumine: Once the solution reaches the desired reaction temperature, add an equimolar amount of N-methyl-D-glucamine.
-
pH Adjustment: Monitor the pH of the reaction mixture. The solution will become basic upon the addition of meglumine. Use a 1.0 M HCl solution to adjust the pH to the desired setpoint as determined by your optimization studies.
-
Reaction: Maintain the reaction at the set temperature and pH under constant stirring for the predetermined reaction time.
-
Cooling and Isolation: After the reaction is complete, turn off the heating and allow the solution to cool to room temperature. The meglumine this compound can then be isolated, for example, by precipitation with a suitable solvent like acetone.
-
Drying: Dry the final product under vacuum.
Visualizations
Experimental Workflow for Meglumine this compound Synthesis
Caption: Figure 1. A flowchart illustrating the key steps in the synthesis of meglumine this compound.
Logical Relationship of Variables in Multivariate Optimization
Caption: Figure 2. Interacting variables in the multivariate optimization of meglumine this compound synthesis.
References
- 1. scielo.br [scielo.br]
- 2. scielo.br [scielo.br]
- 3. scielo.br [scielo.br]
- 4. Efficacy of Meglumine Antimoniate in a Low Polymerization State Orally Administered in a Murine Model of Visceral Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy of Meglumine Antimoniate in a Low Polymerization State Orally Administered in a Murine Model of Visceral Leishmaniasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN101671258A - Method for preparing meglumine this compound - Google Patents [patents.google.com]
- 8. Characterization of the Antimonial Antileishmanial Agent Meglumine this compound (Glucantime) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of the antimonial antileishmanial agent meglumine this compound (glucantime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Physico-chemical characterization of meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Large-Scale Preparation of Antimony-Based Photocatalysts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the large-scale preparation of antimony-based photocatalysts.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of antimony-based photocatalysts.
| Issue ID | Problem | Potential Causes | Suggested Solutions |
| SYN-01 | Inconsistent Product Phase or Mixed Phases (e.g., Sb₂O₃ vs. Sb₂O₅, or different oxychloride stoichiometries) | - Incorrect pH of the reaction mixture.- Temperature fluctuations during synthesis.- Inappropriate precursor concentration or ratio.- Uncontrolled atmosphere (e.g., presence of oxygen). | - pH Control: Precisely monitor and adjust the pH of the precursor solution. The acidity of the reaction medium is a critical factor in determining the crystallization pathway.[1]- Temperature Stability: Ensure uniform and stable temperature control throughout the synthesis process. Utilize oil baths, mantles with PID controllers, or programmable furnaces.- Precursor Stoichiometry: Accurately measure and control the molar ratios of antimony precursors and other reactants.- Atmosphere Control: For oxygen-sensitive syntheses, perform the reaction under an inert atmosphere (e.g., N₂ or Ar). |
| SYN-02 | Poor Control Over Particle Morphology and Size | - Suboptimal synthesis method for the desired morphology.- Incorrect solvent or surfactant.- Inadequate control over reaction time and temperature.- Agglomeration of nanoparticles during synthesis or drying. | - Method Selection: Choose a synthesis method known to produce the desired morphology (e.g., hydrothermal for nanorods, solvothermal for specific microstructures).[1][2]- Solvent/Surfactant Optimization: Experiment with different solvents or add surfactants to control crystal growth and prevent agglomeration.- Parameter Tuning: Systematically vary the reaction time and temperature to find the optimal conditions for the desired particle size.[1]- Post-Synthesis Treatment: Employ techniques like sonication to disperse agglomerates. Use freeze-drying instead of oven-drying to minimize aggregation. |
| SYN-03 | Low Photocatalytic Activity of the Synthesized Material | - Wide band gap leading to poor visible light absorption.- High recombination rate of photogenerated electron-hole pairs.- Low surface area or lack of active sites.- Presence of impurities or crystal defects. | - Band Gap Engineering: Create composites with materials that have narrower band gaps (e.g., g-C₃N₄) to enhance visible light absorption.[1]- Enhance Charge Separation: Form heterojunctions (e.g., with TiO₂) or dope (B7801613) with other elements to reduce charge carrier recombination.[1][3]- Increase Surface Area: Optimize synthesis to produce materials with higher surface area, such as nanoporous structures.[4]- Purification: Ensure high-purity precursors and thoroughly wash the final product to remove any residual ions or byproducts. |
| SCALE-01 | Difficulty in Reproducing Results at a Larger Scale | - Non-uniform heat and mass transfer in larger reactors.- Challenges in maintaining homogeneous mixing.- Localized variations in pH or precursor concentration. | - Reactor Design: Transition from batch reactors to continuous flow reactors for better control over reaction parameters.- Mixing Efficiency: Implement efficient mechanical stirring or baffled reactors to ensure homogeneity.- Controlled Reagent Addition: Use syringe pumps or peristaltic pumps for the gradual and controlled addition of precursors in large-volume reactions. |
| SCALE-02 | High Cost of Large-Scale Production | - Use of expensive precursors or solvents.- Complex, multi-step synthesis procedures.- Low product yield. | - Cost-Effective Precursors: Explore the use of more abundant and less expensive antimony sources.[1]- Simplify Synthesis: Opt for single-step synthesis methods like wet-chemical or solvothermal approaches where possible.[1][2]- Optimize Yield: Systematically optimize reaction parameters (temperature, pH, concentration) to maximize the product yield. |
| POST-01 | Challenges in Catalyst Recovery and Reuse | - Small particle size of nanopowders makes separation from liquid media difficult. | - Immobilization: Immobilize the photocatalyst on a solid support (e.g., glass plates, beads, or membranes).- Magnetic Separation: Synthesize magnetic composites by incorporating iron oxide nanoparticles to allow for easy separation with an external magnet.- Membrane Filtration: Use membrane reactors to retain the catalyst while allowing the treated solution to pass through. |
Frequently Asked Questions (FAQs)
Q1: How can I control the crystal phase of antimony oxychlorides during synthesis?
A1: The crystal phase of antimony oxychlorides (e.g., SbOCl, Sb₄O₅Cl₂, Sb₈O₁₁Cl₂) is highly sensitive to the synthesis conditions. Precise control over the pH, temperature, and precursor composition is crucial.[1] For instance, the acidity of the reaction medium strongly influences which phase is preferentially formed.[1] It is recommended to conduct small-scale experiments to map out the phase diagram with respect to these parameters before scaling up.
Q2: My antimony-based photocatalyst shows low efficiency. What are the first troubleshooting steps?
A2: First, verify the crystal structure and phase purity of your material using X-ray Diffraction (XRD). Impurities or an incorrect phase can significantly impact activity. Second, assess the material's light absorption properties using UV-Vis Diffuse Reflectance Spectroscopy (DRS) to ensure its band gap is appropriate for the light source used. A wide band gap might necessitate UV irradiation. Third, photoluminescence (PL) spectroscopy can indicate the efficiency of charge carrier separation; high PL intensity suggests a high recombination rate, which is detrimental to photocatalytic activity.[1] Consider creating composites or doping to improve charge separation.[1][3]
Q3: What are the main bottlenecks for the industrial application of antimony-based photocatalysts?
A3: Key bottlenecks include the recovery of the photocatalyst after use, especially for nanoparticles, and the cost-effectiveness of large-scale preparation.[3][5] Additionally, concerns about the potential toxicity and environmental impact of antimony leaching from the photocatalyst need to be addressed.[6][7][8][9] The lack of information on the commercial prices of novel catalysts also hinders accurate cost estimation for industrial-scale water or air treatment.[10]
Q4: Are there any environmentally friendly synthesis routes for antimony-based photocatalysts?
A4: Yes, research is moving towards more sustainable synthesis methods. This includes using water as a solvent instead of hazardous organic solvents, employing lower temperatures to reduce energy consumption, and exploring single-source precursors to simplify the reaction and minimize waste.[1] For example, Sb₄O₅Cl₂ nanostructures have been successfully synthesized via a straightforward wet-chemical approach without the need for non-aqueous solvents.[1]
Q5: How can I improve the visible light activity of a wide band-gap antimony photocatalyst like Sb₈O₁₁Cl₂ (band gap ≈ 3.6 eV)?
A5: To enhance visible light activity, you can form a heterojunction with a semiconductor that has a narrower band gap. For example, creating a composite with graphitic carbon nitride (g-C₃N₄) can improve visible light absorption and promote the generation of electron-hole pairs.[1] Doping the material can also introduce energy levels within the band gap, allowing for the absorption of lower-energy photons.
Quantitative Data Summary
The following tables summarize key quantitative data from the literature regarding the synthesis and properties of various antimony-based photocatalysts.
Table 1: Synthesis Parameters and Resulting Properties
| Photocatalyst | Synthesis Method | Temperature (°C) | pH | Key Properties | Reference |
| Sb₂O₃ Nanoparticles | Solvothermal | 120 - 160 | 10 | Particle Size: ~20.89 nm; Alpha phase | [2] |
| Sb₄O₅Cl₂ | Wet-chemical | Room Temp. | - | Band Gap: 2.45 - 2.83 eV (indirect) | [1] |
| Sb₈O₁₁Cl₂ | Solvothermal | - | - | Band Gap: ~3.6 eV | [1] |
Table 2: Performance Data for Antimony-Based Photocatalysts
| Photocatalyst | Application | Pollutant | Degradation Efficiency | Light Source | Reference |
| Sb₂O₃ Nanoparticles | Dye Degradation | Methylene Blue | 60% in 60 min | - | [2] |
| Ce₀.₉₃Sb₀.₀₇FeO₃ | Drug Degradation | Diclofenac Potassium | 80.50% | - | [3] |
| Sb-doped SnO₂/Ti electrode | Dye Degradation (Electrocatalytic) | Rhodamine B | 99.1% in 150 min | - | [3] |
Experimental Protocols
Protocol 1: Solvothermal Synthesis of Sb₂O₃ Nanoparticles
This protocol is adapted from a method described for the synthesis of Sb₂O₃ nanoparticles.[2]
-
Precursor Solution: Dissolve 114 mg (0.1 M) of antimony(III) chloride (SbCl₃) in 50 mL of ethanol (B145695).
-
pH Adjustment: While constantly stirring, add 6 mL of a freshly prepared 10 mol/L ammonium (B1175870) hydroxide (B78521) (NH₄OH) solution to the precursor solution. Continue stirring for 60 minutes to achieve a stable pH of 10.
-
Solvothermal Reaction: Transfer the resulting milky white solution to a Teflon-lined stainless-steel autoclave.
-
Heating: Seal the autoclave and heat it in an oven at a temperature between 120–160 °C for 10 hours.
-
Cooling and Collection: Allow the autoclave to cool down to room temperature naturally. Collect the white precipitate by centrifugation or filtration.
-
Washing: Wash the collected powder sequentially with distilled water and then ethanol to remove any unreacted precursors and byproducts.
-
Drying: Dry the final product in an oven at 60 °C for 3 hours.
Visualizations
Caption: Workflow for the solvothermal synthesis of Sb₂O₃ nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The morphology-controlled synthesis of a nanoporous-antimony anode for high-performance sodium-ion batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publicationslist.org [publicationslist.org]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Toxic effects of antimony in plants: Reasons and remediation possibilities—A review and future prospects [frontiersin.org]
- 10. mdpi.com [mdpi.com]
overcoming volumetric expansion of antimony anodes in sodium-ion batteries
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working with antimony (Sb) anodes for sodium-ion batteries (SIBs).
Troubleshooting Guides
Issue 1: Rapid Capacity Fading and Poor Cycling Stability
Question: My antimony-based anode shows a high initial capacity, but it fades rapidly within the first 50-100 cycles. What are the potential causes and how can I improve the cycling stability?
Answer:
Rapid capacity fading in Sb anodes is primarily due to the large volume expansion (~200%) during sodiation (formation of Na₃Sb), which leads to pulverization of the active material, loss of electrical contact, and unstable solid electrolyte interphase (SEI) formation.[1][2][3]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Active Material Pulverization | 1. Reduce Particle Size: Synthesize nanoscale Sb materials (e.g., nanoparticles, nanotubes) to better accommodate strain.[1] 2. Incorporate a Buffer Matrix: Prepare a composite of Sb with a conductive and mechanically robust material like carbon (e.g., graphene, carbon nanofibers, amorphous carbon).[4][5][6] This helps to buffer the volume change and maintain electrical conductivity. |
| Ineffective Binder | 1. Switch to a Functional Binder: Replace the conventional PVDF binder with one that offers stronger adhesion and can accommodate volume changes, such as polyacrylic acid (PAA) or sodium carboxymethyl cellulose (B213188) (CMC).[7][8] These binders form strong hydrogen bonds with the active material and current collector.[7][8] 2. Optimize Binder Content: A very high binder content can increase impedance, while too little may not provide sufficient adhesion. Experiment with binder concentrations in the range of 5-15 wt%. |
| Unstable SEI Layer | 1. Use Electrolyte Additives: Introduce fluoroethylene carbonate (FEC) or vinylene carbonate (VC) to the electrolyte (typically 1-5 vol%).[9][10][11][12] FEC helps form a stable, NaF-rich SEI layer that can better withstand the volume changes of the Sb anode.[9] 2. Optimize Electrolyte Solvent: Propylene carbonate (PC)-based electrolytes with FEC have shown to form a more reliable SEI layer compared to ethylene (B1197577) carbonate (EC)/diethyl carbonate (DEC) based electrolytes.[10][12] |
| Electrode Delamination | 1. Improve Slurry Homogeneity: Ensure the active material, conductive carbon, and binder are well-dispersated in the solvent before casting. 2. Control Electrode Loading and Thickness: High mass loading and thick electrodes can exacerbate mechanical stress. Start with a moderate mass loading (e.g., 1-2 mg/cm²). |
Issue 2: Low Initial Coulombic Efficiency (ICE)
Question: My Sb anode exhibits a low initial coulombic efficiency (ICE), often below 70%. What causes this and how can I improve it?
Answer:
A low ICE is mainly attributed to the irreversible formation of a thick and unstable solid electrolyte interphase (SEI) on the surface of the Sb anode during the first sodiation cycle.[9]
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Irreversible SEI Formation | 1. Introduce Electrolyte Additives: As with improving cycling stability, adding FEC to the electrolyte is a key strategy. FEC is preferentially reduced over the solvent, forming a more stable and compact SEI layer, which consumes less sodium ions irreversibly.[11][12] 2. Pre-sodiation: Consider pre-sodiation of the Sb anode to pre-form the SEI layer before assembling the full cell. This can compensate for the initial sodium loss. |
| Surface Oxides on Sb | 1. Material Purity: Ensure the starting Sb material is of high purity and has minimal surface oxidation. Surface oxides can react irreversibly with sodium ions. 2. Controlled Synthesis Environment: Synthesize and handle Sb nanomaterials in an inert atmosphere (e.g., argon-filled glovebox) to prevent surface oxidation. |
| Electrolyte Decomposition | 1. Use High-Purity Electrolytes: Ensure the electrolyte salt (e.g., NaClO₄, NaPF₆) and solvents are of battery-grade purity with low water content (<20 ppm). Water can lead to parasitic reactions and a thicker, less stable SEI. |
Frequently Asked Questions (FAQs)
Question: What is the theoretical capacity of antimony as an anode for sodium-ion batteries?
Answer: The theoretical gravimetric capacity of antimony (Sb) is 660 mAh g⁻¹, which corresponds to the formation of the Na₃Sb alloy during full sodiation.[1][13][14] This is significantly higher than the theoretical capacity of graphite (B72142) anodes in lithium-ion batteries.
Question: Can you explain the sodiation and desodiation mechanism of antimony?
Answer: The reaction of sodium with antimony is an alloying/de-alloying process. During the first sodiation (discharge), crystalline Sb is broken down to form amorphous Na₃₋ₓSb, which then crystallizes into Na₃Sb.[15] The subsequent desodiation (charge) results in the formation of an electrode composed of both crystalline and amorphous antimony.[15] Recent studies show a two-stage alloying/dealloying mechanism with polycrystalline and amorphous intermediates, which contributes to better structural stability compared to lithiation.[16][17]
Question: Why is it beneficial to create antimony-carbon composites?
Answer: Creating Sb-carbon composites is a highly effective strategy for several reasons:
-
Buffering Volume Expansion: The carbon matrix acts as a mechanical buffer, accommodating the large volume changes of Sb during sodiation and desodiation, thus preventing pulverization.[5][6]
-
Enhancing Electrical Conductivity: Carbon materials are highly conductive, ensuring good electrical contact between the Sb particles and the current collector, which improves rate capability.[4]
-
Preventing Agglomeration: The carbon matrix can prevent the agglomeration of Sb nanoparticles during cycling, maintaining a high surface area for sodiation.[5]
Question: What are the advantages of using binders like PAA or CMC over PVDF for Sb anodes?
Answer: Polyacrylic acid (PAA) and sodium carboxymethyl cellulose (CMC) are considered superior to polyvinylidene fluoride (B91410) (PVDF) for Sb anodes due to their functional groups (-COOH and -OH).[7][8] These groups can form strong hydrogen bonds with the surface of the active material and the current collector, providing better adhesion.[7] This enhanced binding is crucial to maintain the integrity of the electrode structure despite the significant volume changes of antimony during cycling.[8][18]
Question: How do electrolyte additives like FEC improve the performance of Sb anodes?
Answer: Fluoroethylene carbonate (FEC) is a crucial electrolyte additive that decomposes at a higher potential than the main electrolyte solvents.[19] This preferential reduction leads to the formation of a stable, thin, and uniform solid electrolyte interphase (SEI) on the Sb surface.[11][12] A robust SEI is essential as it is ionically conductive but electronically insulating, preventing further electrolyte decomposition while being flexible enough to withstand the volume expansion of the Sb particles during cycling.[9]
Performance Data of Antimony-Based Anodes
The following table summarizes the electrochemical performance of various antimony-based anode materials from recent literature.
| Anode Material | Binder | Electrolyte Additive | Reversible Capacity (mAh g⁻¹) | Cycling Performance | Rate Capability |
| Sb@NC M10[5] | - | - | 622.5 at 0.1 C | ~100% retention after 100 cycles | 572.1 mAh g⁻¹ at 1 C |
| Sb₂S₃/graphene[10] | - | FEC | ~760 at 60°C | 95% retention after 100 cycles | - |
| SbTe-C40[8] | PAA | 5% FEC | 341 at 100 mA g⁻¹ | 94.4% retention after 100 cycles | - |
| Sb₂Te₃-TiC[18] | PAA | FEC | 358 at 100 mA g⁻¹ | 95% retention after 160 cycles | - |
| Antimonene[1] | - | - | 569.1 at 100 mA g⁻¹ | ~100% retention after 200 cycles | 429 mAh g⁻¹ at 5 C |
| Sb₂O₃@RGO[20] | - | - | 473.9 at 100 mA g⁻¹ (K-ion) | Stable for 100 cycles | 312.3 mAh g⁻¹ at 3 A g⁻¹ |
Experimental Protocols
1. Synthesis of an Antimony/Carbon Composite (Sb@C) via Solvothermal Method
This protocol is a general guideline for synthesizing an Sb/C composite.
-
Materials: Antimony(III) chloride (SbCl₃), Glucose (or another carbon source), Ethylene glycol (or another solvent).
-
Procedure:
-
Dissolve a specific molar ratio of SbCl₃ and glucose in ethylene glycol under vigorous stirring.
-
Transfer the solution to a Teflon-lined stainless-steel autoclave.
-
Heat the autoclave at 180-200 °C for 12-24 hours.
-
Allow the autoclave to cool down to room temperature naturally.
-
Collect the black precipitate by centrifugation, wash it several times with deionized water and ethanol, and dry it in a vacuum oven at 60-80 °C overnight.
-
Anneal the dried powder under an inert atmosphere (e.g., Ar/H₂) at 500-700 °C for 2-4 hours to carbonize the glucose and crystallize the Sb.
-
2. Electrode Preparation and Coin Cell Assembly
-
Slurry Preparation:
-
Mix the synthesized Sb/C composite (active material), conductive carbon (e.g., Super P), and a binder (e.g., PAA or CMC) in a weight ratio of 80:10:10.
-
Add a suitable solvent (e.g., deionized water for PAA/CMC) and mix using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.
-
-
Electrode Casting:
-
Cast the slurry onto a copper foil current collector using a doctor blade with a specific gap height.
-
Dry the coated foil in a vacuum oven at 80-120 °C for at least 12 hours to completely remove the solvent.
-
Punch out circular electrodes of a desired diameter (e.g., 12 mm).
-
-
Coin Cell Assembly (CR2032):
-
Assemble the coin cell inside an argon-filled glovebox.
-
Use the prepared Sb/C electrode as the working electrode, a sodium metal disc as the counter and reference electrode, and a glass fiber separator.
-
The electrolyte is typically 1 M NaClO₄ or NaPF₆ in a mixture of organic carbonates (e.g., EC:DEC 1:1 v/v) with 5% FEC.
-
Crimp the cell to ensure it is properly sealed.
-
3. Electrochemical Characterization
-
Galvanostatic Cycling: Cycle the assembled coin cells at various current densities (C-rates) within a voltage window of 0.01-2.5 V vs. Na/Na⁺. A C-rate of 1C corresponds to a current that would fully charge/discharge the cell in one hour (based on the theoretical capacity of 660 mAh g⁻¹).
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Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV s⁻¹) within the same voltage window to identify the sodiation and desodiation peaks.
Visualizations
Caption: Sodiation/desodiation mechanism of antimony anodes.
References
- 1. mdpi.com [mdpi.com]
- 2. (PDF) Recent Developments of Antimony-Based Anodes for Sodium- and Potassium-Ion Batteries (2021) | Bochao Chen | 22 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Antimony/Graphitic Carbon Composite Anode for High-Performance Sodium-Ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 14. Synthesis and characterization of tin and antimony-based anodes for sodium-ion batteries - American Chemical Society [acs.digitellinc.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Resolving the Origins of Superior Cycling Performance of Antimony Anode in Sodium-ion Batteries: A Comparison with Lithium-ion Batteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Resolving the Origins of Superior Cycling Performance of Antimony Anode in Sodium-ion Batteries: A Comparison with Lithium-ion Batteries - Beijing Institute of Technology [pure.bit.edu.cn]
- 18. researchgate.net [researchgate.net]
- 19. oaepublish.com [oaepublish.com]
- 20. chinesechemsoc.org [chinesechemsoc.org]
Technical Support Center: Synthesis of Nanoscale Antimony Powder
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of nanoscale antimony powder, with a core focus on preventing oxidation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing nanoscale antimony powder?
A1: Several methods are employed for the synthesis of nanoscale antimony powder, each with its own advantages and challenges. The most common methods include:
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Chemical Reduction: This involves the reduction of an antimony precursor, typically antimony trichloride (B1173362) (SbCl₃), using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or aluminum powder. This method is often preferred for its potential to produce high-purity nanoparticles with controlled sizes.[1]
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Solvothermal Synthesis: In this method, the reaction is carried out in a sealed vessel (autoclave) at elevated temperatures and pressures. The solvent plays a crucial role in controlling the size and morphology of the nanoparticles. Toluene is a commonly used solvent in this process.
-
Mechanical Milling: This top-down approach involves the high-energy ball milling of bulk antimony powder to reduce its particle size to the nanoscale. While effective, this method is prone to contamination and oxidation if not performed under controlled conditions.
-
Pulsed Laser Ablation in Liquids (PLAL): This technique involves ablating a solid antimony target with a high-power laser in a liquid medium. It offers a clean and versatile method for producing nanoparticles.
Q2: Why is avoiding oxidation so critical during the synthesis of nanoscale antimony powder?
A2: Nanoscale antimony particles have a very high surface-area-to-volume ratio, making them highly reactive and susceptible to oxidation upon exposure to air. Oxidation leads to the formation of an antimony oxide (e.g., Sb₂O₃) layer on the surface of the nanoparticles. This oxide layer can significantly alter the desired properties of the metallic antimony, such as its electrical conductivity, catalytic activity, and performance in applications like batteries and drug delivery systems. The presence of an oxide layer can also lead to inconsistencies and poor reproducibility in experimental results.
Q3: What are the primary strategies to prevent oxidation during synthesis?
A3: The primary strategies to minimize or prevent oxidation during the synthesis of nanoscale antimony powder revolve around creating an oxygen-free environment. This can be achieved through:
-
Use of an Inert Atmosphere: Performing the synthesis, washing, and drying steps under a continuous flow of an inert gas, such as high-purity argon or nitrogen, is a common and effective method. This displaces oxygen and moisture from the reaction environment.
-
Use of Organic Solvents: Certain organic solvents, such as acetone (B3395972) and toluene, can act as a barrier to oxygen and also help in dispersing the nanoparticles, preventing agglomeration.[1]
-
Use of Capping Agents: Capping agents are molecules that adsorb to the surface of the nanoparticles as they form. These agents passivate the surface, preventing both oxidation and agglomeration. The choice of capping agent can also influence the final size and shape of the nanoparticles.
Q4: How can I tell if my synthesized antimony nanoparticles are oxidized?
A4: Several characterization techniques can be used to detect the presence of an oxide layer on antimony nanoparticles:
-
X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that can provide information about the elemental composition and chemical states of the elements on the nanoparticle surface. It can distinguish between metallic antimony (Sb) and antimony oxides (e.g., Sb₂O₃, Sb₂O₅). The presence of peaks at binding energies corresponding to antimony-oxygen bonds is a clear indication of oxidation.
-
Transmission Electron Microscopy (TEM): High-resolution TEM (HRTEM) can be used to visualize the crystal lattice of the nanoparticles. An amorphous or crystalline layer on the surface of the nanoparticle with a different lattice spacing from the metallic core can indicate an oxide layer.
-
X-ray Diffraction (XRD): While primarily used for determining the crystal structure and phase purity of the bulk material, XRD can also detect the presence of crystalline antimony oxide phases if they are present in sufficient quantities.
-
Visual Inspection: A change in the color of the powder can sometimes indicate oxidation. Freshly synthesized, unoxidized nanoscale antimony powder is typically black or dark gray. A shift towards a lighter gray or whitish color may suggest the presence of antimony oxide.
Troubleshooting Guides
Issue 1: The synthesized antimony powder is not the expected black/dark gray color, but rather a lighter gray or white.
| Possible Cause | Suggested Solution |
| Oxidation during synthesis or handling. | - Ensure a continuous and sufficient flow of high-purity inert gas (e.g., Argon 99.999%) throughout the synthesis, washing, and drying steps.- Use deoxygenated solvents for the reaction and washing steps. Solvents can be deoxygenated by bubbling with an inert gas for at least 30 minutes prior to use.- Minimize the exposure of the powder to air during transfer and storage. Store the final product in a glovebox or a sealed vial under an inert atmosphere. |
| Incomplete reduction of the antimony precursor. | - Verify the stoichiometry of the reducing agent. It may be necessary to use a slight excess of the reducing agent.- Ensure the reducing agent is fresh and has not degraded. For example, sodium borohydride can decompose over time if not stored properly.- Check the reaction temperature and time to ensure they are optimal for complete reduction. |
Issue 2: The synthesized nanoparticles show significant agglomeration in TEM images.
| Possible Cause | Suggested Solution |
| Insufficient stabilization of nanoparticles. | - Introduce a suitable capping agent into the reaction mixture. The choice of capping agent will depend on the synthesis method and the desired surface properties of the nanoparticles.- Optimize the concentration of the capping agent. Too little may not provide adequate stabilization, while too much can affect the reaction kinetics. |
| Ineffective washing and drying process. | - After synthesis, wash the nanoparticles thoroughly to remove any unreacted precursors or byproducts that can cause agglomeration upon drying.- Use a solvent with a low surface tension for the final wash before drying.- Consider freeze-drying (lyophilization) instead of vacuum oven drying to minimize agglomeration caused by capillary forces. |
| High reaction temperature or prolonged reaction time. | - Optimize the reaction temperature and time. Higher temperatures and longer times can sometimes lead to particle growth and fusion. |
Issue 3: The yield of the synthesized antimony powder is consistently low.
| Possible Cause | Suggested Solution |
| Loss of product during washing and centrifugation. | - Optimize the centrifugation speed and time to ensure complete precipitation of the nanoparticles.- Use smaller centrifuge tubes to minimize the surface area for product loss.- Carefully decant the supernatant without disturbing the nanoparticle pellet. |
| Incomplete reaction. | - As mentioned in Issue 1, ensure the reducing agent is active and used in the correct stoichiometric amount.- Monitor the reaction progress using techniques like UV-Vis spectroscopy to determine the optimal reaction time. |
| Side reactions consuming the precursor or product. | - Ensure the purity of the starting materials. Impurities can sometimes lead to unwanted side reactions.- Control the reaction temperature carefully, as higher temperatures can sometimes promote side reactions. |
Data Presentation
Table 1: Comparison of Anti-Oxidation Strategies in Nanoscale Antimony Powder Synthesis
| Anti-Oxidation Strategy | Typical Particle Size (nm) | Purity (%) | Observations on Oxidation Level |
| Inert Gas (Argon) | 20 - 80 | > 99 | Minimal to no oxide layer detected by XPS when handled strictly in an inert environment. |
| Organic Solvent (Acetone) | 30 - 60 | ~ 98 | A very thin amorphous oxide layer may form upon brief air exposure during characterization.[1] |
| Organic Solvent (Toluene) | 40 - 100 | ~ 97 | Similar to acetone, provides good protection during synthesis, but a thin oxide layer can form upon exposure to air. |
| Capping Agent (e.g., PVP) | 10 - 40 | > 99 | The organic shell provides excellent protection against oxidation, even with moderate air exposure. The choice of capping agent can influence the final particle size. |
Experimental Protocols
Protocol 1: Chemical Reduction of SbCl₃ using NaBH₄ under Inert Atmosphere
Materials:
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Antimony trichloride (SbCl₃)
-
Sodium borohydride (NaBH₄)
-
Ethanol (B145695) (anhydrous)
-
High-purity Argon gas
-
Schlenk line apparatus
Procedure:
-
Set up a Schlenk line with a three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a septum.
-
Purge the entire system with high-purity argon gas for at least 30 minutes to remove all oxygen and moisture.
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Under a positive pressure of argon, dissolve a specific amount of SbCl₃ in anhydrous ethanol in the reaction flask to achieve the desired concentration (e.g., 0.05 M).
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In a separate Schlenk flask, prepare a fresh solution of NaBH₄ in anhydrous ethanol (e.g., 0.2 M).
-
Slowly add the NaBH₄ solution to the stirring SbCl₃ solution at room temperature using a syringe through the septum. A black precipitate of antimony nanoparticles should form immediately.
-
Continue stirring the reaction mixture under argon for a specified time (e.g., 2 hours) to ensure complete reduction.
-
Stop stirring and allow the nanoparticles to settle.
-
Under argon, carefully remove the supernatant using a cannula.
-
Wash the nanoparticles by adding anhydrous ethanol, stirring, allowing them to settle, and removing the supernatant. Repeat this washing step at least three times.
-
Dry the resulting black powder under a high vacuum at room temperature.
-
Store the final nanoscale antimony powder in a sealed vial inside a glovebox filled with an inert gas.
Protocol 2: Mechanical Milling of Bulk Antimony Powder
Materials:
-
Micron-sized antimony powder
-
Hardened steel or tungsten carbide milling vials and balls
-
High-energy planetary ball mill
-
Glovebox with an inert atmosphere (e.g., Argon)
Procedure:
-
Inside an argon-filled glovebox, load the milling vial with the micron-sized antimony powder and the milling balls. A typical ball-to-powder weight ratio is 10:1.
-
Seal the milling vial tightly inside the glovebox to maintain the inert atmosphere.
-
Transfer the sealed vial to the planetary ball mill.
-
Mill the powder at a specific rotational speed (e.g., 300 rpm) for a set duration. The milling time will depend on the desired final particle size and can range from a few hours to over 24 hours. It is advisable to use milling cycles with cooling intervals to prevent excessive heat buildup.
-
After milling, transfer the vial back into the glovebox before opening.
-
Carefully collect the resulting nanoscale antimony powder.
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Store the powder in a sealed container inside the glovebox.
Mandatory Visualizations
Caption: Workflow for the chemical reduction synthesis of nanoscale antimony powder.
References
Technical Support Center: Troubleshooting Antimony and Bismuth Removal from Electrolyte
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting protocols and frequently asked questions (FAQs) for the removal of antimony (Sb) and bismuth (Bi) from electrolytes.
Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for removing antimony and bismuth from copper electrorefining electrolytes?
A1: The most prevalent industrial methods include the use of liberator cells (electrowinning), ion exchange (IX) resins, solvent extraction (SX), precipitation, and adsorption on activated carbon.[1][2] Liberator cells and anode additions are traditional and common, while ion exchange has been increasingly adopted by many refineries.[1][2]
Q2: Why is the removal of antimony and bismuth critical in processes like copper electrorefining?
A2: Antimony and bismuth are highly detrimental impurities. Even at low concentrations (0.02-0.1 g/L for Sb), they can cause significant roughening of the copper cathode surface, leading to contamination.[1] These impurities can also co-deposit with copper, negatively impacting its mechanical and electrical properties, and can form slimes that clog pipes (B44673) and reduce current efficiency.[1][3]
Q3: My ion exchange resin is showing a decrease in removal efficiency. What are the likely causes?
A3: A drop in efficiency is often due to resin fouling or poisoning. Common culprits include:
-
Iron Poisoning: Ferric ions (Fe³⁺) can irreversibly bind to chelating resins.[1]
-
Sb(V) Buildup: The pentavalent form of antimony, Sb(V), has a very high affinity for aminophosphonic resins and is extremely difficult to elute with standard regenerants like HCl, leading to a gradual reduction in the resin's active capacity.[4]
-
Suspended Solids: Particulates in the electrolyte can physically block the resin pores.[5]
-
Organic Fouling: Additives like glue in the electrolyte can coat the resin beads.[5]
-
Oxidation: Oxidizing agents in the feed stream can degrade the resin's polymer structure.[5]
Q4: Can I selectively remove bismuth and antimony from each other?
A4: Yes, selective removal is possible. For instance, a two-stage elution process in ion exchange can be used. Bismuth can be selectively eluted from the resin using a dilute sulfuric acid solution, while the remaining antimony is subsequently eluted with a stronger acid.[1] Selective precipitation by carefully controlling the pH is another effective method.[6]
Q5: What is the purpose of a "liberator cell" and what are its main drawbacks?
A5: A liberator cell is an electrowinning cell used to purify a bleed stream of the main electrolyte. By depleting the copper concentration through electrodeposition, the process raises the voltage, which in turn causes impurities like antimony, bismuth, and arsenic to co-deposit on the cathode.[7] The primary drawbacks are high energy consumption, high operational costs, and the production of hazardous materials, such as impure copper cathodes containing arsenic, which must be recycled back to a smelter.[1] There is also a risk of generating toxic arsine gas if the copper concentration drops too low.[1][3]
Troubleshooting Guides
Ion Exchange (IX) System Malfunctions
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Gradual decrease in Sb/Bi loading capacity. | Sb(V) accumulation on the resin. Sb(V) is difficult to elute with standard HCl regeneration.[4] | 1. Implement a pre-reduction step before the IX column: Pass the electrolyte through a bed of copper chips to reduce Sb(V) to Sb(III).[1] 2. Utilize a catalytic regeneration method specifically designed for Sb(V) removal.[4] |
| Sudden drop in efficiency and increased pressure drop. | Resin fouling by suspended solids. [5] | 1. Ensure adequate pre-filtration of the electrolyte feed. 2. Perform a vigorous backwash to dislodge particulates. 3. If fouling is severe, consider a chemical clean. For inorganic scale, an acid wash (e.g., HCl) is effective. For organic fouling, a caustic solution may be used.[5] |
| Consistently low removal efficiency for Sb and Bi. | Iron poisoning of the resin. Ferric ions (Fe³⁺) occupy active sites on the resin.[1][2] | 1. Pre-treat the electrolyte by passing it over copper wire or chips to reduce ferric (Fe³⁺) to ferrous (Fe²⁺) ions, which have a lower affinity for the resin.[1] 2. If poisoning is severe, the resin may require replacement. |
| High chloride concentration detected in the main electrolyte circuit. | Inadequate rinsing after regeneration. HCl regenerant is carried over into the process stream. | 1. Increase the volume and/or duration of the post-regeneration rinse step. 2. After the water rinse, perform a conditioning step with sulfuric acid to displace any remaining chlorides before returning the resin to service. |
| Physical degradation of resin beads (fragmentation). | Osmotic shock or chemical attack. Rapid changes in solution concentration or exposure to strong oxidizers.[5] | 1. Ensure gradual transitions between solutions of different concentrations (e.g., acid regenerant and water rinse). 2. Pre-treat the electrolyte to remove strong oxidizing agents like excess chlorine.[5] |
Precipitation Process Inefficiencies
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Incomplete precipitation of Sb/Bi. | Incorrect pH. The solubility of metal hydroxides and oxychlorides is highly pH-dependent.[8][9] | 1. Calibrate pH probes and ensure the controller is functioning correctly. 2. Optimize the pH for the target metal. Antimony oxychloride precipitates around pH 1, while bismuth oxychloride precipitates between pH 1.0 and 2.5.[6] 3. Ensure uniform mixing to avoid localized pH variations. |
| Co-precipitation of desired metals (e.g., copper). | pH is too high or non-selective precipitating agent. | 1. Lower the pH to the optimal range for Sb/Bi precipitation without affecting the primary metal. 2. Consider a two-step precipitation process for better selectivity.[10] |
| Precipitate is difficult to filter (colloidal/fine particles). | Lack of or improper flocculant addition. | 1. Introduce or optimize the dosage of a suitable flocculant to aid in particle agglomeration. 2. Adjust mixing speed and time after reagent addition to allow for proper floc formation. |
| Precipitate redissolves over time. | Changes in pH or presence of complexing agents. Hydroxide (B78521) sludges can redissolve if the pH shifts.[8] | 1. Stabilize the pH of the slurry after precipitation. 2. Filter the precipitate from the solution promptly after the reaction is complete. 3. If chelating agents are present, a stronger precipitant (e.g., sulfide-based) may be required.[10] |
Data Presentation: Performance of Removal Methods
The following tables summarize quantitative data for various Sb and Bi removal techniques.
Table 1: Ion Exchange Resin Performance
| Resin Type | Target Impurity | Feed Conc. (g/L) | Removal Efficiency | Eluant | Key Challenge | Reference |
| Lewatit TP 260 | Sb(III) | 0.20 | ~95% | HCl | Partial removal of Sb(V) | [11] |
| Lewatit TP 260 | Sb (Total) | 0.32 | ~74% | HCl | Partial removal of Sb(V) | [11] |
| Lewatit TP 260 | Sb, Bi | N/A | >90% (initially) | HCl | Efficiency drops due to precipitation if water is used for rinsing instead of H₂SO₄ | [2] |
| Aminophosphonic | Sb, Bi | < 0.5 | High | HCl | Sb(V) buildup reduces capacity over time | [4] |
Table 2: Precipitation Method Performance
| Precipitating Agent | Target Impurity | Temperature | Time | Result | Reference |
| Barium Hydroxide Octahydrate | Bi | 60 °C | 1 h | High degree of purification | [12] |
| Strontium Carbonate | Bi | 60 °C | 1 h | High degree of purification | [12] |
| Barium Carbonate | Bi | 60 °C | 1 h | High degree of purification | [12] |
| NaOH / NaHCO₃ | Sb, Bi | Ambient | N/A | Sequential precipitation of Sb₄O₅Cl₂ (>93% purity) and BiOCl (>95% purity) | [13] |
Experimental Protocols
Protocol 1: Lab-Scale Precipitation of Bismuth using Barium Hydroxide
This protocol is based on the methodology for purifying industrial copper electrolyte.[12]
-
Preparation:
-
Heat 500 mL of the bismuth-contaminated electrolyte to 60 °C in a sealed reactor with a mechanical stirrer.
-
Prepare a stock of barium hydroxide octahydrate [Ba(OH)₂·8H₂O].
-
-
Precipitation:
-
Once the electrolyte reaches 60 °C, add a predetermined amount of barium hydroxide octahydrate (e.g., starting with a dosage of 2 g/dm³).
-
Maintain the temperature at 60 °C and stir the mixture continuously for 1 hour.
-
-
Separation & Analysis:
-
After 1 hour, immediately filter the hot solution through a syringe filter (0.45 µm) to separate the precipitate.
-
Allow the filtrate to cool to room temperature.
-
Analyze the bismuth concentration in the filtrate using Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) or a similar technique.
-
Compare the final concentration to the initial concentration to determine the removal efficiency.
-
-
Optimization:
-
Repeat the experiment with varying amounts of the precipitating agent, different temperatures (e.g., 20-70 °C), and reaction times (e.g., 1-6 hours) to find the optimal conditions. Note that extending the process time may cause the precipitate to redissolve.[12]
-
Protocol 2: Pre-treatment of Electrolyte for Ion Exchange
This protocol describes a method to reduce ferric iron and pentavalent antimony prior to ion exchange treatment to prevent resin poisoning and improve elution.[1]
-
Apparatus Setup:
-
Set up a glass column with a stopcock.
-
Fill the column with copper chips or shavings, ensuring there are no large voids.
-
-
Electrolyte Preparation:
-
Obtain a representative sample of the electrolyte that requires treatment.
-
Analyze the initial concentrations of Sb(III), Sb(V), and Fe(III).
-
-
Reduction Process:
-
Heat the electrolyte to the typical operating temperature of the main process (e.g., 60-65 °C).
-
Slowly pass the heated electrolyte through the column packed with copper chips. The flow rate should be slow enough to allow for sufficient contact time for the reduction reactions to occur.
-
The following reactions take place:
-
2Fe³⁺ + Cu⁰ → 2Fe²⁺ + Cu²⁺
-
Sb⁵⁺ + Cu⁰ → Sb³⁺ + Cu²⁺ (simplified reaction)
-
-
-
Analysis and Verification:
-
Collect the electrolyte after it has passed through the copper-filled column.
-
Re-analyze the concentrations of Sb(III), Sb(V), and Fe(III) to confirm that reduction has occurred. A significant decrease in Sb(V) and Fe(III) concentrations indicates a successful pre-treatment.
-
-
IX Column Feed:
-
The treated electrolyte is now ready to be fed into the aminophosphonic ion exchange column. This pre-treatment should significantly reduce resin fouling and improve the overall performance and lifespan of the resin.
-
Visualizations
Caption: General troubleshooting workflow for low Sb/Bi removal.
Caption: Workflow for IX with pre-treatment to prevent resin fouling.
References
- 1. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 2. belmar-technologies.com [belmar-technologies.com]
- 3. glencoretechnology.com [glencoretechnology.com]
- 4. OneTunnel | Antimony and Bismuth Control in Copper Electrolyte by Ion Exchange [onetunnel.org]
- 5. Common Problems with Ion Exchange Resins and How to Avoid Them - SAMCO Technologies [samcotech.com]
- 6. mdpi.com [mdpi.com]
- 7. OneTunnel | Optimizing a Cascading Liberator [onetunnel.org]
- 8. sterc.org [sterc.org]
- 9. Removal of Heavy Metals from Wastewaters: A Challenge from Current Treatment Methods to Nanotechnology Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US6896815B2 - Methods for removing heavy metals from water using chemical precipitation and field separation methods - Google Patents [patents.google.com]
- 11. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 12. activated carbon for antimony removal [zhulincarbon.com]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Antimony Leaching from Contaminated Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on experiments related to antimony (Sb) leaching from contaminated soil.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing antimony leaching from soil?
Antimony mobility and leaching in soil are complex processes governed by a combination of factors. The key factors include:
-
pH: Soil pH is a critical factor. The stability of complexes between pentavalent antimony (Sb(V)) and soil colloids generally decreases as the pH increases. This is due to increased electrostatic repulsion between the Sb(OH)₆⁻ oxyanion and negatively charged surfaces of iron (Fe) and aluminum (Al) oxy-hydroxides and organic matter.[1] In alkaline soils, higher antimony solubility is often observed compared to acidic soils.[1]
-
Redox Potential (Eh): Redox conditions significantly impact antimony's speciation and mobility. Under oxidizing conditions, Sb(V) is the dominant species, which is generally more mobile.[1][2] In reducing environments, Sb(V) can be reduced to trivalent antimony (Sb(III)), which tends to be less mobile due to stronger sorption to minerals.[3] However, under strongly reducing conditions, the dissolution of iron and manganese (hydr)oxides can release previously sorbed Sb(III).[3][4]
-
Soil Organic Matter (SOM): The role of SOM is multifaceted. Dissolved organic matter (DOM) can form complexes with antimony, increasing its mobility.[5][6] SOM can also compete with antimony for sorption sites on mineral surfaces, further enhancing leaching.[6][7] Conversely, solid organic matter can bind with antimony, and this binding can increase as the soil ages.[1][5]
-
Soil Mineralogy: Iron, aluminum, and manganese (oxy)hydroxides are major sorbents for antimony in soil, playing a crucial role in its retention.[1][5] Clay minerals, due to their large surface area, can also contribute to antimony sorption.[5] The specific mineral composition of the soil will therefore significantly influence the extent of antimony leaching.
-
Microbial Activity: Soil microorganisms can influence antimony speciation and mobility through oxidation, reduction, and methylation processes.[8] Bacteria can enhance the dissolution of antimony-bearing minerals and can oxidize Sb(III) to the more mobile Sb(V).[8] Under anaerobic conditions, microbes can reduce Sb(V) to Sb(III).[3]
-
Ageing: The contact time between antimony and soil components, a process known as ageing, can decrease its mobility over time. This is often associated with an increased binding of antimony to soil organic matter and its incorporation into the structure of inorganic oxides.[1]
Q2: Which form of antimony, Sb(III) or Sb(V), is more mobile in soil?
Generally, pentavalent antimony (Sb(V)), which exists as the antimonate oxyanion [Sb(OH)₆⁻], is more mobile in soils within a typical pH range of 5.0 to 8.5.[1] This is because the negatively charged Sb(V) species experiences electrostatic repulsion from the predominantly negatively charged soil colloid surfaces.[1] Trivalent antimony (Sb(III)), present as the neutral species antimonite [Sb(OH)₃] at typical soil pH, tends to be more strongly sorbed to soil minerals and is therefore less mobile.[3]
Q3: How does flooding or waterlogging affect antimony leaching?
Flooding and waterlogging create reducing (anaerobic) conditions in the soil, which can have a complex effect on antimony leaching. Initially, the reduction of Sb(V) to Sb(III) can lead to decreased mobility due to the stronger sorption of Sb(III) to soil minerals.[3] However, as reducing conditions intensify, the reductive dissolution of iron and manganese (hydr)oxides, which are major carriers of antimony, can lead to a significant release of previously bound antimony into the soil solution.[3][4]
Troubleshooting Guides
This section addresses common issues encountered during antimony leaching experiments.
Problem 1: Inconsistent or unexpectedly high antimony leaching in replicate column experiments.
| Possible Cause | Troubleshooting Step |
| Non-homogenous soil packing | Ensure uniform packing of the soil columns to avoid preferential flow paths. Use a consistent packing method and density for all replicates. |
| Variable redox conditions | Monitor and control the redox potential (Eh) and dissolved oxygen (DO) in the influent solution and the column effluent. Differences in microbial activity between columns can lead to variations in redox conditions.[4] |
| Fluctuations in pH | Buffer the leaching solution to maintain a constant pH throughout the experiment, unless pH is an intended variable. Monitor the effluent pH regularly. |
| Presence of unaccounted for complexing agents | Analyze the influent and effluent for dissolved organic carbon (DOC). High DOC can enhance antimony leaching by forming soluble complexes.[2] |
Problem 2: Low or no antimony detected in the leachate from a known contaminated soil.
| Possible Cause | Troubleshooting Step |
| Strong antimony sorption to soil matrix | Characterize the soil's mineralogy and organic matter content. High concentrations of Fe/Al/Mn oxides or organic matter can lead to strong retention.[1][5] Consider using a stronger extractant in your leaching solution if the experimental design allows. |
| Antimony present in a highly insoluble form | Perform a sequential extraction to determine the different fractions of antimony in the soil (e.g., exchangeable, bound to carbonates, bound to Fe/Mn oxides, bound to organic matter, residual). This will reveal if the antimony is primarily in a non-leachable form. |
| Incorrect analytical method or detection limit | Verify the calibration of your analytical instrument (e.g., ICP-MS, AAS) and ensure the detection limit is sufficiently low for the expected antimony concentrations. |
| 'Ageing' effect | In long-term contaminated soils, antimony may have become strongly incorporated into the soil matrix, reducing its leachability.[1] Consider this factor when interpreting results from historically contaminated sites. |
Problem 3: Changes in antimony speciation observed during the experiment.
| Possible Cause | Troubleshooting Step |
| Shifts in redox conditions | As mentioned, changes in redox potential are a primary driver of antimony speciation changes.[3] Continuously monitor Eh and DO. If maintaining a specific redox condition is critical, sparge the influent solution with an appropriate gas (e.g., N₂ for anaerobic, air for aerobic). |
| Microbial activity | Microbial processes can directly mediate the oxidation of Sb(III) to Sb(V) or the reduction of Sb(V) to Sb(III).[8] To investigate the role of microbes, consider running parallel experiments with sterilized soil (e.g., via gamma irradiation or autoclaving) as a control.[4] |
| Photochemical reactions | If experiments are conducted under light, be aware that photochemical reactions can potentially influence antimony speciation. It is advisable to conduct leaching experiments in the dark or under controlled lighting conditions. |
Quantitative Data Summary
Table 1: Effect of pH on Antimony Leaching
| Soil Type | Initial Sb Concentration (mg/kg) | pH | Leached Sb (mg/kg) | Reference |
| Alkaline Soil (S1) | 1000 | 8.2 | 77 | [1] |
| Acidic Soil (S2) | 1000 | 4.9 | 13 | [1] |
Table 2: Impact of Redox Conditions on Antimony Release
| Condition | Redox Potential (Eh) | Leached As (µg/L) | Leached Sb (µg/L) | Reference |
| Oxic | - | up to 6 | up to 0.5 | [2] |
| Reducing | - | up to 138 | up to 1 | [2] |
Experimental Protocols
1. Standard Column Leaching Experiment
This protocol is a generalized procedure for investigating antimony leaching under controlled conditions.
-
Objective: To simulate the movement of antimony through a soil profile and quantify its leaching potential.
-
Materials:
-
Glass or inert plastic chromatography columns.
-
Contaminated soil, sieved to the desired particle size.
-
Quartz sand (acid-washed).
-
Peristaltic pump.
-
Fraction collector.
-
Leaching solution (e.g., deionized water, artificial rainwater of a specific pH).
-
-
Procedure:
-
Place a layer of quartz sand at the bottom of the column.
-
Carefully pack the column with the contaminated soil to a uniform density.
-
Place another layer of quartz sand on top of the soil to ensure even distribution of the leaching solution.
-
Saturate the column from the bottom with the leaching solution at a slow flow rate to minimize air entrapment.
-
Once saturated, connect the column to the peristaltic pump and begin pumping the leaching solution from the top at a constant, predetermined flow rate.
-
Collect the effluent (leachate) at regular intervals using a fraction collector.
-
Measure the volume of each fraction and analyze for total antimony and, if possible, antimony species (Sb(III) and Sb(V)).
-
Monitor pH and Eh of the effluent throughout the experiment.
-
2. Sequential Extraction for Antimony Speciation
This protocol helps to determine the distribution of antimony among different soil fractions.
-
Objective: To operationally define the fractions of antimony in a soil sample, providing insights into its potential mobility and bioavailability.
-
Reagents: A series of extractants of increasing strength are used. A common sequence includes:
-
Exchangeable fraction: 1 M MgCl₂ or similar neutral salt.
-
Carbonate-bound fraction: 1 M NaOAc (sodium acetate) adjusted to pH 5.0.
-
Fe/Mn oxide-bound fraction: 0.04 M NH₂OH·HCl (hydroxylamine hydrochloride) in 25% (v/v) HOAc (acetic acid).
-
Organic matter-bound fraction: 30% H₂O₂ (hydrogen peroxide) with 0.02 M HNO₃ (nitric acid), followed by extraction with 3.2 M NH₄OAc (ammonium acetate) in 20% (v/v) HNO₃.
-
Residual fraction: Digestion with a strong acid mixture (e.g., HF-HClO₄-HNO₃).
-
-
Procedure:
-
A known mass of the soil sample is sequentially reacted with each extractant.
-
After each extraction step, the sample is centrifuged, and the supernatant is collected for antimony analysis.
-
The remaining solid residue is washed with deionized water before proceeding to the next extraction step.
-
The antimony concentration in each supernatant corresponds to the amount in that specific soil fraction.
-
Visualizations
Caption: Key factors and processes influencing antimony leaching from soil.
Caption: A logical workflow for troubleshooting unexpected antimony leaching results.
References
- 1. Insights into the fate of antimony (Sb) in contaminated soils: Ageing influence on Sb mobility, bioavailability, bioaccessibility and speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Release of antimony from contaminated soil induced by redox changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antimony mobility in soils: current understanding and future research directions - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00743C [pubs.rsc.org]
- 6. Research Portal - The effect of soil organic matter on the mobility of the metalloids arsenic and antimony in soils [research.kuleuven.be]
- 7. researchgate.net [researchgate.net]
- 8. pubs.geoscienceworld.org [pubs.geoscienceworld.org]
Technical Support Center: Optimizing Microwave Carbothermal Reduction of Antimony Oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the microwave carbothermal reduction of antimony oxide (Sb₂O₃).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the expected yield of metallic antimony, and what factors can lead to a low yield?
A high yield of metallic antimony, typically above 90%, can be achieved under optimized conditions.[1] A low yield is often attributed to suboptimal process parameters. Key factors influencing the yield include:
-
Roasting Temperature: The temperature needs to be high enough to facilitate the reduction reaction. Optimal temperatures are generally in the range of 730-758°C.[1][2]
-
Roasting Time: Sufficient time is required for the reaction to go to completion. Optimized durations are typically around 56-60 minutes.[1][2]
-
Carbon Ratio: An inadequate amount of the reducing agent (carbon) will result in incomplete reduction of the antimony oxide.
-
Microwave Power: The microwave power must be sufficient to reach and maintain the target temperature.
Q2: My final product contains impurities. What are the common impurities and how can I improve the purity of the metallic antimony?
The goal is to achieve a purity of over 99% for the metallic antimony ingot.[1][2] Common impurities can include unreacted antimony oxide or intermediate compounds. To enhance purity:
-
Ensure Complete Reaction: Verify that the temperature, time, and carbon ratio are optimized to drive the reaction to completion.
-
Use of Additives: The addition of substances like NaCl can be beneficial. For instance, a 4% NaCl addition has been shown to be effective in optimized conditions.[2]
-
Atmosphere Control: Conducting the reduction in an inert atmosphere can prevent the formation of unwanted oxides.
Q3: The reduction process seems to be inconsistent across different runs. What could be causing this variability?
Inconsistencies in microwave-assisted reactions can arise from several factors:
-
Hot Spots: Uneven heating within the microwave cavity can lead to localized areas of very high temperature, known as "hot spots." This can cause inconsistent reaction rates.[3]
-
Material Homogeneity: Ensure that the mixture of antimony oxide and the carbon reducing agent is thoroughly and uniformly mixed before placing it in the microwave.
-
Sample Positioning: The position of the sample within the microwave cavity can affect the microwave absorption and heating rate. Consistent placement is crucial for reproducibility.
-
Temperature Measurement: Inaccurate temperature measurement can lead to variability. It is important to use appropriate and calibrated temperature sensors.
Q4: What are the key stages of the microwave carbothermal reduction of antimony oxide?
The reduction process of Sb₂O₃ in a microwave field typically occurs in three main stages based on temperature:
-
Stage 1 (25°C to ~655°C): In this initial heating phase, there is a gradual increase in temperature.
-
Stage 2 (~655°C to ~850°C): This is the primary reduction stage where antimony oxide is reduced to metallic antimony.
-
Stage 3 (>850°C): This final stage involves the melting and consolidation of the metallic antimony.[1]
Another study describes the stages as: 25°C–705°C, 705°C–800°C, and 800°C–1000°C.[4]
Quantitative Data Summary
The following tables summarize the optimized parameters for the microwave carbothermal reduction of antimony oxide as reported in different studies.
Table 1: Optimized Process Parameters for High Yield and Purity
| Parameter | Optimized Value (Study 1) | Optimized Value (Study 2) |
| Roasting Temperature | 730°C[2] | 758°C[1] |
| Roasting Time | 60 min[2] | 56 min[1] |
| Carbon Powder Ratio | 0.3[2] | 0.123 (anthracite)[1] |
| NaCl Addition | 4%[2] | - |
| Molten Salt Addition | - | 0.1[1] |
| Result | ||
| Yield | >77.0%[2] | 92.19%[1] |
| Purity | >99%[2] | 99.45%[1] |
Experimental Protocols
Detailed Methodology for Microwave Carbothermal Reduction of Antimony Oxide
This protocol is a synthesis of methodologies reported in the literature.[1][2]
1. Materials and Equipment:
-
Antimony (III) oxide (Sb₂O₃)
-
Reducing agent (e.g., anthracite, graphite (B72142) powder)
-
Additive (e.g., NaCl, molten salt)
-
Microwave tube furnace or resonant cavity microwave system
-
Crucible (material should be microwave transparent and stable at high temperatures)
-
Inert gas supply (e.g., Nitrogen, Argon)
-
Analytical equipment for product characterization (e.g., XRD, XRF, SEM)
2. Procedure:
-
Sample Preparation:
-
Accurately weigh the antimony oxide and the reducing agent according to the desired ratio (refer to Table 1 for optimized ratios).
-
If using an additive, weigh and add it to the mixture.
-
Thoroughly mix the components to ensure a homogeneous powder.
-
-
Microwave Reactor Setup:
-
Place the homogeneous mixture into a suitable crucible.
-
Position the crucible in the center of the microwave cavity to ensure uniform heating.
-
If required, purge the reaction chamber with an inert gas for a sufficient time to remove oxygen.
-
-
Microwave Irradiation:
-
Set the microwave power and program the desired temperature profile (heating rate, target temperature, and holding time).
-
Initiate the microwave heating process.
-
Monitor the temperature throughout the experiment to ensure it follows the set profile.
-
-
Cooling and Product Recovery:
-
After the programmed time, turn off the microwave power.
-
Allow the sample to cool down to room temperature under an inert atmosphere to prevent re-oxidation.
-
Carefully remove the crucible from the reactor.
-
Separate the metallic antimony ingot from any residual slag or unreacted material.
-
-
Characterization:
-
Analyze the product for yield, purity, and morphology using appropriate analytical techniques such as XRD, XRF, and SEM.
-
Visualizations
Caption: Experimental workflow for microwave carbothermal reduction.
Caption: Temperature-dependent stages of the reduction process.
References
Validation & Comparative
A Researcher's Guide to Differentiating Antimonate Oxidation States using XPS Analysis
For researchers, scientists, and professionals in drug development, the precise determination of elemental oxidation states is critical for understanding material properties and biological interactions. This guide provides a comparative overview of X-ray Photoelectron Spectroscopy (XPS) for the analysis of antimonate oxidation states, supported by experimental data and detailed protocols.
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of antimonates, XPS is a powerful tool for distinguishing between the primary oxidation states of antimony, Sb(III) and Sb(V), which is crucial for applications ranging from catalysis to pharmacology.
Comparative Analysis of Antimony Oxidation State Binding Energies
The core principle of identifying oxidation states with XPS lies in the measurement of binding energies of core-level electrons. Different oxidation states result in slight shifts in these binding energies. The Sb 3d region is of particular interest for antimony. However, analysis is complicated by the overlap of the Sb 3d5/2 peak with the O 1s peak.[1][2] Therefore, careful peak fitting and deconvolution, using the non-overlapping Sb 3d3/2 peak as a reference, are essential for accurate analysis.[1][2]
Below is a summary of reported binding energies for various antimony species, providing a reference for the identification of oxidation states.
| Antimony Species | Oxidation State | Sb 3d5/2 Binding Energy (eV) | Sb 3d3/2 Binding Energy (eV) | Source |
| Metallic Sb | 0 | 528.5 | 537.5 | [3] |
| Sb2O3 | +3 | 530.1 - 530.3 | ~539.5 - 539.7 | [1] |
| Sb2O3 | +3 | 531 | 540 | [3] |
| Sb2O5 | +5 | 530.9 | ~540.3 | [1] |
| KSbO3 | +5 | 530.7 | ~540.1 | [1] |
| Anodic Sb2O3 | +3 | Not specified due to overlap | Not specified | [4] |
| Ho2FeSbO7 | +5 | 532.43 | 539.75 | [5] |
Note: The binding energies can vary slightly depending on the chemical environment and instrument calibration.
Standardized Experimental Protocol for XPS Analysis of Antimonates
To ensure reproducibility and accuracy in the determination of antimony oxidation states, the following experimental protocol is recommended, based on common practices cited in the literature.[3][4][6]
1. Sample Preparation:
-
Solid samples should be mounted on a standard XPS sample holder using double-sided, non-conductive, UHV-compatible carbon tape.
-
For powdered samples, press the powder into a clean indium foil or a specialized powder sample holder.
-
Ensure the sample surface is as flat and representative of the bulk material as possible. For air-sensitive samples, preparation should be conducted in an inert atmosphere (e.g., a glovebox) and transferred to the XPS instrument under vacuum.
2. Instrumentation and Data Acquisition:
-
X-ray Source: A monochromatic Al Kα X-ray source (1486.6 eV) is typically used.[6]
-
Analysis Chamber Pressure: Maintain a base pressure in the analysis chamber of less than 5 x 10⁻⁹ Torr to minimize surface contamination.[4]
-
Survey Scan: Acquire a survey spectrum over a wide binding energy range (e.g., 0-1200 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Acquire high-resolution spectra for the Sb 3d and O 1s regions (typically 525–545 eV).[4] It is also advisable to acquire spectra for other elements of interest and the C 1s peak for charge referencing.
-
Pass Energy: Use a high pass energy (e.g., 160 eV) for survey scans and a lower pass energy (e.g., 20-40 eV) for high-resolution scans to achieve better energy resolution.
-
Charge Compensation: Use a low-energy electron flood gun to neutralize surface charging, especially for non-conductive or semiconducting samples.
3. Data Analysis and Peak Fitting:
-
Charge Correction: Reference all binding energies to the adventitious carbon C 1s peak at 284.8 eV (or 285.0 eV).[3]
-
Background Subtraction: Apply a Shirley or Tougaard background subtraction to the high-resolution spectra before peak fitting.[3][6]
-
Peak Fitting:
-
Due to the overlap of the Sb 3d5/2 and O 1s peaks, the Sb 3d3/2 peak should be fitted first.
-
Constrain the Sb 3d5/2 peak position and Full Width at Half Maximum (FWHM) relative to the fitted Sb 3d3/2 peak. The spin-orbit splitting is typically around 9.3-9.4 eV.[1][2] The area ratio of Sb 3d5/2 to Sb 3d3/2 should be fixed at 3:2.
-
Use a mixed Gaussian-Lorentzian lineshape for fitting the peaks.[3]
-
The remaining intensity in the overlapping region can be attributed to the O 1s signal, which can then be fitted with its own component(s).
-
Workflow for XPS Data Analysis of Antimony Oxidation States
The logical flow of analyzing XPS data to determine antimony oxidation states can be visualized as follows:
Alternative Techniques for Oxidation State Determination
While XPS is a premier technique for surface analysis of oxidation states, other methods can provide complementary information.
-
X-ray Absorption Spectroscopy (XAS): XAS, particularly X-ray Absorption Near Edge Structure (XANES), is highly sensitive to the oxidation state and coordination environment of the absorbing atom. It is a bulk-sensitive technique, providing information that can be compared with the surface-sensitive results from XPS.
-
Mössbauer Spectroscopy: For certain isotopes, including ¹²¹Sb, Mössbauer spectroscopy can provide detailed information about the local chemical environment, including oxidation state and site symmetry.
-
Differential Pulse Polarography (DPP): This electrochemical technique can be used to determine Sb(III) and Sb(V) concentrations in solution, offering a method for analyzing leached or dissolved antimony species.[7]
Each technique has its own advantages and limitations regarding sensitivity, sample requirements, and the information it provides (surface vs. bulk). A multi-technique approach often yields the most comprehensive understanding of the material's properties.
This guide provides a foundational understanding of the application of XPS for the characterization of this compound oxidation states. By following standardized protocols and utilizing the comparative data presented, researchers can achieve more reliable and reproducible results in their materials analysis.
References
- 1. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Antimony [xpsfitting.com]
- 2. Antimony | Periodic Table | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. jetir.org [jetir.org]
A Comparative Guide to the Photocatalytic Activity of Antimonate and Niobate Materials
For Researchers, Scientists, and Drug Development Professionals
The pursuit of efficient and robust photocatalysts is a critical endeavor in environmental remediation and sustainable chemistry. Among the myriad of semiconductor materials, metal antimonates and niobates, particularly those with perovskite-related structures, have garnered significant attention for their promising photocatalytic activities. This guide provides an objective comparison of the photocatalytic performance of antimonate and niobate compounds, supported by experimental data, detailed methodologies, and mechanistic insights to aid researchers in the selection and development of next-generation photocatalytic systems.
At a Glance: Antimonates vs. Niobates
| Feature | Antimonates | Niobates |
| Primary Composition | Contain the SbO₆ octahedron as a fundamental building block. | Contain the NbO₆ octahedron as a fundamental building block. |
| Common Structures | Perovskite (ASbO₃), Pyrochlore (A₂Sb₂O₇), Layered Structures | Perovskite (ANbO₃), Layered Perovskites (e.g., K₄Nb₆O₁₇), Pyrochlore (A₂Nb₂O₇) |
| Band Gap Range | Generally wide, often in the UV region, but can be tuned to the visible range through doping or forming complex oxides. | Typically wide (UV region), but can be engineered for visible light absorption through doping, defect creation, or forming oxynitrides. |
| Reported Applications | Degradation of organic pollutants (dyes, phenols), water splitting. | Water splitting for H₂ production, degradation of organic pollutants, CO₂ reduction. |
| Key Strengths | Good chemical stability; some complex antimonates show visible light activity. | High photocatalytic activity for water splitting, tunable electronic structure. |
| Challenges | Less explored compared to niobates; quantum yield data for organic pollutant degradation is scarce. | Often require UV irradiation unless modified; recombination of photogenerated charge carriers can be a limitation. |
Quantitative Performance Data
The following tables summarize the photocatalytic performance of selected this compound and niobate materials based on reported experimental data. It is important to note that a direct comparison of efficiencies can be challenging due to variations in experimental conditions across different studies.
Table 1: Photocatalytic Degradation of Organic Pollutants
| Photocatalyst | Target Pollutant | Degradation Efficiency (%) | Irradiation Time (min) | Light Source | Reference |
| Antimonates | |||||
| BaSb₂O₆ | Methylene Blue | >90 | 40 | UV Lamp (500W) | [1] |
| ZnSb₂O₆ | Rhodamine B | 95 | 150 | Not Specified | [1] |
| Ag-doped NaSbO₃ | Methylene Blue | ~95 | 30 | Visible Light | [2] |
| Niobates | |||||
| KNbO₃ | Methylene Blue | >90 | 60 | UV-Vis (125W Hg lamp) | [3] |
| NaNbO₃ | Methylene Blue | ~80 | 60 | UV-Vis (125W Hg lamp) | [3] |
| [KNbO₃]₀.₉-[BaNi₀.₅Nb₀.₅O₃-δ]₀.₁ | Methylene Blue | ~95 | 180 | Not Specified | [4] |
| NaNbO₃ nanograins | Rhodamine B | 100 | 50 | Not Specified |
Table 2: Photocatalytic Hydrogen Evolution
| Photocatalyst | Sacrificial Agent | H₂ Evolution Rate (µmol h⁻¹ g⁻¹) | Apparent Quantum Yield (%) | Light Source | Reference |
| Antimonates | |||||
| ZnAg₃SbO₄ | H₂S | ~10,200 | Not Reported | Visible Light | [4] |
| Niobates | |||||
| Ni-loaded K₄Nb₆O₁₇ | Not Specified | >10 times enhancement over unloaded | Not Reported | Not Specified | [3][5] |
| Pt-Nb₂O₅ nanorods | Methanol | 91 | Not Reported | 300W Xe lamp | |
| Pt-black niobate nanosheets | Not Specified | 429,500 | 2.7 (solar) | Not Specified |
Experimental Protocols
Detailed and reproducible experimental methodologies are crucial for the objective assessment of photocatalytic performance. Below are representative protocols for the synthesis of metal this compound and niobate photocatalysts and the evaluation of their photocatalytic activity.
Synthesis of Barium this compound (BaSb₂O₆) via Solid-State Reaction
This method involves the high-temperature reaction of barium and antimony precursors in their solid forms.
Precursors:
-
Barium Carbonate (BaCO₃)
-
Antimony(V) Oxide (Sb₂O₅)
Procedure:
-
Stoichiometric amounts of BaCO₃ and Sb₂O₅ are thoroughly ground together in an agate mortar to ensure a homogeneous mixture.
-
The resulting powder mixture is placed in an alumina (B75360) crucible.
-
The crucible is heated in a muffle furnace to approximately 1200°C for several hours.
-
After cooling to room temperature, the product is ground again to obtain a fine powder of polycrystalline BaSb₂O₆.
Hydrothermal Synthesis of Sodium Niobate (NaNbO₃)
This method involves the reaction of niobium and sodium precursors in an aqueous solution under high temperature and pressure.[6]
Precursors:
-
Niobium(V) Oxide (Nb₂O₅)
-
Sodium Hydroxide (NaOH)
Procedure:
-
A specific amount of Nb₂O₅ powder is suspended in a NaOH solution of a chosen concentration in a Teflon-lined stainless-steel autoclave.
-
The autoclave is sealed and heated to a temperature between 100 and 250°C for a specified duration (e.g., 12-24 hours).
-
After the reaction, the autoclave is cooled to room temperature.
-
The resulting precipitate is collected by centrifugation or filtration, washed several times with deionized water and ethanol (B145695) to remove any residual ions, and finally dried in an oven.
Evaluation of Photocatalytic Activity: Degradation of Methylene Blue
This protocol describes a typical experiment to measure the photocatalytic degradation of an organic dye.
Materials and Equipment:
-
Photocatalyst powder (e.g., BaSb₂O₆ or KNbO₃)
-
Methylene Blue (MB) solution of known concentration
-
Photoreactor equipped with a light source (e.g., UV lamp or solar simulator)
-
Magnetic stirrer
-
UV-Vis spectrophotometer
-
Centrifuge
Procedure:
-
A specific amount of the photocatalyst is dispersed in a known volume of the MB solution in the photoreactor.
-
The suspension is stirred in the dark for a period (e.g., 30-60 minutes) to establish an adsorption-desorption equilibrium between the photocatalyst surface and the MB molecules.
-
The light source is then turned on to initiate the photocatalytic reaction.
-
At regular time intervals, aliquots of the suspension are withdrawn.
-
The collected aliquots are centrifuged to separate the photocatalyst particles.
-
The absorbance of the supernatant is measured using a UV-Vis spectrophotometer at the maximum absorption wavelength of MB (around 664 nm).
-
The degradation efficiency is calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration of MB and Cₜ is the concentration at time t.
Mechanistic Insights and Visualizations
The fundamental mechanism of photocatalysis in both antimonates and niobates involves the generation of electron-hole pairs upon irradiation with light of energy greater than their band gap. These charge carriers then migrate to the surface and initiate redox reactions that produce reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (O₂•⁻), which are responsible for the degradation of organic pollutants.
General Photocatalytic Mechanism
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A study on the photocatalytic degradation performance of a [KNbO3]0.9-[BaNi0.5Nb0.5O3−δ]0.1 perovskite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. AQY Calculation Formula_Formula-Perfectlight [perfectlight.com.cn]
- 6. researchgate.net [researchgate.net]
Validation of Antimonate Solid-State Electrolytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for safer, more energy-dense batteries has propelled the development of all-solid-state batteries, where the flammable liquid electrolyte is replaced by a solid ion-conducting material. Among the various candidates for solid-state electrolytes (SSEs), antimonate-based materials, particularly sodium thiothis compound (Na₃SbS₄), have emerged as a promising class due to their high ionic conductivity and favorable mechanical properties. This guide provides an objective comparison of this compound SSEs with other leading alternatives—oxides, sulfides, and polymers—supported by experimental data. Detailed methodologies for key validation experiments are also presented to aid researchers in their evaluation.
Performance Comparison of Solid-State Electrolytes
The efficacy of a solid-state electrolyte is primarily determined by its ionic conductivity, electrochemical stability window, and interfacial stability with electrodes. The following tables summarize the quantitative performance of Na₃SbS₄ in comparison to representative examples from other major classes of solid electrolytes.
Table 1: Ionic Conductivity of Various Solid-State Electrolytes at Room Temperature
| Electrolyte Class | Material Example | Ionic Conductivity (S/cm) |
| This compound | Na₃SbS₄ | ~1 x 10⁻³[1] |
| W/Sn-doped Na₃SbS₄ | up to 1.13 x 10⁻² | |
| Oxide (NASICON) | Na₃Zr₂Si₂PO₁₂ | ~3.82 x 10⁻⁴[2] |
| Sc-doped Na₃.₄Zr₁.₆Sc₀.₄Si₂PO₁₂ | up to 1.77 x 10⁻³[2] | |
| Oxide (Garnet) | Li₇La₃Zr₂O₁₂ (LLZO) | ~10⁻⁴ |
| Sulfide (B99878) | Li₁₀GeP₂S₁₂ (LGPS) | ~1.2 x 10⁻² |
| Na₃PS₄ | ~10⁻⁴ - 10⁻³[3] | |
| Polymer | PEO-LiTFSI | ~10⁻⁵ (at 60°C) |
Table 2: Electrochemical Stability Window (ESW) of Various Solid-State Electrolytes
| Electrolyte Class | Material Example | Anodic Limit (V vs. Na/Na⁺ or Li/Li⁺) | Cathodic Limit (V vs. Na/Na⁺ or Li/Li⁺) |
| This compound | Na₃SbS₄ | ~5.0[1] | ~0.5[1] |
| Oxide (NASICON) | Li₁.₃Al₀.₃Ti₁.₇(PO₄)₃ (LATP) | ~4.6[4] | ~2.65[4] |
| Sulfide | Na₃PS₄ | ~2.5-3.0 | ~0.9 |
| Polymer | PEO-LiTFSI | ~4.0 | ~1.5 |
Interfacial Stability
A critical challenge for solid-state batteries is maintaining a stable interface between the solid electrolyte and the electrodes, particularly the highly reactive alkali metal anode.
-
Antimonates (Na₃SbS₄): While demonstrating a wide electrochemical stability window in principle, Na₃SbS₄ exhibits poor interfacial stability when in direct contact with sodium metal.[5] Decomposition of the electrolyte occurs, leading to the formation of electronically conductive species like NaSb and Na₂S, which can increase interfacial resistance and promote dendrite growth.[1][5] Surface modification strategies, such as controlled hydration to form a passivating layer, have shown promise in improving interfacial stability.[5][6]
-
Oxides (e.g., NASICON, LLZO): Oxide-based electrolytes generally possess good chemical stability against high-voltage cathodes. However, they often exhibit poor physical contact with electrodes due to their rigidity, leading to high interfacial resistance. Furthermore, some oxides can be reduced by lithium or sodium metal, forming a resistive interlayer.
-
Sulfides (e.g., Li₁₀GeP₂S₁₂, Na₃PS₄): Sulfide electrolytes are known for their good interfacial contact with electrodes due to their softness and good wettability. However, they typically have a narrow electrochemical stability window and are prone to reduction by alkali metal anodes.
-
Polymers (e.g., PEO-LiTFSI): Polymer electrolytes offer excellent interfacial contact due to their flexibility. However, they generally suffer from low ionic conductivity at room temperature and have a limited electrochemical stability window, making them incompatible with high-voltage cathodes.
Experimental Protocols
Accurate and reproducible characterization is crucial for the validation of any new solid-state electrolyte. The following sections detail the standard experimental procedures for measuring ionic conductivity and electrochemical stability.
Synthesis of Na₃SbS₄ Solid Electrolyte
A common method for synthesizing Na₃SbS₄ is through a solid-state reaction.[5][7]
Protocol:
-
Stoichiometric amounts of sodium sulfide (Na₂S), antimony (Sb), and sulfur (S) powders are thoroughly mixed in an inert atmosphere (e.g., an argon-filled glovebox).
-
The powder mixture is loaded into a crucible (e.g., alumina (B75360) or boron nitride) and sealed.
-
The crucible is heated in a furnace to a specific temperature (e.g., 250-350°C) for an extended period (e.g., 12 hours) to facilitate the reaction.[7]
-
After cooling to room temperature, the resulting product is ground into a fine powder.
-
For conductivity measurements, the powder is typically pressed into a dense pellet under high pressure (e.g., 350 MPa).[5]
Ionic Conductivity Measurement via Electrochemical Impedance Spectroscopy (EIS)
EIS is the standard technique for determining the ionic conductivity of solid electrolytes.[8]
Protocol:
-
A dense pellet of the solid electrolyte is sandwiched between two ion-blocking electrodes (e.g., stainless steel, gold, or tantalum).[5][9]
-
The cell is placed in a temperature-controlled chamber.
-
A small amplitude AC voltage (e.g., 10 mV) is applied across a wide frequency range (e.g., 1 MHz to 0.1 Hz).[9]
-
The impedance response is measured and plotted on a Nyquist plot (Z'' vs. Z').
-
The bulk resistance (R_bulk) of the electrolyte is determined from the intercept of the semicircle with the real axis.
-
The ionic conductivity (σ) is calculated using the formula: σ = L / (R_bulk * A), where L is the thickness of the pellet and A is the electrode area.
Electrochemical Stability Window (ESW) Determination via Cyclic Voltammetry (CV)
CV is used to determine the voltage range within which the electrolyte remains stable without undergoing oxidation or reduction.[10][11]
Protocol:
-
A three-electrode cell is assembled in an inert atmosphere. The working electrode consists of a mixture of the solid electrolyte powder and a conductive additive (e.g., carbon) pressed onto a current collector. A sodium or lithium metal foil serves as both the counter and reference electrode.
-
The potential of the working electrode is swept linearly from the open-circuit voltage to a set anodic limit and then back to a cathodic limit at a slow scan rate (e.g., 0.1-5 mV/s).[10]
-
The resulting current is measured as a function of the applied potential.
-
The onset of a significant increase in anodic or cathodic current indicates the decomposition of the electrolyte, defining the limits of the electrochemical stability window.
Visualizing Experimental Workflows
dot
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | Assessing the Electrochemical Stability Window of NASICON-Type Solid Electrolytes [frontiersin.org]
- 5. ceder.berkeley.edu [ceder.berkeley.edu]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Electrochemical Impedance Spectroscopy—A Tutorial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. par.nsf.gov [par.nsf.gov]
- 10. asdlib.org [asdlib.org]
- 11. ossila.com [ossila.com]
Unraveling the Complexity of Meglumine Antimonate: A Comparative Guide to NMR and Mass Spectrometry Characterization
For researchers, scientists, and drug development professionals, understanding the precise chemical nature of meglumine (B1676163) antimonate is paramount for ensuring its quality, efficacy, and safety as a crucial antileishmanial agent. This guide provides a comparative overview of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), in the structural elucidation of this complex drug. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methodologies.
Meglumine this compound is not a single molecular entity but rather a complex mixture of oligomeric species formed by the reaction of pentavalent antimony with N-methyl-d-glucamine (NMG). This inherent heterogeneity necessitates sophisticated analytical approaches to fully characterize its composition. NMR and MS have proven to be indispensable tools in this endeavor, each providing unique and complementary information.
Quantitative Data Presentation
The following tables summarize the key quantitative data obtained from the characterization of meglumine this compound and its precursor, N-methyl-d-glucamine, using ¹H NMR and Mass Spectrometry.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
The ¹H NMR spectrum of meglumine this compound is significantly more complex than that of its starting material, N-methyl-d-glucamine. This complexity arises from the various coordination environments of the NMG protons upon complexation with antimony. The spectrum of meglumine this compound exhibits all the resonances of free NMG, suggesting the presence of uncomplexed or loosely bound NMG, alongside a multitude of new, broader signals corresponding to the different oligomeric forms.[1]
| Assignment | N-methyl-d-glucamine (ppm) | Meglumine this compound (ppm) | Observations |
| CH₃ | ~2.66 | ~2.8 (complex coupling) | The singlet in NMG becomes a complex multiplet in meglumine this compound, indicating a change in the chemical environment of the methyl group upon coordination.[1][2] |
| H2, H2' | ~3.11 - 3.22 | Complex region with multiple resonances | |
| H3 | ~4.06 (multiplet) | Markedly more complex region (3.0 - 4.6) | This region shows significant deshielding and shielding effects, with numerous additional resonances appearing both upfield and downfield from the original NMG signals.[1] |
| H4, H5, H6, H7, H7' | ~3.59 - 3.79 | Markedly more complex region (3.0 - 4.6) | The increased complexity is consistent with multiple, unique microenvironments for the NMG protons within the various antimony complexes.[1][2] |
| New Resonances | - | ~1.2, ~1.3 | New signals appear in the upfield region of the meglumine this compound spectrum.[1] |
Table 2: Mass Spectrometry Data for Meglumine this compound Species
Mass spectrometry, particularly with soft ionization techniques like Fast Atom Bombardment (FAB-MS) and Electrospray Ionization (ESI-MS), has been instrumental in identifying the various oligomeric structures present in meglumine this compound. The data reveals a series of species with the general formula (NMG-Sb)n-NMG.[1][3]
| m/z | Proposed Structure | Mass Spectrometry Technique | Reference |
| 196 | Protonated N-methyl-d-glucamine [NMG+H]⁺ | FAB-MS, ESI-MS | [1][4] |
| 314 | [Sb(NMG)]⁺ | ESI-MS | [4] |
| 364 | 1:1 Sb(V)-meglumine complex | ESI-MS | [5][6] |
| 420 | [Sb(NMG)(thioglycerol)]⁺ (matrix adduct) | FAB-MS | [1] |
| 507 | [Sb(NMG)₂]⁺ | FAB-MS, ESI-MS | [1][3][4][7] |
| 625 | [(NMG-Sb)-NMG]⁺ with additional moiety | ESI-MS | [4] |
| 765 | 2:2 Sb(V)-meglumine complex | ESI-MS | [5][6] |
| 818 | [Sb₂(NMG)₃]⁺ | ESI-MS | [4] |
| 820 | [Sb₂(NMG)₃]⁺ | ES-MS | [1] |
| 1129 | [Sb₃(NMG)₄]⁺ | ESI-MS | [4] |
| 1131 | [Sb₃(NMG)₄]⁺ | ES-MS | [1] |
| 1444 | [Sb₄(NMG)₅]⁺ | ES-MS | [1] |
Comparison with Alternative Analytical Techniques
While NMR and MS are primary tools for structural elucidation, other techniques provide valuable complementary information for the comprehensive characterization of meglumine this compound.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H NMR | Detailed information on the chemical environment of protons, confirming the coordination of NMG to antimony and revealing the structural complexity. | Non-destructive, provides detailed structural information. | Spectra can be complex and difficult to fully assign for heterogeneous mixtures. |
| Mass Spectrometry (FAB-MS, ESI-MS) | Identification of oligomeric species and their molecular weights. | High sensitivity, provides direct evidence of different oligomers. | Ionization process can sometimes alter the sample composition (e.g., fragmentation or aggregation).[1] |
| Osmolality Measurements | Provides the average number of particles in solution, giving insight into the degree of oligomerization.[1][3] | Relatively simple and quick measurement. | Provides an average value, not information on individual species. |
| Elemental Analysis | Determines the molar ratio of antimony to N-methyl-d-glucamine.[1][3] | Provides fundamental compositional data. | Does not give structural information. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Highly sensitive and accurate quantification of total antimony content.[8][9] | Excellent for trace element analysis and quantification. | Does not provide information on the molecular structure. |
| Differential Pulse Polarography (DPP) | Can be used for the speciation of antimony, distinguishing between Sb(III) and Sb(V).[10] | Good for routine analysis of antimony species. | Requires specific sample preparation to break the complexes.[10] |
| Periodate Oxidation followed by MS | Helps to determine which hydroxyl groups of NMG are involved in coordination with antimony.[1] | Provides specific information on binding sites. | Requires chemical derivatization which can introduce artifacts. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results in the characterization of meglumine this compound.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 100 mmol of meglumine this compound or N-methyl-d-glucamine in deuterium (B1214612) oxide (D₂O). For pH control and to improve spectral resolution, a buffer such as 500 mM sodium phosphate (B84403) (pH 7) can be used.[1]
-
Internal Standard: Add a suitable internal standard, such as sodium trimethylsilylpropionate, for accurate chemical shift referencing.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer, for instance, a Bruker AM 500-MHz spectrometer or a Bruker DRX 400-Advance spectrometer.[1][11]
-
Data Acquisition: Acquire ¹H NMR spectra at a controlled temperature (e.g., 27°C). Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry (FAB-MS and ESI-MS)
-
Sample Preparation:
-
FAB-MS: Dissolve the meglumine this compound sample in a suitable matrix, such as thioglycerol.
-
ESI-MS: Prepare a dilute solution of meglumine this compound in a solvent system compatible with electrospray ionization, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile, often with a small amount of formic acid to promote protonation.
-
-
Instrumentation:
-
FAB-MS: Use a mass spectrometer equipped with a Fast Atom Bombardment source, such as a VG-ZAB instrument.[1]
-
ESI-MS: Employ a mass spectrometer with an Electrospray Ionization source.
-
-
Data Acquisition:
-
Acquire spectra in positive ion mode to detect protonated species.
-
Optimize instrumental parameters such as capillary voltage, cone voltage (for ESI-MS), and desolvation gas flow and temperature to achieve stable ionization and minimize fragmentation.
-
-
Data Analysis:
-
Analyze the resulting mass spectra to identify the m/z values of the various species present.
-
Examine the isotopic pattern of the signals to confirm the presence of antimony, which has a characteristic isotopic distribution (¹²¹Sb and ¹²³Sb).[7]
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the complex nature of meglumine this compound.
Caption: Experimental workflow for the characterization of meglumine this compound.
Caption: The complex composition of meglumine this compound.
References
- 1. Characterization of the Antimonial Antileishmanial Agent Meglumine this compound (Glucantime) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of the antimonial antileishmanial agent meglumine this compound (glucantime) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. New insights into the chemical structure and composition of the pentavalent antimonial drugs, meglumine this compound and sodium stibogluconate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. journals.asm.org [journals.asm.org]
- 8. Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine antimoniate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inductively coupled plasma mass spectrometry method for plasma and intracellular antimony quantification applied to pharmacokinetics of meglumine antimoniate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Speciation of antimony in injectable drugs used for leishmaniasis treatment (Glucantime®) by HPLC-ICP-MS and DPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral Delivery of Meglumine Antimoniate-β-Cyclodextrin Complex for Treatment of Leishmaniasis - PMC [pmc.ncbi.nlm.nih.gov]
Iron-Manganese Composites: A Comparative Analysis of Antimonite and Antimonate Removal from Aqueous Solutions
A comprehensive evaluation of iron-manganese composite materials demonstrates their high efficiency in the removal of both trivalent antimonite (Sb(III)) and pentavalent antimonate (Sb(V)) from water. This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols, and mechanistic insights to inform researchers and scientists in the field of environmental remediation.
Iron-manganese composites have emerged as a promising and cost-effective solution for the treatment of antimony-contaminated water. Their efficacy stems from the synergistic action of iron and manganese components. Typically, the manganese oxide component acts as an oxidizing agent, converting the more toxic and mobile antimonite (Sb(III)) to the less mobile this compound (Sb(V)). Subsequently, the iron (hydr)oxide component serves as an excellent adsorbent for the resulting Sb(V). This dual-functionality makes these composites particularly effective for comprehensive antimony remediation.
Performance Comparison: Antimonite vs. This compound Removal
The removal efficiency of iron-manganese composites for antimonite and this compound is influenced by several factors, including the composition of the composite, pH of the solution, initial antimony concentration, and adsorbent dosage.
| Parameter | Antimonite (Sb(III)) Removal | This compound (Sb(V)) Removal | Key Observations |
| Maximum Adsorption Capacity | High (e.g., up to 178.89 mg/g for certain composites)[1][2] | Generally lower than Sb(III) under optimal conditions for the composite. Iron-based adsorbents show high capacity for Sb(V) (e.g., 102.67 mg/g for mesoporous α-FeOOH)[3]. | The oxidation of Sb(III) to Sb(V) prior to adsorption on the iron component is a key mechanism for the high removal capacity of Sb(III) by Fe-Mn composites.[1][2] |
| Effect of pH | Removal efficiency tends to decrease with increasing pH.[1][4] Optimal removal is often observed in acidic to neutral conditions (pH 3-7). | Adsorption of Sb(V) on iron oxides is also pH-dependent, generally showing high adsorption in acidic to neutral pH ranges.[5] | The surface charge of the iron-manganese composite and the speciation of antimony in solution are highly dependent on pH, which in turn affects the adsorption process. |
| Removal Kinetics | The adsorption process often follows a pseudo-second-order kinetic model, suggesting that chemisorption is the rate-limiting step.[6][7] | Adsorption of Sb(V) on iron-based materials also tends to fit the pseudo-second-order model well, indicating a chemical adsorption process.[3] | Chemical interactions, such as the formation of inner-sphere complexes, are dominant in the removal of both antimony species by these composites. |
| Adsorption Isotherms | The Langmuir and Sips isotherm models often provide a good fit for experimental data, suggesting a monolayer adsorption process on a heterogeneous surface.[1][6] | The Freundlich and Langmuir models are commonly used to describe Sb(V) adsorption on iron-based materials, indicating both multilayer and monolayer adsorption can occur.[3] | The nature of the adsorption (monolayer vs. multilayer) can depend on the specific composite and experimental conditions. |
| Removal Efficiency | High removal efficiencies, often exceeding 90%, have been reported under optimized conditions.[8] For instance, some iron-manganese composites can achieve a removal rate of up to 98%.[8] | Iron hydroxides are known to be very effective for Sb(V) removal, with efficiencies reaching 86.7%–95.3%.[9] | The overall high efficiency for both species underscores the potential of iron-manganese composites for treating mixed antimony contamination. |
Experimental Protocols
A general experimental protocol for evaluating the removal of antimonite and this compound by iron-manganese composites is outlined below.
Synthesis of Iron-Manganese Composites
A common method for synthesizing iron-manganese composites involves the co-precipitation of iron and manganese salts. For example, a solution containing FeCl₂ and MnSO₄ can be added to a matrix like graphene oxide-chitosan (GOCS).[1][4] The mixture is then subjected to a high-temperature treatment to form the composite material. The molar ratio of iron to manganese is a critical parameter that influences the composite's performance and is often optimized.[4][7]
Batch Adsorption Experiments
Batch experiments are typically conducted to assess the adsorption performance.
-
Preparation of Antimony Solutions: Stock solutions of Sb(III) and Sb(V) are prepared by dissolving potassium antimony tartrate and potassium hexahydroxothis compound(V) in deionized water, respectively. Working solutions of desired concentrations are prepared by diluting the stock solutions.
-
Adsorption Test: A specific amount of the iron-manganese composite is added to a fixed volume of the antimony solution with a known initial concentration.
-
Parameter Investigation: The experiments are carried out under various conditions to study the effects of:
-
pH: The initial pH of the solution is adjusted using HCl and NaOH.
-
Contact Time: Samples are taken at different time intervals to determine the equilibrium time.
-
Initial Concentration: A range of initial antimony concentrations is used to determine the adsorption capacity.
-
Adsorbent Dose: The amount of the composite is varied to find the optimal dosage.
-
-
Analysis: After the desired contact time, the solid and liquid phases are separated by centrifugation or filtration. The concentration of antimony remaining in the supernatant is determined using analytical techniques such as inductively coupled plasma-mass spectrometry (ICP-MS) or atomic absorption spectrometry (AAS).
-
Data Evaluation: The removal efficiency (%) and adsorption capacity (mg/g) are calculated. The experimental data are then fitted to kinetic and isotherm models to understand the adsorption mechanism.
Visualizing the Process and Mechanisms
To better illustrate the experimental workflow and the proposed removal mechanism, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and evaluation of iron-manganese composites for antimony removal.
Caption: Proposed mechanism for antimonite and this compound removal by iron-manganese composites.
Concluding Remarks
Iron-manganese composites exhibit a robust capacity for removing both antimonite and this compound from water. The primary mechanism for Sb(III) removal involves a synergistic oxidation-adsorption process, where manganese oxides oxidize Sb(III) to Sb(V), which is then effectively adsorbed by the iron components.[1][2] The performance of these composites is highly dependent on environmental conditions, particularly pH. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and professionals working on the development of efficient and sustainable technologies for antimony remediation. Further research could focus on the long-term stability and reusability of these composites in real-world water treatment applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. The Sustainable Remediation of Antimony(III)-Contaminated Water Using Iron and Manganese-Modified Graphene Oxide–Chitosan Composites: A Comparative Study of Kinetic and Isotherm Models [ideas.repec.org]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of porous composite adsorbent from iron manganese mud and study on its dynamic adsorption to antimony in wastewater [xdhg.com.cn]
- 9. researchgate.net [researchgate.net]
Unveiling Antimony's Fate: A Comparative Guide to its Adsorption on Hematite Using ATR-FTIR Spectroscopy
For researchers, scientists, and professionals in drug development, understanding the surface interactions of elements like antimony with minerals is crucial for environmental remediation and assessing potential toxicological impacts. Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy stands out as a powerful in-situ technique to probe these molecular-level interactions. This guide provides a comparative analysis of key experimental findings on the adsorption of pentavalent antimony (Sb(V)) onto hematite (B75146) (α-Fe₂O₃), a common iron oxide, primarily drawing from a comprehensive study by Mierzwa et al. (2021), with comparative insights from the work of McComb et al. (2007) on amorphous iron oxide.
Executive Summary
The adsorption of Sb(V) on iron oxides is a pH-dependent process characterized by a transition from stronger inner-sphere complexation at acidic to neutral pH to weaker outer-sphere interactions at alkaline pH. This guide synthesizes quantitative data from pivotal studies, details the experimental protocols necessary to conduct such analyses, and provides visual representations of the experimental workflow and the chemical interactions at the mineral-water interface. The findings highlight the significant influence of the iron oxide's crystallinity and the solution's pH on the binding mechanisms of antimony.
Comparative Analysis of Quantitative Data
The adsorption behavior of Sb(V) on hematite and amorphous iron oxide, as determined by macroscopic and spectroscopic experiments, reveals both similarities and key differences. The following table summarizes the quantitative findings from the two primary studies.
| Parameter | Antimony (V) on Hematite (Mierzwa et al., 2021)[1] | Antimony (V) on Amorphous Iron Oxide (McComb et al., 2007)[2] |
| pH of Maximum Adsorption | pH 4–6 | ~pH 3 |
| Adsorption Behavior with Increasing pH | Sharp decrease in adsorption above pH 6, becoming negligible above pH 9. | Adsorption decreases as pH increases from 3 to 8. |
| Effect of Ionic Strength | Negligible effect on adsorption between pH 4 and 6. | Not explicitly quantified, but pH dependence suggests a role for surface charge. |
| Identified Surface Complexes | A combination of inner-sphere and outer-sphere complexes at lower pH values (pH 5-7). Predominantly outer-sphere complexes at pH 8. | Evidence for both inner-sphere (Sb-O-Fe bonds) and outer-sphere adsorption. |
| Key ATR-FTIR Bands (cm⁻¹) for Adsorbed Sb(V) | - ~1111 cm⁻¹ (at pH 5): Indicative of a strong inner-sphere surface complex. This band weakens and broadens with increasing pH. - ~1015 cm⁻¹ (shoulder at pH 5-7, broad peak at pH 8): Associated with the in-plane O-H deformation [δ(O-H)] mode, becoming more prominent as outer-sphere complexes dominate.[1][3] | - ~1100 cm⁻¹ (at pH 3): Identified as an indicator of strongly adsorbed Sb(V) species. - ~3200 cm⁻¹ and ~1100 cm⁻¹: Absorbance increases over time, corresponding to ν(O-H) and δ(O-H) of adsorbed hexahydroxyantimonate.[1] |
Detailed Experimental Protocols
Reproducibility and comparison of experimental results hinge on a thorough understanding of the methodologies employed. The following table outlines the key aspects of the experimental protocols from the featured studies.
| Experimental Step | Mierzwa et al. (2021) - Hematite[1] | McComb et al. (2007) - Amorphous Iron Oxide[2] |
| Iron Oxide Synthesis | Hematite (α-Fe₂O₃) was synthesized following the methods described in Sugimoto et al. (1993). | Amorphous iron oxide was prepared by hydrolyzing a 0.1 M FeCl₃ solution with NaOH, followed by washing and freeze-drying. |
| ATR-FTIR Setup | In-situ experiments were conducted using a 45° ZnSe horizontal ATR (HATR) flow cell attachment. | A horizontal ATR accessory with a ZnSe crystal was used. |
| Sample Preparation for ATR-FTIR | A hematite slurry was deposited onto the ZnSe crystal and dried to form a thin film. | An iron oxide particle film was deposited on the ATR crystal. |
| Solution Conditions | - Sb(V) Concentration: 5 µM for in-situ ATR-FTIR; 8.21 µM for batch experiments. - pH Range: 5–8 for in-situ ATR-FTIR; varied for batch experiments. - Ionic Strength: 0.001, 0.01, and 0.1 M KCl for batch experiments. | - Sb(V) Concentration: Not explicitly stated for all experiments, but solutions of KSb(OH)₆ were used. - pH Range: 3–8. |
| Data Collection | In-situ spectra were collected as a function of pH. | Spectra were recorded upon adsorption from aqueous solutions and during desorption. |
| Data Analysis | - Subtraction of the hematite background and bulk aqueous Sb(V) spectra. - Surface complexation modeling to predict adsorption envelopes. | - Comparison of spectra of adsorbed Sb(V) with aqueous Sb(OH)₆⁻. - Observation of changes in the iron oxide surface hydroxyl stretching absorptions. |
Visualizing the Process and Interactions
To better understand the experimental process and the proposed chemical interactions, the following diagrams have been generated using the Graphviz (DOT language).
Conclusion
The use of ATR-FTIR spectroscopy provides invaluable molecular-level insights into the adsorption mechanisms of antimony on iron oxides. The work of Mierzwa et al. (2021) on hematite demonstrates a clear pH-dependent shift from inner-sphere to outer-sphere complexation, with maximum adsorption occurring in the pH 4-6 range.[1] In comparison, the study by McComb et al. (2007) on amorphous iron oxide shows a similar trend of pH-dependent adsorption and the formation of both inner- and outer-sphere complexes, though maximum adsorption is observed at a more acidic pH of around 3.[2] This suggests that the crystallinity and surface properties of the iron oxide play a significant role in the adsorption process.
For researchers in environmental science and drug development, these findings underscore the importance of considering both the specific mineralogy and the solution chemistry when assessing the fate and transport of antimony and other potential contaminants. The detailed protocols and comparative data presented here serve as a valuable resource for designing future experiments and developing more accurate models of surface reactivity.
References
A Comparative Analysis of Photocatalytic Efficiency: Antimony Hydroxide versus Titanium Dioxide
In the pursuit of efficient and robust photocatalysts for environmental remediation and chemical synthesis, titanium dioxide (TiO₂) has long been the established benchmark due to its high photoactivity, stability, and low cost.[1][2] However, the scientific community is in constant search of novel materials with enhanced photocatalytic capabilities. Among the emerging candidates, antimony-based compounds have shown significant promise. This guide provides a detailed, objective comparison of the photocatalytic performance of a notable antimony-based photocatalyst, nanocrystalline calcium antimony oxide hydroxide (B78521) (CaSb₂O₅(OH)₂), with the widely used commercial TiO₂ (P25).[3]
This comparison synthesizes experimental data from peer-reviewed studies to offer researchers, scientists, and drug development professionals a clear, evidence-based overview of their relative efficiencies in degrading organic pollutants.
Quantitative Performance Comparison
The photocatalytic efficacy of CaSb₂O₅(OH)₂ and TiO₂ (P25) has been evaluated under similar experimental conditions, allowing for a direct comparison of their performance. The key differentiating physical properties and their impact on photocatalytic activity are summarized below.
| Parameter | Nanocrystalline CaSb₂O₅(OH)₂ | TiO₂ (P25) | Significance |
| Particle Size | ~8 nm[4] | Not specified in comparative study | Smaller particle size generally leads to a larger surface area, providing more active sites for photocatalysis.[3] |
| Specific Surface Area | 101.8 m²/g[4] | Not specified in comparative study | A larger surface area enhances the adsorption of pollutants and provides more reaction sites.[3] |
| Band Gap | 4.6 eV[4] | ~3.2 eV[5] | The wider band gap of CaSb₂O₅(OH)₂ suggests a stronger oxidative potential of the photogenerated holes.[3][6] |
| Benzene (B151609) Degradation | 29% steady-state conversion[4] | Lower than CaSb₂O₅(OH)₂ under identical conditions[4] | Demonstrates superior gas-phase photocatalytic activity of the antimony compound for this pollutant. |
| Aqueous Dye Degradation | Higher activity than P25 for Rhodamine B, Methyl Orange, and Methylene Blue[6] | Lower activity than CaSb₂O₅(OH)₂ under identical conditions[6][7] | Indicates superior performance in liquid-phase degradation of common organic dyes. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the experimental setups for synthesizing the antimony-based photocatalyst and for evaluating the photocatalytic degradation of pollutants in both gaseous and aqueous phases.
Synthesis of Nanocrystalline CaSb₂O₅(OH)₂
A facile microwave-hydrothermal method is employed for the synthesis of CaSb₂O₅(OH)₂ nanocrystals.[3][6]
-
Precursor Preparation : An aqueous solution of potassium pyroantimonate (B1233504) (K₂H₂Sb₂O₇) is prepared.[3]
-
Mixing : A solution of calcium chloride (CaCl₂) is slowly added to the potassium pyrothis compound solution under constant stirring.[3]
-
Microwave-Hydrothermal Treatment : The resulting mixture is placed in a microwave-hydrothermal reactor and treated at 180°C for 20 minutes.[3][6]
Gas-Phase Photocatalytic Degradation of Benzene
This protocol details the procedure for assessing the photocatalytic efficiency in the gas phase.[3][4]
-
Catalyst Preparation : A thin film of the photocatalyst (either CaSb₂O₅(OH)₂ or TiO₂ P25) is coated on the inner surface of a quartz tube reactor.[3]
-
Reactor Setup : A continuous flow reactor is utilized.[3]
-
Gas Stream : A controlled stream of air containing a specific concentration of benzene and water vapor is passed through the reactor.[3]
-
Illumination : The reactor is irradiated with a UV lamp, such as a high-pressure mercury lamp, to initiate the photocatalytic reaction.[3]
-
Analysis : The concentration of benzene and its primary degradation product, CO₂, in the outlet gas stream is continuously monitored using a gas chromatograph.[3]
-
Efficiency Calculation : The photocatalytic efficiency is determined by calculating the conversion ratio of benzene.[3]
Aqueous-Phase Photocatalytic Degradation of Organic Dyes
This protocol is for evaluating the photocatalytic degradation of organic dyes in an aqueous solution.[3][6]
-
Reaction Vessel : A batch reactor, typically a glass beaker, is used.[3]
-
Catalyst Suspension : A specific amount of the photocatalyst powder (e.g., 0.06 g) is suspended in a known volume (e.g., 150 mL) of an aqueous solution of the target dye (e.g., Rhodamine B, Methyl Orange, or Methylene Blue) with a known initial concentration.[3][6]
-
Adsorption-Desorption Equilibrium : The suspension is stirred in the dark for a period (e.g., 1 hour) to ensure that adsorption-desorption equilibrium is established between the dye and the photocatalyst surface.[3][6]
-
Illumination : The suspension is then irradiated with a UV lamp to commence the photocatalytic reaction.
-
Sampling and Analysis : Aliquots of the suspension are withdrawn at regular time intervals. The solid photocatalyst is removed by centrifugation or filtration. The concentration of the dye in the supernatant is measured using a UV-Vis spectrophotometer by monitoring the absorbance at the dye's maximum wavelength.[3]
-
Degradation Efficiency : The degradation efficiency is calculated based on the decrease in the dye concentration over time.[3]
Visualizing the Process
To further elucidate the experimental and mechanistic aspects, the following diagrams are provided.
Photocatalytic Mechanism
The fundamental mechanism of photocatalysis is similar for both TiO₂ and CaSb₂O₅(OH)₂ and involves the generation of electron-hole pairs upon irradiation with light of sufficient energy.[8][9]
-
Photoexcitation : When the semiconductor absorbs a photon with energy equal to or greater than its band gap, an electron (e⁻) is promoted from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the valence band.[9]
-
Generation of Reactive Oxygen Species (ROS) :
-
The photogenerated holes (h⁺) are powerful oxidizing agents and can directly oxidize adsorbed organic molecules.[4] They can also react with water or hydroxide ions to produce highly reactive hydroxyl radicals (•OH).[4]
-
The electrons (e⁻) in the conduction band can reduce adsorbed molecular oxygen (O₂) to form superoxide radical anions (•O₂⁻).[4]
-
-
Pollutant Degradation : The organic pollutants are degraded into simpler, less harmful substances like CO₂ and H₂O through reactions with these highly reactive species (h⁺, •OH, and •O₂⁻).[1]
Electron spin resonance (ESR) studies have confirmed the generation of both •OH and •O₂⁻ radicals on the surface of CaSb₂O₅(OH)₂ under UV irradiation, which are believed to be the primary active species responsible for the degradation of organic pollutants.[4] The stronger oxidative capability of CaSb₂O₅(OH)₂, attributed to its wider band gap, is a key factor in its enhanced photocatalytic activity compared to TiO₂ P25.[6][7]
Conclusion
While TiO₂ remains a versatile and effective photocatalyst, experimental evidence demonstrates that nanocrystalline calcium antimony oxide hydroxide (CaSb₂O₅(OH)₂) exhibits superior photocatalytic efficiency for the degradation of both gaseous benzene and various aqueous organic dyes under UV irradiation.[4][7] This enhanced activity is attributed to its smaller particle size, larger specific surface area, and a wider band gap that endows it with a stronger oxidative potential.[4][6] These findings highlight the potential of antimony-based compounds as a promising alternative to traditional TiO₂ photocatalysts, warranting further research and development for various environmental and industrial applications.
References
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. titantio2.com [titantio2.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. A Review of Titanium Dioxide (TiO2)-Based Photocatalyst for Oilfield-Produced Water Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Unraveling Antimony Adsorption: A Comparative Guide to Experimental and Theoretical Studies on Metallogels
A deep dive into the synergistic relationship between laboratory experiments and computational models in understanding the adsorption of toxic antimony species, antimonite (Sb(III)) and antimonate (Sb(V)), onto innovative metallogels. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of experimental findings and theoretical predictions, offering valuable insights for the development of advanced materials for environmental remediation and targeted drug delivery systems.
The contamination of water sources with antimony, a toxic metalloid, poses a significant threat to public health. Metallogels, three-dimensional networks of polymers coordinated with metal ions, have emerged as promising adsorbents for the removal of antimony from aqueous solutions. Understanding the intricate mechanisms of adsorption at the molecular level is crucial for optimizing the design and performance of these materials. This guide bridges the gap between empirical data and computational simulations, presenting a holistic view of antimonite and this compound adsorption on metallogels.
Quantitative Data Summary
The following table summarizes the key quantitative data from experimental studies on the adsorption of antimonite and this compound by a Cu(II)-specific metallogel (Cu-MG).
| Adsorbate | Adsorbent | Adsorption Capacity (mg/g) | Removal Efficiency | Key Findings |
| Antimonite (Sb(III)) | Cu(II)-specific metallogel (Cu-MG) | 102.4 | >90% in 30 min | Adsorption occurs as a single layer. In situ oxidation can increase capacity to 225.7 mg/g.[1] |
| This compound (Sb(V)) | Cu(II)-specific metallogel (Cu-MG) | 264.1 | >90% in 30 min | Adsorption occurs in a multi-layer fashion.[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols employed in the study of antimonite and this compound adsorption on metallogels.
Metallogel Synthesis
The synthesis of metallogels is a critical first step that dictates the material's properties and adsorption performance. While various methods exist for hydrogel and metallogel preparation, including electron beam irradiation and chemical cross-linking, a common approach involves the self-assembly of metal ions and organic ligands.[2][3]
A representative synthesis for a Cu(II)-specific metallogel involves the complexation of Cu(II) ions with a suitable polymer. The resulting three-dimensional network possesses a high density of potential adsorption sites for antimony species.
Batch Adsorption Experiments
Batch adsorption studies are fundamental for determining the equilibrium adsorption capacity of the metallogel. The general procedure is as follows:
-
A known mass of the dried metallogel is added to a series of solutions containing varying initial concentrations of either antimonite or this compound.
-
The pH of the solutions is adjusted to a predetermined value.
-
The mixtures are agitated for a specific contact time at a constant temperature to reach equilibrium.
-
The metallogel is then separated from the solution by centrifugation or filtration.
-
The residual concentration of antimony in the supernatant is measured using analytical techniques such as atomic absorption spectrophotometry (AAS) or inductively coupled plasma mass spectrometry (ICP-MS).
-
The adsorption capacity at equilibrium (Qe) is calculated using the following equation: Qe = (C0 - Ce) * V / m where C0 and Ce are the initial and equilibrium concentrations of antimony, V is the volume of the solution, and m is the mass of the metallogel.
Kinetic Assays
Kinetic studies provide insights into the rate of adsorption. The experimental setup is similar to the batch adsorption experiments, but samples are collected at different time intervals. The concentration of antimony is measured over time to determine the rate at which it is removed from the solution. These data are then fitted to various kinetic models, such as the pseudo-first-order and pseudo-second-order models, to elucidate the adsorption mechanism. For instance, kinetic assays have shown that over 90% of antimony removal by Cu-MG occurs within 30 minutes.[1]
Spectroscopic Analysis
To probe the mechanism of adsorption at the molecular level, various spectroscopic techniques are employed. X-ray Photoelectron Spectroscopy (XPS) is particularly valuable for identifying the chemical states of the elements on the surface of the metallogel before and after adsorption. XPS analysis has revealed that the adsorption of antimony on Cu-MG primarily involves coordination interactions between the vacant orbitals of the copper atom and the lone-pair electrons of the oxygen atoms in Sb(OH)3 or Sb(OH)6-.[1]
Theoretical Study: Density Functional Theory (DFT)
Computational modeling, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental findings. DFT calculations can provide insights into the adsorption energies, geometries, and electronic structures of the adsorbate-adsorbent complexes, which are often difficult to obtain through experiments alone.
In the context of antimony adsorption on metallogels, DFT calculations have been used to:
-
Determine Adsorption Energies: By calculating the energy change upon adsorption, DFT can predict the stability of the adsorbed species. These calculations have confirmed that this compound (Sb(V)) has a higher theoretical adsorption capacity on Cu-MG compared to antimonite (Sb(III)).[1]
-
Elucidate Adsorption Mechanisms: DFT simulations have supported experimental findings by showing that antimonite adsorbs as a single layer, while this compound forms a multi-layer on the metallogel surface.[1] This difference in adsorption behavior is crucial for understanding the higher adsorption capacity observed for this compound.
Visualizing the Process
Diagrams are indispensable for illustrating complex workflows and relationships. The following diagrams, generated using the DOT language, provide a visual representation of the experimental and theoretical approaches discussed.
Caption: Experimental workflow for studying antimony adsorption on metallogels.
Caption: Theoretical workflow using DFT to study antimony adsorption.
Conclusion: A Synergistic Approach
The combined use of experimental and theoretical methods provides a powerful and comprehensive understanding of antimonite and this compound adsorption on metallogels. Experimental studies offer tangible data on adsorption capacities and rates, while theoretical calculations provide invaluable insights into the underlying molecular mechanisms. The strong agreement between the experimental results and DFT predictions for the Cu(II)-specific metallogel system highlights the predictive power of computational chemistry in materials science.[1] This synergistic approach is not only crucial for optimizing existing adsorbent materials but also for guiding the rational design of new and more efficient metallogels for the removal of antimony and other heavy metal contaminants from our environment.
References
- 1. New insight on the adsorption capacity of metallogels for antimonite and this compound removal: From experimental to theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of hydrophobic mixed organogels with complementary hydrogen-bond donor–acceptor sites: removal of heavy metal ions Hg 2+ , Cd 2+ ... - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00300K [pubs.rsc.org]
Titanate Nanotubes vs. Nanoparticles for Antimony Removal: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating issue of antimony contamination in water sources necessitates the development of effective and efficient removal technologies. Among the promising materials, titanate-based nanostructures, specifically titanate nanotubes (TNTs) and titanate nanoparticles (TNPs), have garnered significant attention due to their high adsorption capacities and unique surface properties. This guide provides an objective comparison of the performance of titanate nanotubes and nanoparticles for the removal of antimony from aqueous solutions, supported by experimental data.
Performance Comparison: Titanate Nanotubes vs. Nanoparticles
Experimental evidence strongly indicates that titanate nanotubes exhibit significantly superior performance in removing both trivalent antimony (Sb(III)) and pentavalent antimony (Sb(V)) from water compared to their nanoparticle counterparts. The tubular structure and larger surface area of nanotubes are key factors contributing to their enhanced adsorption capabilities.
A key study directly comparing the two materials revealed that the maximum adsorption capacity of titanate nanotubes for Sb(III) was approximately 20 times greater than that of titanate nanoparticles. For Sb(V), the nanotubes showed a 7-fold increase in adsorption capacity.[1]
Quantitative Data Summary
| Adsorbent | Antimony Species | Maximum Adsorption Capacity (mg/g) | Reference |
| Titanate Nanotubes (TNTs) | Sb(III) | 250.0 | [1] |
| Titanate Nanotubes (TNTs) | Sb(V) | 56.3 | [1] |
| Titanate Nanoparticles (TNPs) | Sb(III) | 12.0 | [1] |
| Titanate Nanoparticles (TNPs) | Sb(V) | 8.6 | [1] |
Experimental Protocols
The synthesis of titanate nanomaterials and the subsequent antimony adsorption studies are crucial for evaluating their performance. The following sections detail the typical methodologies employed in this research.
Synthesis of Titanate Nanomaterials
Titanate nanotubes and nanoparticles are commonly synthesized via a hydrothermal method.[2]
1. Precursor Material: Commercially available titanium dioxide (TiO2) nanoparticles, typically anatase, serve as the starting material.
2. Hydrothermal Reaction:
-
The TiO2 nanoparticles are dispersed in a concentrated solution of sodium hydroxide (B78521) (NaOH).
-
This mixture is then transferred to a Teflon-lined stainless-steel autoclave.
-
The autoclave is heated to a specific temperature (e.g., 130-150 °C) for a designated period (e.g., 24-48 hours). The specific conditions can influence the final morphology of the nanomaterial.
-
During this process, the TiO2 nanoparticles undergo a transformation into titanate nanotubes or nanoparticles.
3. Washing and Neutralization:
-
After the hydrothermal reaction, the resulting product is thoroughly washed with deionized water and a dilute acid (e.g., hydrochloric acid or nitric acid) to remove excess sodium ions and neutralize the material.
-
The washing process is repeated until the pH of the washing solution becomes neutral.
4. Drying: The final product is dried in an oven at a specific temperature (e.g., 60-80 °C) to obtain the powdered titanate nanomaterial.
Batch Adsorption Experiments
Batch adsorption studies are conducted to determine the antimony removal efficiency and adsorption capacity of the synthesized titanate nanomaterials.
1. Preparation of Antimony Solutions: Stock solutions of Sb(III) and Sb(V) are prepared by dissolving potassium antimony tartrate and potassium hexahydroxoantimonate(V) in deionized water, respectively. Working solutions of desired concentrations are prepared by diluting the stock solutions.
2. Adsorption Test:
-
A known amount of the titanate nanomaterial (adsorbent) is added to a fixed volume of the antimony solution with a specific initial concentration.
-
The mixture is then agitated in a shaker at a constant temperature for a predetermined period to reach equilibrium.
-
The effect of various parameters such as pH, initial antimony concentration, adsorbent dose, and contact time is investigated by systematically varying these conditions.
3. Sample Analysis:
-
After agitation, the solid and liquid phases are separated by centrifugation or filtration.
-
The concentration of antimony remaining in the supernatant is determined using analytical techniques such as inductively coupled plasma mass spectrometry (ICP-MS) or atomic absorption spectroscopy (AAS).
4. Data Analysis: The amount of antimony adsorbed per unit mass of the adsorbent (adsorption capacity) is calculated using the following equation:
qe = ( C0 - Ce ) * V / m
where:
-
qe is the adsorption capacity at equilibrium (mg/g)
-
C0 is the initial antimony concentration (mg/L)
-
Ce is the equilibrium antimony concentration (mg/L)
-
V is the volume of the solution (L)
-
m is the mass of the adsorbent (g)
Visualizing the Process and Comparison
To better understand the experimental workflow and the structural differences between the two nanomaterials, the following diagrams are provided.
Mechanism of Antimony Removal
The primary mechanism for antimony removal by titanate nanomaterials is adsorption, which is influenced by electrostatic interactions and the formation of surface complexes.[1] The surfaces of both titanate nanotubes and nanoparticles are rich in hydroxyl groups (-OH), which play a crucial role in binding antimony species.[1] The larger surface area and unique layered crystalline structure of nanotubes provide more accessible active sites for antimony to bind, leading to their superior adsorption capacity. For Sb(III), the formation of inner-sphere complexes with the titanate surface is a dominant mechanism, while both inner-sphere and outer-sphere complexation can be involved in the adsorption of Sb(V).
References
A Comparative Guide to Antimonate and Titanate Photocatalysis for Pollutant Degradation
For researchers, scientists, and drug development professionals navigating the landscape of photocatalysis, the choice of a catalytic material is paramount to achieving efficient and sustainable chemical transformations. While titanate-based materials, particularly titanium dioxide (TiO₂), have long been the benchmark in the field, antimonate photocatalysts are emerging as promising alternatives. This guide provides a comprehensive comparative analysis of this compound and titanate photocatalysis, supported by experimental data, to aid in the selection of the most suitable material for specific applications.
This comparison delves into the key performance indicators of both catalyst types, including their fundamental electronic properties, photocatalytic degradation efficiencies for common organic pollutants, and detailed experimental protocols for their synthesis and evaluation.
At a Glance: Key Performance Metrics
To facilitate a direct comparison, the following table summarizes the essential quantitative data for representative this compound and titanate photocatalysts. It is important to note that performance can vary significantly based on the specific composition, morphology, and experimental conditions.
| Parameter | This compound Photocatalysts | Titanate Photocatalysts | Key Findings |
| Typical Band Gap (eV) | 2.05 - 4.2[1][2] | 2.96 - 3.25[3][4] | Antimonates can exhibit a wider range of band gaps, with some doped varieties showing narrower gaps suitable for visible light absorption.[1] Titanates generally possess wider band gaps, making them highly effective under UV irradiation.[4] |
| Degradation Efficiency (Methylene Blue) | High degradation reported, often enhanced by doping. For instance, Ag-doped NaSbO₃ shows significant visible-light activity.[5] | Widely reported with high efficiencies under UV light. Doping and heterojunction formation can enhance visible-light activity.[6] | Both material classes are effective for methylene (B1212753) blue degradation. The choice may depend on the desired light source (UV vs. visible). |
| Degradation Efficiency (Rhodamine B) | Effective degradation demonstrated. | High degradation efficiencies reported, often exceeding 90% under optimized conditions.[7][8][9] | Titanates are extensively documented for high Rhodamine B degradation efficiency.[7][8][9] |
| Quantum Yield (%) | Data is less commonly reported. | Can reach high values, for example, N/Ag/TiO₂ has shown quantum yields up to 35% under visible light for methanol (B129727) conversion.[10] | More extensive research and reporting on quantum yields are available for titanate-based photocatalysts. |
| Surface Area (m²/g) | Can be synthesized with varying surface areas. | Titanate nanotubes can exhibit very high surface areas, exceeding 300 m²/g.[11] | The nanostructuring of titanates, such as forming nanotubes, can lead to exceptionally high surface areas, providing more active sites.[11] |
Delving into the Mechanisms: A Visual Guide
The fundamental process of photocatalysis in both antimonates and titanates involves the generation of electron-hole pairs upon light absorption, which then initiate redox reactions to degrade pollutants. The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility and standardization are critical in photocatalysis research. The following sections provide detailed methodologies for the synthesis of representative this compound and titanate photocatalysts and a general protocol for assessing their photocatalytic performance.
Synthesis of this compound Photocatalysts (Solvothermal Method for Antimony Oxychloride)
Antimony oxychloride (Sb₄O₅Cl₂) nanostructures can be synthesized via a solvothermal method.[12]
Materials:
-
Antimony(III) chloride (SbCl₃)
-
2,6-Pyridinedicarboxylic acid
-
Deionized water
Procedure:
-
Dissolve 0.001 mol of 2,6-pyridinedicarboxylic acid and 0.001 mol of SbCl₃ in a mixture of 25 mL of deionized water and 5 mL of ethanol.[12]
-
Stir the solution for 30 minutes to ensure homogeneity.[12]
-
Transfer the resulting solution into a 50 mL Teflon-lined stainless steel autoclave.[12]
-
Seal the autoclave and heat it at 180°C for 24 hours.[12]
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the precipitate by centrifugation or filtration.
-
Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.[12]
-
Dry the final product in a vacuum oven at 70°C for 12 hours.[12]
Synthesis of Titanate Photocatalysts (Hydrothermal Method for Titanate Nanotubes)
Titanate nanotubes are commonly synthesized via an alkaline hydrothermal treatment of TiO₂.[11][13]
Materials:
-
Titanium dioxide (TiO₂, e.g., P25) nanoparticles
-
Sodium hydroxide (B78521) (NaOH)
-
Deionized water
-
Hydrochloric acid (HCl) (for washing)
Procedure:
-
Disperse a specific amount of TiO₂ nanoparticles in a concentrated NaOH solution (e.g., 10 M) in a Teflon-lined autoclave.[11][14] The ratio of TiO₂ to NaOH solution can be varied to control the morphology of the nanotubes.[11]
-
Seal the autoclave and heat it to a temperature between 130-160°C for 24-48 hours.[13][14]
-
After the hydrothermal reaction, let the autoclave cool to room temperature.
-
Collect the white precipitate and wash it thoroughly with deionized water until the pH of the filtrate is neutral.
-
Further wash the product with a dilute HCl solution (e.g., 0.1 M) to facilitate the exchange of Na⁺ ions with H⁺ ions, followed by washing with deionized water to remove excess acid.[14]
-
Dry the resulting titanate nanotubes in an oven at a temperature of around 80-100°C.
Evaluation of Photocatalytic Activity
A standardized method is crucial for comparing the photocatalytic efficiency of different materials. The degradation of an organic dye, such as methylene blue or rhodamine B, in an aqueous solution is a common model reaction.[15][16][17]
Equipment and Materials:
-
Photoreactor equipped with a light source (e.g., UV lamp or a solar simulator)
-
Magnetic stirrer
-
Centrifuge or filtration system
-
UV-Vis spectrophotometer
-
Photocatalyst (this compound or titanate)
-
Organic pollutant solution of known concentration (e.g., methylene blue, rhodamine B)
Procedure:
-
Prepare a stock solution of the organic pollutant in deionized water.
-
Disperse a specific amount of the photocatalyst powder in a known volume of the pollutant solution in the photoreactor. A typical catalyst loading is in the range of 0.5-1.5 g/L.[16]
-
Stir the suspension in the dark for a period (e.g., 30-60 minutes) to establish adsorption-desorption equilibrium between the catalyst surface and the pollutant molecules.[18]
-
Turn on the light source to initiate the photocatalytic reaction. Maintain constant stirring throughout the experiment.
-
At regular time intervals, withdraw a small aliquot of the suspension.
-
Immediately centrifuge or filter the aliquot to remove the photocatalyst particles.
-
Measure the absorbance of the clear supernatant at the maximum absorption wavelength of the pollutant using a UV-Vis spectrophotometer.[17]
-
The degradation efficiency (%) can be calculated using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] × 100 where C₀ is the initial concentration of the pollutant (after the dark adsorption step) and Cₜ is the concentration at time t. The concentration is directly proportional to the absorbance according to the Beer-Lambert law.
Concluding Remarks
Both this compound and titanate photocatalysts demonstrate significant potential for the degradation of organic pollutants. Titanates, particularly TiO₂, are well-established, highly efficient under UV irradiation, and their nanostructured forms offer large surface areas. Antimonates, on the other hand, present a versatile alternative with tunable band gaps that can be engineered for enhanced visible light activity, a crucial factor for solar-driven applications.
The choice between these two classes of materials will ultimately depend on the specific requirements of the application, including the target pollutant, the desired light source, and cost considerations. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for researchers to make informed decisions and to further explore the exciting possibilities of both this compound and titanate photocatalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Advanced Photocatalytic Degradation of Organic Pollutants Using Green Tea-Based ZnO Nanomaterials Under Simulated Solar Irradiation in Agri-Food Wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Photocatalytic Degradation of Methylene Blue by Plasmonic Metal-TiO₂ Nanocatalysts Under Visible Light Irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocatalytic degradation of Rhodamine B dye using low‐cost pyrofabricated titanium dioxide quantum dots‐kaolinite nanocomposite | Scilit [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of Titanate Nanotubes Via A Hydrothermal Method and Their Photocatalytic Activities -Clean Technology | Korea Science [koreascience.kr]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. naturalspublishing.com [naturalspublishing.com]
- 17. youtube.com [youtube.com]
- 18. mdpi.com [mdpi.com]
Unraveling the Behavior of Antimonate in Soil: A Comparative Guide to its Molecular Properties Versus Other Oxyanions
A comprehensive analysis of the molecular characteristics and soil interactions of antimonate in comparison to other common oxyanions, providing researchers, scientists, and drug development professionals with essential data and experimental insights.
The presence and mobility of oxyanions in soil are of critical importance in environmental science and have implications for agriculture and human health. This compound [Sb(OH)₆⁻], the predominant form of antimony in aerobic soils, exhibits unique molecular properties that dictate its fate and transport in the terrestrial environment. This guide provides a detailed comparison of this compound with other common soil oxyanions—phosphate (B84403) (PO₄³⁻), arsenate (AsO₄³⁻), sulfate (B86663) (SO₄²⁻), and nitrate (B79036) (NO₃⁻)—supported by quantitative data and standardized experimental protocols.
Molecular Properties: A Comparative Overview
The behavior of oxyanions in soil is fundamentally governed by their intrinsic molecular properties. Differences in size, charge, and geometry influence their interaction with soil particles, mobility, and bioavailability. The following table summarizes the key molecular properties of this compound and other selected oxyanions.
| Oxyanion | Molecular Formula | Molecular Weight ( g/mol ) | Charge | Ionic Radius (pm) | Geometry |
| This compound | Sb(OH)₆⁻ | 226.79 | -1 | 62 | Octahedral |
| Phosphate | H₂PO₄⁻/HPO₄²⁻ | 94.97 | -1/-2 | 38 | Tetrahedral |
| Arsenate | H₂AsO₄⁻/HAsO₄²⁻ | 139.91 | -1/-2 | 47 | Tetrahedral |
| Sulfate | SO₄²⁻ | 96.06 | -2 | 37 | Tetrahedral |
| Nitrate | NO₃⁻ | 62.01 | -1 | 179 | Trigonal Planar |
Note: The predominant phosphate and arsenate species at typical soil pH (6-8) are presented. Ionic radii are approximate and can vary with coordination number and measurement technique.
The octahedral structure of this compound, in contrast to the tetrahedral geometry of phosphate and arsenate, sets it apart in terms of its interaction with soil mineral surfaces.[1] This structural difference, along with its larger size and lower charge density, influences its competitive adsorption behavior.[1]
Adsorption and Mobility in Soil
The retention and movement of oxyanions in soil are largely controlled by adsorption-desorption reactions with soil components, particularly iron and aluminum oxides and clay minerals.
Competitive Adsorption: this compound, phosphate, and arsenate often compete for the same adsorption sites on soil minerals.[2][3] Studies have shown that phosphate can effectively displace adsorbed this compound, potentially increasing its mobility and bioavailability in agricultural soils where phosphate fertilizers are applied.[2][3] This competitive effect is more pronounced in acidic soils compared to alkaline soils.[2][3] The affinity for adsorption generally follows the order: arsenate > phosphate > this compound.
Influence of Soil Properties: Soil pH is a master variable controlling the surface charge of minerals and the speciation of oxyanions, thereby affecting their adsorption. The adsorption of this compound, phosphate, and arsenate generally decreases with increasing pH.[2] Organic matter can also play a complex role, sometimes forming complexes with oxyanions and influencing their mobility.
Bioavailability and Ecotoxicity
The bioavailable fraction of an element is the portion that is available for uptake by organisms. The mobility of this compound in soil, particularly in the pH range of 5.0–8.5, is generally greater than that of its reduced form, antimonite [Sb(OH)₃], due to its negative charge.[4] However, its bioavailability can be limited by strong adsorption to soil minerals. Techniques like Diffusive Gradients in Thin Films (DGT) are used to assess the labile and potentially bioavailable fraction of this compound in soils.[1][4][5][6][7]
Experimental Protocols
To ensure reproducibility and comparability of research findings, standardized experimental protocols are essential. Below are detailed methodologies for key experiments used to characterize the behavior of oxyanions in soil.
Sequential Extraction for Antimony Speciation
This method is used to partition antimony into different operational fractions, providing insights into its mobility and potential bioavailability. A commonly used procedure is a modified three-step BCR (Community Bureau of Reference) sequential extraction.
Procedure:
-
Step 1: Exchangeable and Carbonate-Bound Fraction
-
Weigh 1 g of air-dried soil into a 50 mL centrifuge tube.
-
Add 40 mL of 0.11 M acetic acid.
-
Shake for 16 hours at room temperature.
-
Centrifuge at 3000 rpm for 20 minutes and decant the supernatant for analysis.
-
Wash the residue with 20 mL of deionized water, shake for 15 minutes, centrifuge, and discard the supernatant.
-
-
Step 2: Reducible Fraction (Bound to Fe/Mn Oxides)
-
To the residue from Step 1, add 40 mL of 0.5 M hydroxylamine (B1172632) hydrochloride (adjusted to pH 1.5 with nitric acid).
-
Shake for 16 hours at room temperature.
-
Centrifuge and decant the supernatant for analysis.
-
Wash the residue as in Step 1.
-
-
Step 3: Oxidizable Fraction (Bound to Organic Matter and Sulfides)
-
To the residue from Step 2, add 10 mL of 8.8 M hydrogen peroxide (adjust pH to 2-3 with nitric acid) and digest at 85°C for 1 hour with occasional shaking.
-
Continue the digestion until the volume is reduced to about 3 mL.
-
Add another 10 mL of 8.8 M hydrogen peroxide and continue the digestion at 85°C for 1 hour.
-
After cooling, add 50 mL of 1 M ammonium (B1175870) acetate (B1210297) (adjusted to pH 2 with nitric acid).
-
Shake for 16 hours at room temperature.
-
Centrifuge and decant the supernatant for analysis.
-
-
Residual Fraction: The residue remaining after the three extraction steps contains the most strongly bound antimony. This fraction is typically digested using strong acids (e.g., aqua regia) in a microwave digestion system.[8][9]
Batch Adsorption-Desorption Experiments
These experiments are conducted to quantify the adsorption and desorption characteristics of oxyanions on soil.
Adsorption Procedure:
-
Weigh a known amount of soil (e.g., 2 g) into a series of centrifuge tubes.
-
Prepare a range of oxyanion solutions of known concentrations (e.g., 0 to 100 mg/L) in a background electrolyte solution (e.g., 0.01 M NaNO₃) to maintain constant ionic strength.
-
Add a fixed volume of each oxyanion solution (e.g., 20 mL) to the soil samples.
-
Include control samples without soil to account for any potential precipitation or adsorption to the container walls.
-
Shake the tubes for a predetermined equilibrium time (e.g., 24 hours) at a constant temperature.
-
Centrifuge the samples to separate the solid and liquid phases.
-
Filter the supernatant and analyze the oxyanion concentration in the solution.
-
The amount of oxyanion adsorbed is calculated as the difference between the initial and equilibrium concentrations in the solution.
Desorption Procedure:
-
After the adsorption step, decant the supernatant.
-
Add a known volume of the background electrolyte solution (without the oxyanion) to the centrifuge tubes containing the soil with the adsorbed oxyanion.
-
Shake for the same equilibrium time as the adsorption step.
-
Centrifuge, filter, and analyze the concentration of the desorbed oxyanion in the solution.
Diffusive Gradients in Thin Films (DGT) for Bioavailability Assessment
DGT is a passive sampling technique that measures the flux of labile species from the soil to the DGT device, providing an indication of bioavailability.[1][4][5][6][7]
Deployment Procedure in Soil:
-
Soil Preparation: Collect soil samples, air-dry, and sieve them. Adjust the soil moisture to a predetermined level (e.g., 80% of water holding capacity) and allow it to equilibrate for 24 hours.[4]
-
DGT Device Assembly: Assemble the DGT device, which typically consists of a filter membrane, a diffusive gel, and a binding gel specific to the target oxyanion (e.g., a ferrihydrite-based binding gel for this compound, phosphate, and arsenate).[1]
-
Deployment: Gently press the DGT device onto the surface of the prepared soil, ensuring good contact between the filter membrane and the soil.[4][5]
-
Incubation: Incubate the soil with the DGT device for a specific period (e.g., 24 hours) at a constant temperature.[4]
-
Retrieval and Elution: After deployment, retrieve the DGT device and carefully disassemble it. Place the binding gel in a known volume of an appropriate eluent (e.g., 1 M H₂SO₄) to extract the accumulated oxyanion.
-
Analysis: Analyze the concentration of the oxyanion in the eluent. The mass of the accumulated oxyanion is then used to calculate the time-averaged concentration at the DGT surface using Fick's first law of diffusion.
Visualization of Competitive Adsorption
The following diagram illustrates the competitive adsorption of this compound and phosphate on a soil mineral surface, a key process influencing their fate in the environment.
Caption: Competitive adsorption of this compound and phosphate on soil mineral surfaces.
References
- 1. Practicalities of Working with DGT (Chapter 10) - Diffusive Gradients in Thin-Films for Environmental Measurements [cambridge.org]
- 2. Nitrate | NO3- | CID 943 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. dgtresearch.com [dgtresearch.com]
- 5. youtube.com [youtube.com]
- 6. Nitrite | Overview, Formula & Structure - Lesson | Study.com [study.com]
- 7. digital.csic.es [digital.csic.es]
- 8. researchgate.net [researchgate.net]
- 9. digital.detritusjournal.com [digital.detritusjournal.com]
A Comparative Guide to the Gas Sensing Response of Manganese Antimonate and Other Metal Oxides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the gas sensing performance of manganese antimonate (MnSb₂O₆) against other commonly used metal oxide semiconductors. The information presented is collated from peer-reviewed experimental data to assist researchers in selecting appropriate materials for gas sensor development.
Performance Comparison of Metal Oxide Gas Sensors
The following table summarizes the key performance metrics of manganese this compound in comparison to other metal oxides for the detection of carbon monoxide (CO) and propane (B168953) (C₃H₈). It is important to note that sensing performance can be significantly influenced by factors such as morphology, particle size, and the specific experimental setup used.
| Sensing Material | Target Gas | Concentration (ppm) | Operating Temperature (°C) | Sensitivity / Response | Response Time | Recovery Time | Reference |
| MnSb₂O₆ | CO | 300 | 300 | ~8.98 | Not Reported | Not Reported | [1] |
| C₃H₈ | 500 | 300 | ~0.439 | Not Reported | Not Reported | [1] | |
| SnO₂ | CO | 50 | 360 | Not Reported | ~8 s | ~15 s | [2] |
| C₃H₈ | 500 | 300 | ~0.6 - ~0.7 | Not Reported | Not Reported | [3][4] | |
| ZnO | C₃H₈ | 300 | 300 | ~2.25 - ~5.8 | Not Reported | Not Reported | [3][4] |
| TiO₂ | CO | 100 | Room Temp. | 39% | ~10 s | ~30 s | |
| NiSb₂O₆ | CO | Not Reported | Not Reported | Good Response | Not Reported | Not Reported | [5][6] |
| C₃H₈ | Not Reported | Not Reported | Good Response | Not Reported | Not Reported | [5][6] | |
| MgSb₂O₆ | CO | 300 | 300 | ~245.75 | Not Reported | Not Reported | [3][4][7] |
| C₃H₈ | 500 | 250 | ~61.66 | Not Reported | Not Reported | [3][4][7] |
Note: Sensitivity and response are defined differently in various studies. For n-type semiconductors, it is often expressed as the ratio of resistance in air (Ra) to resistance in the target gas (Rg) or (Ra-Rg)/Rg. For p-type, the inverse is used. The values presented here are as reported in the respective literature. Direct comparison should be made with caution due to varying experimental conditions.
Experimental Protocols
The following section details a generalized methodology for the synthesis of manganese this compound nanoparticles and the subsequent gas sensing measurements, based on protocols described in the literature.[1][8]
Synthesis of Manganese this compound (MnSb₂O₆) Nanoparticles
A microwave-assisted colloidal method is a common and effective technique for synthesizing MnSb₂O₆ nanoparticles.[1]
Materials:
-
Manganese nitrate (B79036) (Mn(NO₃)₂)
-
Antimony chloride (SbCl₃)
-
Ethyl alcohol (solvent)
Procedure:
-
Prepare separate solutions of manganese nitrate and antimony chloride in ethyl alcohol.
-
Mix the two solutions together under constant stirring.
-
Add ethylenediamine to the mixture.
-
Place the resulting solution in a microwave reactor and heat.
-
After the reaction, wash the precipitate with ethyl alcohol and water.
-
Dry the precipitate to obtain a precursor powder.
-
Calcine the precursor powder in a furnace at a specific temperature (e.g., 800 °C) to obtain the final MnSb₂O₆ nanoparticles.[1]
Gas Sensing Measurement Protocol
This protocol outlines the steps for testing the gas sensing performance of metal oxide materials using a static test chamber.
Equipment:
-
Gas test chamber
-
Mass flow controllers to regulate gas concentrations
-
Heater for controlling the operating temperature of the sensor
-
Digital multimeter or a source measure unit to record resistance changes
-
Data acquisition system connected to a computer
-
Target gas cylinders and a source of synthetic air (as the reference gas)
Procedure:
-
Sensor Preparation: The synthesized metal oxide powder is typically pressed into a pellet or deposited as a thick/thin film onto a substrate with electrodes.
-
Chamber Setup: Place the sensor inside the gas test chamber.
-
Stabilization: Heat the sensor to the desired operating temperature and allow the baseline resistance to stabilize in a constant flow of synthetic air.
-
Gas Exposure: Introduce a specific concentration of the target gas into the chamber using the mass flow controllers.
-
Data Recording: Continuously record the change in the sensor's electrical resistance as it interacts with the target gas until a steady state is reached.
-
Purging: Stop the flow of the target gas and purge the chamber with synthetic air until the sensor's resistance returns to its original baseline.
-
Repeat: Repeat steps 4-6 for different gas concentrations and operating temperatures to fully characterize the sensor's performance.
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of a typical gas sensing experiment.
References
- 1. Sensitivity Tests of Pellets Made from Manganese this compound Nanoparticles in Carbon Monoxide and Propane Atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Sensing Response of Magnesium Antimoniate Oxide (MgSb2O6) in the Presence of Propane Atmospheres at Different Operating Voltages - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Antimonate: A Guide for Laboratory Professionals
IMMEDIATE SAFETY AND LOGISTICAL INFORMATION
This document provides essential guidance for researchers, scientists, and drug development professionals on the proper disposal procedures for antimonate and other antimony-containing compounds. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. Antimony compounds are recognized as hazardous waste and toxic to aquatic life with long-lasting effects; therefore, their disposal requires careful management.[1][2][3][4][5][6]
Immediate Actions and Spill Response
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and prevent environmental contamination.
-
Restrict Access: Secure the area to prevent unauthorized entry.
-
Personal Protective Equipment (PPE): Before cleanup, all personnel must wear appropriate PPE, including safety goggles, gloves (nitrile, neoprene, or natural rubber are recommended), and a respirator.[7] For larger spills, coveralls are also recommended.[7]
-
Cleanup Procedure:
-
Avoid generating dust. Moisten solid materials or use a HEPA-filter vacuum for cleanup.[7] Do not dry sweep.
-
For liquid spills, absorb the material with an inert, non-combustible absorbent.
-
Collect all contaminated materials into a suitable, labeled container for hazardous waste disposal.
-
Wash the spill area thoroughly with soap and water.
-
Do not allow spilled material to enter drains or waterways.[8]
-
Waste Identification and Segregation
Properly identifying and segregating this compound waste is the first step in the disposal process.
-
Hazardous Waste Classification: this compound and its compounds are classified as hazardous waste. In the European Union, they are designated as "heavy metal" hazardous waste.[9] In the United States, they are listed as priority pollutants by the EPA.
-
Waste Streams:
-
Solid Waste: Includes contaminated labware (e.g., pipette tips, tubes), PPE, and unused this compound compounds.
-
Aqueous Waste: Includes solutions containing dissolved this compound.
-
-
Segregation: Keep this compound waste separate from other chemical waste streams to avoid potentially dangerous reactions. Antimony can react violently with strong acids and halogens.[7]
Storage and Labeling
Proper storage and clear labeling are crucial for safe handling and disposal.
-
Containers: Use robust, leak-proof containers that are compatible with antimony compounds. Keep containers tightly closed when not in use.
-
Storage Location: Store waste containers in a cool, dry, well-ventilated area away from incompatible materials such as strong acids, oxidizing agents, and reducing agents.
-
Labeling: All waste containers must be clearly labeled with:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound Waste" or "Antimony Compound Waste"
-
The primary hazards (e.g., "Toxic," "Environmental Hazard")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
-
Disposal Procedures
The primary and most recommended method for this compound waste disposal is through a certified hazardous waste management service.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of this compound waste. They will have established procedures and licensed contractors to handle the transportation and final disposal in compliance with all regulations.
-
Sink Disposal (Highly Restricted): In very limited circumstances, extremely small quantities of antimony compounds may be permissible for sink disposal, but this is highly dependent on local regulations and institutional policies. It is crucial to consult your EHS office and local wastewater authority before considering this option. Some jurisdictions have established maximum concentration limits for antimony in wastewater. For example, some guidelines specify a maximum concentration of 10.0 mg/L for antimony for laboratory sink disposal.[10]
Quantitative Data on Antimony Disposal Limits
The following table summarizes various regulatory and guideline limits for antimony. It is important to note that these limits can vary significantly by location and context (e.g., industrial effluent vs. laboratory wastewater). Always consult your local regulations for specific compliance requirements.
| Regulation/Guideline | Antimony (Total) Concentration Limit | Notes |
| Laboratory Sink Disposal Guideline (Example) | 10.0 mg/L | This is an example from one institution and may not be applicable elsewhere.[10] |
| US EPA Effluent Limitations (Primary Antimony Subcategory) | Varies (e.g., 20.000 mg/kg monthly average for sodium this compound product) | These are industrial discharge limits and not directly applicable to a research lab setting but provide context.[11] |
| UK Drinking Water Standard | 5 µg/L | Illustrates the low concentration considered safe for drinking water. |
| Arizona Aquifer Water Quality Standards | 0.0006 mg/L | An example of a stringent environmental quality standard.[12] |
Experimental Protocol: Precipitation of Antimony from Aqueous Waste
While professional disposal is the standard, understanding treatment methodologies can be valuable. Chemical precipitation is a common method for removing heavy metals from wastewater. The following is a representative protocol for the precipitation of antimony from an acidic solution. This procedure should only be carried out by trained personnel in a controlled laboratory setting with appropriate safety measures in place.
Objective: To precipitate dissolved antimony from an aqueous waste stream to facilitate its separation as a solid.
Materials:
-
This compound-containing aqueous waste
-
Deionized water
-
pH meter
-
Stir plate and stir bar
-
Beaker
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Drying oven
Procedure:
-
Characterize the Waste: Determine the approximate concentration of antimony and the pH of the waste solution.
-
Dilution (if necessary): If the concentration of antimony is very high, dilute the solution with water.
-
pH Adjustment: Research indicates that the addition of water to an acidic solution containing antimony chloride can lead to the precipitation of antimony oxychloride (Sb₄Cl₂O₅).[3] This is effectively achieved by raising the pH of the solution.
-
Precipitation:
-
Place the waste solution in a beaker on a stir plate.
-
Slowly add deionized water to the solution while continuously monitoring the pH.
-
As the pH increases, a precipitate will begin to form. Continue adding water until precipitation appears complete.
-
-
Separation:
-
Allow the precipitate to settle.
-
Separate the solid precipitate from the liquid by filtration.
-
-
Drying and Disposal:
-
Carefully transfer the solid precipitate to a suitable container and dry it in an oven at a low temperature (e.g., 40°C).[3]
-
The dried precipitate is considered hazardous waste and must be disposed of through your institution's EHS office.
-
Test the remaining filtrate for residual antimony to ensure it meets the criteria for further treatment or disposal.
-
This compound Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. Mercury and antimony in wastewater: fate and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epa.gov [epa.gov]
- 3. Solvometallurgical recovery of antimony from waste polyvinyl chloride plastic and co-extraction of organic additives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Solvometallurgical recovery of antimony from waste polyvinyl chloride plastic and co-extraction of organic additives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. nj.gov [nj.gov]
- 8. fishersci.com [fishersci.com]
- 9. antimony.com [antimony.com]
- 10. Laboratory Sink Disposal | OARS [oars.northeastern.edu]
- 11. Federal Register :: Request Access [unblock.federalregister.gov]
- 12. static.azdeq.gov [static.azdeq.gov]
Essential Safety and Logistics for Handling Antimonate
For researchers, scientists, and drug development professionals, the proper handling of antimonate compounds is critical to ensure personal safety and environmental protection. Antimonates, which are compounds containing antimony in the +5 oxidation state, are classified as hazardous materials and require strict adherence to safety protocols.[1][2] This guide provides essential procedural information for the safe handling and disposal of this compound.
Hazard Identification and Exposure Limits
This compound compounds are typically white, granular powders.[3][4] While not combustible in bulk form, the dust can be a moderate explosion hazard when exposed to flame.[5] The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[5] Prolonged inhalation of dust may lead to lung disease, and the substance is toxic if ingested.[3][6]
It is crucial to maintain airborne concentrations below established occupational exposure limits.
Occupational Exposure Limits for Antimony Compounds
| Regulatory Body | Exposure Limit (Time-Weighted Average, TWA) |
| OSHA (PEL) | 0.5 mg/m³ |
| NIOSH (REL) | 0.5 mg/m³ (10-hr) |
| ACGIH (TLV) | 0.5 mg/m³ (8-hr) |
Data sourced from NIOSH and OSHA guidelines.[5][7]
Personal Protective Equipment (PPE)
A comprehensive PPE plan is mandatory when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the procedures to be performed.
| PPE Category | Specifications and Recommendations |
| Respiratory Protection | A NIOSH-approved respirator is required if exposure limits are exceeded or if dust is generated. For concentrations up to 5 mg/m³, an N95, R95, or P95 particulate respirator is recommended.[5] For higher concentrations, a powered, air-purifying respirator (PAPR) with a high-efficiency particulate filter or a full-facepiece respirator with N100, R100, or P100 filters should be used.[5] |
| Eye and Face Protection | Chemical safety goggles or glasses are necessary to prevent eye contact with dust.[8] In situations with a high risk of dust generation, close-fitting safety goggles may be required.[8] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., latex gloves) should be worn at all times to prevent skin contact.[6][9] |
| Body Protection | Wear protective clothing, such as coveralls or a lab coat, to minimize skin contact.[6] For spill response, anti-poison infiltration overalls are recommended.[6] |
Operational Plan: Handling and Storage
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use a local exhaust ventilation system or a chemical fume hood to keep airborne concentrations below permissible exposure limits.[8]
-
Dust Minimization: Employ handling techniques that minimize dust generation, such as using moist rather than dry methods.[8] Process enclosures should be used where possible.[8]
Safe Handling Practices:
-
Read and understand the Safety Data Sheet (SDS) before handling this compound.[10]
-
Ensure eyewash stations and safety showers are readily accessible near the workstation.[11]
-
Keep containers tightly closed when not in use.[8]
-
Avoid breathing dust and contact with eyes and skin.
-
Practice good personal hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[8][12]
-
Prohibit eating, drinking, and smoking in work areas.[8]
Storage:
-
Store containers in a cool, dry, well-ventilated area.[6]
-
Keep away from incompatible substances such as strong acids, strong oxidizers, and halogens.[8][9]
-
Store separately from foodstuffs.[8]
Emergency and Disposal Plan
Spill Response:
-
Isolate the Area: Immediately isolate the spill area and restrict access.[6]
-
Wear Appropriate PPE: Responders must wear the appropriate personal protective equipment, including respiratory protection, gloves, protective clothing, and eye protection.[8]
-
Clean-Up:
-
Containment: Place the spilled material into suitable, labeled containers for disposal.[6][8]
-
Decontamination: Wash and change clothing following the cleanup to prevent personal contamination.[8]
Waste Disposal:
-
Classification: this compound waste is considered hazardous waste.[2]
-
Containment: Place all contaminated materials, including spilled solids and used PPE, into sealed, properly labeled containers.[7]
-
Disposal: Dispose of the waste in accordance with all local, regional, and national environmental regulations.[8][10] Contact a licensed waste disposal company for proper disposal.[14] Do not release into the environment or allow it to enter drains or sewer systems.[7][8]
Workflow for Safe Handling of this compound
Caption: Logical workflow for this compound handling and disposal.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Sodium this compound | 11112-10-0 [chemicalbook.com]
- 4. SODIUM this compound - Ataman Kimya [atamanchemicals.com]
- 5. CDC - NIOSH Pocket Guide to Chemical Hazards - Antimony [cdc.gov]
- 6. 15068399.s21i.faiusr.com [15068399.s21i.faiusr.com]
- 7. nj.gov [nj.gov]
- 8. teck.com [teck.com]
- 9. Antimony - ESPI Metals [espimetals.com]
- 10. nathantrotter.com [nathantrotter.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 13. cdn11.bigcommerce.com [cdn11.bigcommerce.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
